Estrone acetate
説明
特性
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPQTPZDVJHMET-XSYGEPLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009160 | |
| Record name | Estrone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901-93-9 | |
| Record name | Estrone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estrone acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6USG266B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Yield Optimization of Estrone Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for estrone acetate, a significant compound in pharmaceutical development. It details the semi-synthetic route via the Marker degradation of diosgenin and the total synthesis approach exemplified by the Torgov synthesis. This document focuses on providing actionable data, including comparative yields, detailed experimental protocols, and strategies for process optimization.
Introduction to this compound Synthesis
This compound is a synthetic ester of the natural estrogen, estrone. Its synthesis is a critical process in the production of various hormonal therapies. The core of its synthesis lies in the efficient production of estrone, which is then acetylated. Historically, the semi-synthesis from readily available plant-derived steroids has been a cornerstone of industrial production. However, total synthesis routes offer strategic advantages in terms of substrate availability and stereochemical control. This guide will explore the two most prominent pathways to estrone and the subsequent acetylation to yield this compound.
Semi-Synthesis of Estrone via Marker Degradation
The Marker degradation, developed by Russell Earl Marker, revolutionized the steroid industry by providing an efficient pathway to progesterone and other steroid hormones from diosgenin, a sapogenin found in the Mexican yam (Dioscorea villosa)[1]. This process can be adapted to produce androstenedione, a direct precursor to estrone. A key intermediate in this pathway is 16-dehydropregnenolone acetate (16-DPA)[2][3].
Synthesis Pathway
The conversion of diosgenin to estrone involves several key transformations:
-
Marker Degradation of Diosgenin to 16-DPA: This three-step process involves the opening of the spiroketal side chain of diosgenin, oxidation, and subsequent elimination to form the α,β-unsaturated ketone functionality in 16-DPA[1].
-
Conversion of 16-DPA to Androstenedione: This involves the removal of the side chain at C17.
-
Aromatization of Androstenedione to Estrone: This final step involves the aromatization of the A-ring of the steroid nucleus with the concurrent removal of the C19 methyl group.
Marker Degradation Pathway to Estrone.
Quantitative Data
The following table summarizes the approximate yields for the key stages of the estrone synthesis via the Marker degradation pathway. It is important to note that yields can vary significantly based on the specific reagents and conditions used.
| Reaction Stage | Starting Material | Product | Reported Yield (%) | Reference(s) |
| Marker Degradation | Diosgenin | 16-DPA | >60 | [2] |
| Conversion of 16-DPA to Androstenedione | 16-DPA | Androstenedione | Not specified | |
| Aromatization of A-ring | Androstenedione | Estrone | Not specified |
Experimental Protocols
2.3.1. Marker Degradation of Diosgenin to 16-Dehydropregnenolone Acetate (16-DPA)
-
Step 1: Acetolysis of Diosgenin: Diosgenin is heated with acetic anhydride under pressure to open the spiroketal side chain and form pseudodiosgenin diacetate.
-
Step 2: Oxidation: The pseudodiosgenin diacetate is then oxidized using a chromium trioxide solution in acetic acid. The reaction temperature is maintained below 5-7°C during the addition of the oxidant.
-
Step 3: Hydrolysis and Elimination: The resulting intermediate is refluxed in acetic acid to induce hydrolysis and elimination, yielding 16-DPA. The crude product can be purified by recrystallization from ethanol.
2.3.2. Conversion of 16-DPA to Estrone
Detailed protocols for the industrial conversion of 16-DPA to androstenedione and then to estrone are often proprietary. However, the general transformations involve:
-
Side-chain Cleavage: The acetyl side chain at C17 of 16-DPA is cleaved to a ketone.
-
Aromatization: The A-ring of the resulting androstenedione is aromatized. This can be achieved through various methods, including thermolysis or by using specific enzymatic or chemical reagents that facilitate the removal of the C19 methyl group and subsequent aromatization.
Total Synthesis of Estrone via Torgov Cyclization
The Torgov synthesis, first reported in the 1960s, is a convergent and practical total synthesis of estrone and is suitable for industrial-scale production. The key step is the acid-catalyzed cyclization of a vinyl carbinol with 2-methyl-1,3-cyclopentanedione to construct the steroid backbone.
Synthesis Pathway
The Torgov synthesis can be summarized in the following key steps:
-
Preparation of the Vinyl Carbinol: 6-methoxy-1-tetralone is reacted with vinyl magnesium bromide to form the tertiary allylic alcohol.
-
Condensation and Cyclization: The vinyl carbinol is condensed with 2-methyl-1,3-cyclopentanedione.
-
Acid-Catalyzed Cyclization (Torgov Cyclization): The intermediate undergoes an acid-catalyzed cyclization to form the tetracyclic steroid core.
-
Reduction and Demethylation: A series of reduction and demethylation steps are then carried out to yield estrone.
Torgov Total Synthesis Pathway to Estrone.
Quantitative Data
The following table presents yield data for various steps in modern adaptations of the Torgov synthesis. Asymmetric variations have been developed to produce enantiomerically pure estrone.
| Reaction Stage | Starting Material | Product | Reported Yield (%) | Reference(s) |
| Asymmetric Torgov Cyclization | Diketone Intermediate | Torgov Diene | 87-95 | |
| Reduction of Torgov Diene | Torgov Diene | Estrone Methyl Ether | Not specified | |
| Demethylation | Estrone Methyl Ether | Estrone | Not specified | |
| Radical Cascade Cyclization (Alternative) | Iodovinylcyclopropane | trans, anti, trans Estrane | 12-15 |
Experimental Protocols
3.3.1. Asymmetric Torgov Cyclization
-
Reaction Setup: A solution of the diketone intermediate in a suitable solvent (e.g., toluene) is cooled to a low temperature (e.g., -40°C).
-
Catalyst Addition: A chiral Brønsted acid catalyst, such as a dinitro-substituted disulfonimide, is added.
-
Reaction Progression: The reaction is stirred at low temperature for an extended period (e.g., 24 hours), followed by warming to a slightly higher temperature (e.g., -5°C) for several more days to ensure completion.
-
Workup and Purification: The reaction is quenched, and the product, the Torgov diene, is isolated and purified by chromatography.
3.3.2. Conversion to Estrone
-
Reduction: The Torgov diene is subjected to a two-step reduction procedure to give estrone methyl ether.
-
Demethylation: The methyl ether is cleaved using a reagent such as boron tribromide (BBr₃) to yield enantiopure (+)-estrone.
Acetylation of Estrone to this compound
The final step in the synthesis of this compound is the straightforward acetylation of the phenolic hydroxyl group of estrone.
Synthesis Pathway
This is a single-step conversion.
Acetylation of Estrone.
Quantitative Data
| Reaction Stage | Starting Material | Product | Reagents | Reported Yield (%) | Reference(s) |
| Acetylation | Estrone | This compound | Acetic Anhydride, Pyridine | High |
Experimental Protocol
-
Reaction Setup: Estrone is dissolved in a suitable solvent, such as pyridine, which also acts as a catalyst and acid scavenger.
-
Reagent Addition: Acetic anhydride is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is quenched, and the excess reagents are removed. The crude this compound is then purified, typically by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography.
Yield Optimization and Industrial Considerations
The optimization of this compound synthesis on an industrial scale focuses on several key areas:
-
Starting Material Sourcing: For the Marker degradation pathway, a stable and high-quality supply of diosgenin-rich yams is crucial. For total synthesis, the cost and availability of the initial building blocks are primary considerations.
-
Process Efficiency: Minimizing the number of steps, reducing reaction times, and simplifying purification procedures are key to improving overall yield and reducing costs. The development of one-pot or telescoped reaction sequences is highly desirable.
-
Catalyst Selection and Optimization: In the Torgov synthesis, the development of highly active and enantioselective catalysts that can be used at low loadings and recycled is a major area of research.
-
Green Chemistry Principles: Replacing hazardous reagents (e.g., chromium-based oxidants in the Marker degradation) with more environmentally benign alternatives is an important consideration for sustainable industrial production.
-
Purification Strategies: Efficient purification methods are critical for achieving the high purity required for pharmaceutical applications. This includes optimizing crystallization conditions and developing efficient chromatographic separation techniques. For large-scale production, continuous processing and multi-stage counter-current extraction are being explored to improve efficiency and reduce waste.
Conclusion
The synthesis of this compound is a well-established process with both semi-synthetic and total synthesis routes being viable for industrial production. The Marker degradation offers a pathway from a natural product, while the Torgov synthesis provides a flexible total synthesis approach. Continuous research into asymmetric catalysis and green chemistry is leading to more efficient and sustainable methods for producing this important pharmaceutical compound. The choice between these pathways depends on a variety of factors, including the cost and availability of starting materials, the desired stereochemical purity, and the scale of production. Optimization of reaction conditions, catalyst performance, and purification techniques remains a key focus for improving the overall efficiency and economic viability of this compound synthesis.
References
Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of Estrone Acetate
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the molecular mechanism of action of estrone acetate, a synthetic prodrug of the natural estrogen, estrone. Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular interactions, signaling cascades, and genomic consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: this compound as an Estrogenic Pro-Drug
This compound is a synthetic ester of estrone, a naturally occurring, albeit weaker, estrogen.[1] Following administration, it undergoes rapid hydrolysis, primarily in the liver, to release estrone.[2] Estrone can then be converted to the more potent estradiol, or it can directly interact with estrogen receptors (ERs) to elicit a biological response.[3][4] Understanding the molecular journey of this compound from administration to gene regulation is crucial for its application in research and therapeutic development.
The Molecular Mechanism of Action
The biological effects of estrone are mediated through its interaction with two principal estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3] The downstream effects are a cascade of molecular events, beginning with receptor binding and culminating in the modulation of gene expression.
Ligand Binding and Receptor Activation
Estrone, the active metabolite of this compound, binds to the ligand-binding domain (LBD) of both ERα and ERβ. This binding is a critical first step that initiates the receptor's activity. Estrone is considered a weaker estrogen agonist compared to estradiol, which is reflected in its lower binding affinity for both receptor subtypes.
Upon ligand binding, the estrogen receptor undergoes a significant conformational change. This structural rearrangement, particularly within the LBD, is essential for the subsequent steps in the signaling pathway. The altered conformation facilitates the dissociation of heat shock proteins and promotes the formation of receptor homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).
Nuclear Translocation and DNA Binding
The activated ER dimer translocates from the cytoplasm into the nucleus. Within the nucleus, the dimer recognizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This interaction is a hallmark of the direct genomic signaling pathway of estrogens.
Recruitment of Co-regulators and Transcriptional Modulation
Once bound to the ERE, the ER dimer serves as a scaffold for the recruitment of a complex of proteins known as co-activators or co-repressors.
-
Co-activators , such as members of the p160 family (e.g., SRC-1, SRC-2, SRC-3), possess histone acetyltransferase (HAT) activity or recruit other proteins with this function. HATs acetylate histone tails, leading to a more open chromatin structure that is accessible to the transcriptional machinery.
-
Co-repressors , such as NCoR and SMRT, are typically recruited by antagonist-bound receptors and mediate gene silencing by recruiting histone deacetylases (HDACs).
The specific cohort of co-regulators recruited by the estrone-ER complex is cell-type and promoter-specific, which contributes to the tissue-selective effects of estrogens. The assembly of this transcriptional complex ultimately leads to the initiation or suppression of target gene transcription by RNA polymerase II.
Quantitative Data on Receptor Binding
The binding affinity of estrone for ERα and ERβ is a key determinant of its biological potency. The following table summarizes the relative binding affinities (RBAs) of estrone compared to estradiol.
| Ligand | Receptor | Relative Binding Affinity (RBA) (%) vs. Estradiol | Reference(s) |
| Estrone | ERα | 4 - 10 | |
| Estrone | ERβ | 2 - 3.5 |
Experimental Protocols
To investigate the molecular mechanism of this compound, several key experimental techniques are employed. Detailed protocols for these assays are provided below.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compound (e.g., estrone)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: a. Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. b. The homogenate is centrifuged to pellet the nuclear fraction. c. The supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.
-
Competitive Binding Reaction: a. Assay tubes are prepared containing a fixed concentration of [³H]-17β-estradiol and increasing concentrations of the unlabeled test compound. b. Rat uterine cytosol is added to each tube. c. The tubes are incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: a. Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes. b. The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.
-
Quantification: a. The HAP pellet is washed, and scintillation fluid is added. b. The amount of bound [³H]-17β-estradiol is quantified using a scintillation counter.
-
Data Analysis: a. A competitive binding curve is generated by plotting the percentage of bound [³H]-17β-estradiol against the log concentration of the test compound. b. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve.
Estrogen-Responsive Reporter Gene Assay
This assay measures the transcriptional activity induced by an estrogenic compound.
Materials:
-
A suitable cell line expressing ER (e.g., MCF-7 or T47D).
-
A reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Test compound (e.g., estrone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: a. Cells are cultured in appropriate media. b. Cells are transfected with the ERE-luciferase reporter plasmid. Stable cell lines expressing the reporter construct can also be used.
-
Treatment: a. Transfected cells are treated with various concentrations of the test compound.
-
Incubation: a. Cells are incubated to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: a. Cells are lysed to release the luciferase enzyme. b. Luciferase assay reagent containing the substrate luciferin is added.
-
Measurement: a. The luminescence produced is measured using a luminometer.
-
Data Analysis: a. The fold induction of luciferase activity relative to a vehicle control is calculated to determine the estrogenic activity of the test compound.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as the estrogen receptor.
Materials:
-
ER-positive cells (e.g., MCF-7).
-
Formaldehyde for cross-linking.
-
Lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Antibody specific to the estrogen receptor.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents for library preparation and next-generation sequencing.
Procedure:
-
Cross-linking and Cell Lysis: a. Cells are treated with formaldehyde to cross-link proteins to DNA. b. Cells are lysed to release the nuclei.
-
Chromatin Shearing: a. The chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: a. The sheared chromatin is incubated with an antibody specific to the estrogen receptor. b. Protein A/G magnetic beads are added to capture the antibody-receptor-DNA complexes.
-
Washing and Elution: a. The beads are washed to remove non-specifically bound chromatin. b. The immunoprecipitated complexes are eluted from the beads.
-
Reverse Cross-linking and DNA Purification: a. The cross-links are reversed by heating, and proteins are digested with proteinase K. b. The DNA is purified.
-
Library Preparation and Sequencing: a. The purified DNA fragments are prepared for next-generation sequencing. b. The DNA is sequenced to identify the genomic regions that were bound by the estrogen receptor.
-
Data Analysis: a. The sequencing reads are mapped to the reference genome to identify ER binding sites. b. Peak calling algorithms are used to identify regions of significant enrichment.
Conclusion
The molecular mechanism of this compound is a multi-step process initiated by its conversion to the active metabolite, estrone. Subsequent binding to estrogen receptors triggers a cascade of events including receptor dimerization, nuclear translocation, and the recruitment of co-regulators to modulate the transcription of target genes. The weaker binding affinity of estrone compared to estradiol results in a less potent estrogenic response. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of these molecular events, enabling a deeper understanding of the biological effects of this compound and its potential applications in research and medicine.
References
- 1. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Estrogen - Wikipedia [en.wikipedia.org]
- 4. The Role of Estrone in Feminizing Hormone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Estrone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone acetate is a synthetic ester of the natural estrogen, estrone. It is used in pharmaceutical preparations and scientific research. A thorough understanding of its chemical properties and stability profile is crucial for drug development, formulation, quality control, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive overview of the key chemical characteristics of this compound, its stability under various stress conditions, and detailed experimental protocols for its analysis.
Chemical Properties of this compound
This compound is a white to pale yellow solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₄O₃ | [1][2] |
| Molecular Weight | 312.409 g/mol | [1][2] |
| CAS Number | 901-93-9 | [1] |
| Melting Point | 125-127 °C | |
| Boiling Point | 454.2 °C at 760 mmHg | |
| Density | 1.151 g/cm³ | |
| Appearance | White to pale yellow solid | |
| Solubility | Slightly soluble in chloroform and methanol. The parent compound, estrone, is soluble in organic solvents like DMSO and dimethylformamide (approximately 20 mg/mL) and sparingly soluble in aqueous buffers. | |
| Storage | -20°C in a freezer, under an inert atmosphere. |
Stability Data and Degradation Pathways
The stability of an active pharmaceutical ingredient (API) is a critical attribute that can affect its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific quantitative stability data for this compound is not extensively published in readily available literature, information on its parent compound, estrone, and related steroid acetates provides significant insights into its likely degradation pathways.
General Stability Profile:
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield estrone and acetic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.
-
Oxidation: The steroid nucleus, particularly the C-ring, can be susceptible to oxidation. Studies on this compound have shown that oxidation can lead to the formation of hydroxylated and other oxidized derivatives.
-
Photodegradation: The parent compound, estrone, is known to undergo photodegradation upon exposure to UV radiation. Therefore, it is highly probable that this compound is also sensitive to light. Photostability testing is crucial to determine the extent of degradation and to identify the appropriate protective packaging.
-
Thermal Degradation: The parent compound, estrone, begins to decompose at 212 °C. This compound is expected to have a similar or slightly lower thermal stability. Thermal stress can lead to the formation of various degradation products.
Recommended Storage Conditions:
Based on its chemical nature, this compound should be stored in well-closed, light-resistant containers at a controlled temperature, typically at -20°C, and under an inert atmosphere to minimize degradation.
Experimental Protocols
Detailed methodologies for determining the key chemical properties and stability of this compound are provided below. These protocols are based on standard pharmacopeial methods and published scientific literature.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the crystalline solid melts.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ANNEX 1. Chemical and physical data and information on production and use for oestrogens and progestogens used in oral contraceptives, progestogen-only contraceptives and post-menopausal hormonal therapy - Hormonal Contraception and Post-menopausal Hormonal Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
The In Vivo Metabolic Fate of Estrone Acetate in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of estrone acetate in rodent models. This compound, a synthetic ester of the natural estrogen estrone, is primarily used in hormone replacement therapy. Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical rodent models is critical for evaluating its pharmacological and toxicological profile. This document synthesizes available data on estrogen metabolism to project the metabolic pathway of this compound and outlines the experimental protocols necessary for its in vivo investigation.
Predicted Metabolic Pathway of this compound
Upon administration, this compound is expected to undergo rapid and extensive first-pass metabolism. The primary metabolic pathway involves the hydrolysis of the acetate ester to release the pharmacologically active estrone. This initial conversion is followed by the well-documented metabolic transformations of estrone.
Key Metabolic Steps:
-
Rapid Hydrolysis: Esterases, abundant in the liver and blood, are anticipated to quickly cleave the acetate group from this compound, yielding estrone. Clinical studies with estradiol acetate have shown that the acetate ester is rapidly hydrolyzed upon absorption, with negligible systemic exposure to the esterified form[1]. This process is foundational to the bioactivity of the compound, as estrone is the precursor to the more potent estradiol.
-
Interconversion of Estrone and Estradiol: Estrone (E1) and estradiol (E2) exist in a dynamic equilibrium, readily interconverted by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes found in various tissues, including the liver[2][3]. Estradiol is generally considered the more potent estrogen[4].
-
Hydroxylation: Estrone and estradiol undergo hydroxylation, primarily at the C2 and C4 positions, by cytochrome P450 (CYP) enzymes, leading to the formation of catechol estrogens such as 2-hydroxyestrone and 4-hydroxyestrone[4]. These metabolites can have their own biological activities.
-
Conjugation (Phase II Metabolism): To increase water solubility and facilitate excretion, estrone, estradiol, and their hydroxylated metabolites are conjugated with sulfate or glucuronic acid. Sulfation, catalyzed by sulfotransferases, leads to the formation of compounds like estrone sulfate (E1S). Glucuronidation, carried out by UDP-glucuronosyltransferases (UGTs), results in glucuronide conjugates. Estrone sulfate is often a major circulating metabolite of administered estrogens.
A diagrammatic representation of this predicted metabolic pathway is provided below.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. In vivo studies on the metabolism of estrogens by muscle and adipose tissue of normal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic clearance rates and the interconversion factors of estrone and estradiol-17 beta in the immature and adult female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen - Wikipedia [en.wikipedia.org]
The Pharmacokinetic Profile and Bioavailability of Estrone Acetate Formulations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of estrone acetate formulations. This compound, a synthetic ester of the natural estrogen estrone, serves as a prodrug to estradiol, the most potent endogenous estrogen. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for the development of effective and safe estrogen-based therapies. This document synthesizes available data on various formulations, details common experimental protocols for their evaluation, and visualizes key biological and experimental pathways.
Introduction to this compound
This compound is rapidly hydrolyzed in the body to estrone, which is then converted to estradiol. This conversion is a key aspect of its mechanism of action, as estradiol is the primary ligand for estrogen receptors (ERs), mediating most of the physiological and pharmacological effects. The acetate esterification is a strategy to improve the stability and modify the pharmacokinetic properties of the parent hormone.
Pharmacokinetics of this compound and its Metabolites
The pharmacokinetic profile of this compound is largely defined by the rapid in-vivo hydrolysis to estrone and its subsequent metabolism to estradiol and other estrogenic compounds. Systemic exposure to this compound itself is generally not significant. The route of administration significantly influences the bioavailability and subsequent metabolic profile of the active estrogens.
Oral Formulations
Oral administration of estrogen esters like acetate is subject to extensive first-pass metabolism in the gut and liver.[1][2] This leads to a higher ratio of estrone to estradiol in systemic circulation compared to parenteral routes.
Table 1: Pharmacokinetic Parameters of Estradiol and Estrone after Oral Administration of Estradiol Acetate (Single Dose) in Postmenopausal Women
| Parameter | Estradiol (E2) | Estrone (E1) |
| Cmax (pg/mL) | 46.75 | ~187 - 234 |
| Tmax (hr) | Not explicitly stated | Not explicitly stated |
| AUC (pg·hr/mL) | Enhanced by 19% compared to micronized E2 | 4-5 times higher than E2 |
| Half-life (hr) | 21 - 26 | Not explicitly stated |
Data compiled from a study involving a 1.152 mg estradiol acetate tablet, which is equimolar to a 1 mg micronized estradiol tablet.
Intramuscular Formulations
Direct and detailed pharmacokinetic data specifically for intramuscular this compound in humans is limited in publicly available literature.[3][4] However, the principles of intramuscular administration of steroid esters can be inferred from studies on similar compounds like estradiol cypionate and estradiol valerate.[5] Intramuscular injection of an oil-based solution creates a depot from which the ester is slowly released and subsequently absorbed into the systemic circulation. The rate of absorption and duration of action are influenced by the specific ester, the vehicle (e.g., oil solution vs. aqueous suspension), and the injection site.
Upon absorption, this compound would be rapidly cleaved by esterases in the blood and tissues to yield estrone. A study in cattle using intramuscular injection of radioactive estrone in oil showed that peak blood levels of radioactivity were reached at 3 hours post-injection. In humans, intramuscular injections of estradiol esters like estradiol benzoate and valerate result in peak estradiol levels within approximately 2 days. The duration of action for intramuscular estrone is generally shorter than that of longer-chain estradiol esters like cypionate.
Table 2: Comparative Pharmacokinetic Parameters of Intramuscular Estradiol Esters (5 mg single dose in oil) in Women
| Ester | Analyte | Cmax (pg/mL) | Tmax (days) | Duration (days) |
| Estradiol Benzoate | Estradiol (E2) | 940 | 1.8 | 4-5 |
| Estrone (E1) | 343 | 2.4 | ||
| Estradiol Valerate | Estradiol (E2) | 667 | 2.2 | 7-8 |
| Estrone (E1) | 324 | 2.7 | ||
| Estradiol Cypionate | Estradiol (E2) | 338 | 3.9 | ~11 |
| Estrone (E1) | 145 | 5.1 |
This table provides data for estradiol esters as a proxy for the expected behavior of intramuscular this compound, which would be rapidly converted to estrone and estradiol. Data is sourced from a comparative study.
Bioavailability
The bioavailability of this compound is highly dependent on the formulation and route of administration.
-
Oral: Due to the significant first-pass effect, the oral bioavailability of unconjugated estrogens is generally low.
-
Intramuscular: Intramuscular injections are designed to provide 100% bioavailability, bypassing first-pass metabolism and allowing for a sustained release of the drug.
Metabolism and Excretion
This compound is rapidly hydrolyzed by esterases to estrone. Estrone is then reversibly converted to estradiol by 17β-hydroxysteroid dehydrogenase. Both estrone and estradiol can be further metabolized in the liver to various hydroxylated and conjugated metabolites, such as estrone sulfate, which serves as a circulating reservoir. These conjugated metabolites are more water-soluble and are primarily excreted in the urine.
Experimental Protocols
The following sections outline typical methodologies for conducting pharmacokinetic studies of estrogen formulations.
In-Vivo Pharmacokinetic Study Protocol
This protocol describes a general framework for a preclinical or clinical pharmacokinetic study.
5.1.1. Study Design:
-
Animal Models: Ovariectomized female rats or rabbits are commonly used to minimize the influence of endogenous estrogens. For clinical studies, postmenopausal women are the target population.
-
Formulations: this compound formulated for oral (e.g., in suspension or tablet) or intramuscular (e.g., in a sterile oil vehicle like sesame or castor oil) administration.
-
Dosing: A single dose is administered to determine single-dose pharmacokinetics. For multiple-dose studies, the drug is administered at regular intervals until steady-state is achieved.
-
Groups:
-
Control group (vehicle only)
-
Oral this compound group
-
Intramuscular this compound group
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma, which is then stored at -80°C until analysis.
5.1.2. Bioanalytical Method:
Plasma concentrations of estrone and estradiol are determined using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or Radioimmunoassay (RIA).
Analytical Methodology: LC-MS/MS
LC-MS/MS is the gold standard for the quantification of steroid hormones due to its high sensitivity and specificity.
5.2.1. Sample Preparation:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-estrone and ¹³C₃-estradiol) is added to each plasma sample, calibrator, and quality control sample.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Estrogens are extracted from the plasma using an organic solvent such as methyl tert-butyl ether (MTBE).
-
SPE: The plasma sample is passed through a solid-phase extraction cartridge (e.g., C18) which retains the analytes. After washing, the analytes are eluted with an appropriate solvent.
-
-
Derivatization (Optional but common for estrogens): To enhance ionization efficiency and sensitivity, the extracted estrogens are often derivatized, for example, with dansyl chloride.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
5.2.2. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
Analytical Methodology: Radioimmunoassay (RIA)
RIA is a traditional and sensitive method for hormone analysis, though it can be subject to cross-reactivity.
5.3.1. Sample Preparation:
-
Extraction: Similar to LC-MS/MS, estrogens are extracted from plasma using an organic solvent.
-
Chromatographic Separation (Optional): To improve specificity, the extract can be subjected to column chromatography to separate estrone and estradiol before the immunoassay.
5.3.2. Immunoassay Procedure:
-
Incubation: The extracted sample is incubated with a specific antibody and a known amount of radiolabeled (e.g., ³H or ¹²⁵I) estrone or estradiol.
-
Competition: The unlabeled estrogen in the sample competes with the radiolabeled estrogen for binding to the limited number of antibody sites.
-
Separation: The antibody-bound (bound fraction) and free (unbound fraction) estrogens are separated (e.g., using charcoal-dextran).
-
Detection: The radioactivity of the bound or free fraction is measured using a scintillation counter.
-
Quantification: A standard curve is generated using known concentrations of the hormone, and the concentration in the unknown samples is determined by interpolation.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the estrogen signaling pathway and a typical experimental workflow for a pharmacokinetic study.
Caption: Estrogen signaling pathway from this compound administration.
Caption: A generalized experimental workflow for a pharmacokinetic study.
Conclusion
The pharmacokinetics of this compound are primarily dictated by its rapid conversion to estrone and subsequently to estradiol. The choice of formulation and route of administration has a profound impact on the bioavailability and the resulting plasma concentrations of active estrogens. While oral formulations are convenient, they are subject to significant first-pass metabolism, leading to a higher estrone-to-estradiol ratio. Intramuscular formulations offer the advantage of bypassing first-pass metabolism and providing sustained release, although specific pharmacokinetic data for intramuscular this compound are not as readily available as for other estradiol esters. The experimental protocols and analytical methods detailed in this guide provide a robust framework for the continued investigation and development of this compound-based therapies. Accurate and sensitive bioanalytical methods, such as LC-MS/MS, are crucial for characterizing the pharmacokinetic profiles of these formulations and ensuring their safe and effective use.
References
- 1. Comparative pharmacokinetics of oestradiol, oestrone, oestrone sulfate and "conjugated oestrogens" after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estriol | 50-27-1 [chemicalbook.com]
- 3. Estrone (medication) [medbox.iiab.me]
- 4. Estrone (medication) - Wikipedia [en.wikipedia.org]
- 5. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Estrone Acetate: A Technical Guide to Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Estrone Acetate and its Metabolism
This compound is a prodrug, meaning it is biologically inactive in its initial form and is metabolized in the body to its active form, estrone.[1] This conversion is primarily mediated by esterase enzymes, which hydrolyze the acetate group from the estrone molecule. Following administration, this compound is rapidly converted to estrone, which can then interact with estrogen receptors.[1]
Estrone itself is one of the three major endogenous estrogens, alongside estradiol and estriol.[2] It is considered a weaker estrogen compared to estradiol.[3] The estrogenic effects of estrone are mediated through its interaction with two main types of estrogen receptors: ERα and ERβ.[3] These receptors are ligand-activated transcription factors that modulate the expression of target genes.
Binding Affinity of Estrone for Estrogen Receptors
While specific binding data for this compound is unavailable, the binding affinity of its active metabolite, estrone, for ERα and ERβ has been characterized. Estrone generally exhibits a lower binding affinity for both receptor subtypes compared to estradiol. One study reported that the relative binding affinities of estrone for human ERα and ERβ were 4.0% and 3.5% of those of estradiol, respectively.
The following table summarizes the available quantitative data for estrone binding to ERα and ERβ. It is important to note that these values should be considered as an indirect measure of the potential activity of this compound following its metabolic conversion.
Table 1: Binding Affinity of Estrone for Estrogen Receptors
| Compound | Receptor | Binding Affinity Metric | Value | Reference |
| Estrone | Human ERα | Relative Binding Affinity (RBA) vs. Estradiol | 4.0% | |
| Estrone | Human ERβ | Relative Binding Affinity (RBA) vs. Estradiol | 3.5% |
Note: The table is populated with data for estrone due to the lack of available data for this compound. Researchers are encouraged to perform direct binding assays for this compound to obtain specific values.
Experimental Protocols
To facilitate the direct assessment of this compound's binding affinity, this section provides detailed methodologies for two key experiments: a competitive radioligand binding assay and a uterotrophic assay.
Competitive Radioligand Binding Assay
This in vitro assay is a standard method to determine the binding affinity of a test compound to a receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for ERα and ERβ.
Materials:
-
Purified recombinant human ERα and ERβ protein
-
Radiolabeled estradiol ([³H]-E2)
-
Unlabeled estradiol (for standard curve)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled estradiol and this compound in the assay buffer. Prepare a working solution of [³H]-E2 at a concentration close to its Kd for the respective receptor.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of purified ERα or ERβ protein, and the [³H]-E2.
-
Competition: Add increasing concentrations of either unlabeled estradiol (for the standard curve) or this compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-E2 from the free [³H]-E2. This can be achieved by methods such as filtration through glass fiber filters or by using dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-E2 against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Uterotrophic Assay in Rodents
The uterotrophic assay is an in vivo test that measures the estrogenic activity of a substance by assessing its ability to increase the weight of the uterus in immature or ovariectomized female rodents.
Objective: To evaluate the in vivo estrogenic potency of this compound.
Animals: Immature or ovariectomized female rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Positive control (e.g., estradiol)
-
Surgical instruments for ovariectomy (if applicable)
-
Analytical balance
Procedure:
-
Animal Preparation: Use either immature female rodents of a specific age or adult female rodents that have been ovariectomized and allowed to recover for a set period to reduce endogenous estrogen levels.
-
Dosing: Administer this compound, the vehicle control, or the positive control to the animals daily for a period of three to seven days. Administration can be via oral gavage or subcutaneous injection.
-
Necropsy: On the day after the final dose, euthanize the animals.
-
Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight. The uterus may also be blotted to remove luminal fluid before weighing.
-
Data Analysis: Compare the mean uterine weights of the this compound-treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. The potency of this compound can be compared to that of the positive control.
Signaling Pathways and Experimental Workflows
Classical Estrogen Signaling Pathway
Estrogens, including estrone, exert their effects primarily through the classical genomic signaling pathway. This involves the binding of the estrogen to its receptor in the cytoplasm or nucleus, leading to receptor dimerization, translocation to the nucleus, and binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription, ultimately leading to a physiological response.
Caption: Classical estrogen signaling pathway.
Competitive Radioligand Binding Assay Workflow
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
While direct binding affinity data for this compound with ERα and ERβ is currently lacking in the scientific literature, its role as a prodrug to the active estrogen, estrone, provides a strong basis for understanding its biological effects. The provided binding data for estrone serves as a valuable reference. The detailed experimental protocols in this guide offer a clear path for researchers to generate the specific binding affinity data for this compound, which is crucial for a comprehensive understanding of its pharmacological profile. The visualization of the estrogen signaling pathway and the competitive binding assay workflow further equips researchers with the foundational knowledge required for advancing research in this area. Future studies are warranted to fill the existing data gap and to fully elucidate the comparative binding and activation profiles of this compound and its metabolite, estrone, at both estrogen receptor subtypes.
References
Discovery and synthesis of novel estrone acetate derivatives
An In-depth Technical Guide to the Discovery and Synthesis of Novel Estrone Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound derivatives. It is designed to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The content covers detailed experimental protocols, quantitative biological data, and insights into the relevant signaling pathways.
Introduction
Estrone, a naturally occurring estrogen, has served as a versatile scaffold for the development of new therapeutic agents. Modifications to its core structure, particularly after acetylation to this compound, have yielded derivatives with a wide range of biological activities. These modifications primarily target the A, C, and D rings of the steroid nucleus, leading to compounds with potential applications in oncology and other therapeutic areas. This guide focuses on three key classes of recently developed this compound derivatives: C-ring oxidized derivatives, estrone oximes, and arylated derivatives.
Synthesis of Novel this compound Derivatives
C-Ring Oxidized this compound Derivatives
Modifications to the C-ring of the estrone scaffold have been explored to develop new therapeutic agents with antiproliferative properties.[1][2] Key derivatives in this class include 9α-hydroxythis compound and 9α-hydroxy,11β-nitrooxythis compound.[1]
Experimental Protocol: Synthesis of 17-Oxoestra-1,3,5(10)-trien-3-yl Acetate (this compound)
A solution of estrone (540.7 mg, 2 mmol) in THF (10.8 mL) is treated with 4-dimethylaminopyridine (DMAP) (60 mg) and acetic anhydride (Ac₂O) (200 µL). The mixture is stirred for 24 hours at room temperature. The solvent is then evaporated, and the crude product is diluted in dichloromethane (CH₂Cl₂). The organic layer is washed with 10% HCl, a saturated solution of NaHCO₃, and water. After drying over anhydrous Na₂SO₄ and filtration, the solvent is evaporated to yield this compound as a white solid (600 mg, 96% yield).[1]
Experimental Protocol: Synthesis of 9α-Hydroxy,11β-nitrooxythis compound
The synthesis of this derivative involves a 9α-hydroxylation procedure using in situ generated dimethyldioxirane, followed by oxidation of the this compound using ceric ammonium nitrate (CAN).[1]
Estrone Oxime Derivatives
The introduction of an oxime group at the C17 position of the estrone nucleus has been a strategy to develop new anticancer agents. A notable derivative from this class is Δ⁹,¹¹-estrone oxime, which has shown significant cytotoxic effects.
Experimental Protocol: Synthesis of Estrone Oxime Derivatives
Estrone derivatives are reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide in a mixture of ethanol and water under reflux conditions to yield the corresponding 17-oxime derivatives. For the synthesis of Δ⁹,¹¹-estrone oxime, the starting material Δ⁹,¹¹-estrone is subjected to this oximation reaction.
Arylated Estrone Derivatives
The introduction of aryl groups at the C2 and C4 positions of the estrone A-ring via Suzuki-Miyaura cross-coupling reactions has led to the discovery of potent inhibitors of various enzymes.
Experimental Protocol: Synthesis of 2- and 4-Arylestrone Derivatives
The synthesis of 4-arylestrones can be achieved under standard Suzuki-Miyaura conditions. However, the synthesis of 2-aryl and 2,4-diarylestrones requires optimized conditions, often utilizing sterically hindered biaryl ligands such as RuPhos. The general procedure involves the reaction of an iodo-estrone derivative with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.
Biological Activity and Data
The novel this compound derivatives discussed herein have been evaluated for various biological activities, primarily for their antiproliferative effects against a range of cancer cell lines.
Antiproliferative Activity
The cytotoxicity of these compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay
Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically to determine cell viability. The half-maximal inhibitory concentration (IC₅₀) values are then calculated.
Table 1: Antiproliferative Activity of C-Ring Oxidized this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 9α-Hydroxythis compound | HepaRG | Selective inhibition of growth |
| 9α-Hydroxy,11β-nitrooxythis compound | T47-D | Most cytotoxic |
Table 2: Antiproliferative Activity of Estrone Oxime Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Δ⁹,¹¹-Estrone Oxime | LNCaP | 3.59 |
| 2-Nitroestrone Oxime | MCF-7 | More cytotoxic than parent |
Enzyme Inhibition
Certain arylated estrone derivatives have been identified as potent inhibitors of pancreatic lipase.
Experimental Protocol: Pancreatic Lipase Inhibition Assay
The inhibitory activity against pancreatic lipase is determined by measuring the hydrolysis of a substrate, such as p-nitrophenyl butyrate, to p-nitrophenol. The reaction is monitored spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.
Table 3: Pancreatic Lipase Inhibition by 4-Arylestrones
| Compound | Inhibition Range (µM) |
| 4-Arylestrone Derivatives | 0.82 ± 0.01 - 59.7 ± 3.12 |
Signaling Pathways
The biological effects of these novel this compound derivatives are often mediated through their interaction with key signaling pathways involved in cell proliferation and hormone regulation.
Estrogen Receptor α (ERα) Signaling
The estrogen receptor α is a primary target for many steroid-based anticancer agents. Its activation can occur through both classical (ERE-dependent) and non-classical (ERE-independent) pathways, leading to the regulation of gene expression involved in cell proliferation.
Caption: Estrogen Receptor α (ERα) Signaling Pathway.
Steroid Sulfatase (STS) Pathway
Steroid sulfatase is a key enzyme in the conversion of inactive steroid sulfates, such as estrone sulfate (E1S), to their active forms. Inhibition of STS is a therapeutic strategy for hormone-dependent cancers.
Caption: Steroid Sulfatase (STS) Pathway.
17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Pathway
17β-HSD1 catalyzes the conversion of the less potent estrone (E1) to the highly potent estradiol (E2), playing a crucial role in the local production of estrogens in target tissues.
References
Estrone Acetate as a Precursor for other Steroid Hormones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of estrone acetate as a precursor in the synthesis of other critical steroid hormones. Estrone, a key endogenous estrogen, serves as a versatile starting material for the laboratory and industrial production of more potent estrogens like estradiol and ethinylestradiol, as well as estriol. This document details the chemical and enzymatic pathways, provides structured quantitative data, outlines experimental protocols, and visualizes key processes to support research and development in steroid chemistry and hormonal drug development.
Introduction to Estrone and this compound in Steroid Synthesis
Estrone (E1) is one of the three major naturally occurring estrogens in humans, alongside estradiol (E2) and estriol (E3). While possessing weaker estrogenic activity compared to estradiol, its stable chemical structure makes it an excellent precursor for the synthesis of other steroid hormones. This compound, the acetylated form of estrone, is often utilized in synthetic chemistry. The acetate group at the C3 hydroxyl position can serve as a protecting group, preventing unwanted reactions at this site during multi-step syntheses. This group can be readily removed under basic or acidic conditions to yield the free phenol.
Conversion Pathways from this compound
This compound is a versatile starting point for the synthesis of several key steroid hormones. The primary transformations involve the modification of the 17-keto group and, in some cases, the aromatic A-ring.
Synthesis of Estradiol (E2)
The conversion of estrone to estradiol is a fundamental reaction in steroid synthesis, mimicking the natural biosynthetic pathway. This transformation involves the reduction of the 17-keto group to a 17β-hydroxyl group.
Chemical Synthesis: A common method for this reduction is the use of a reducing agent such as sodium borohydride (NaBH₄). The acetate group on this compound must first be cleaved (deprotected) to yield estrone. The subsequent reduction of the 17-ketone produces estradiol.
Enzymatic Conversion: In biological systems, this conversion is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1] Different isoforms of this enzyme exhibit varying substrate specificities and optimal reaction conditions. For instance, 17β-HSD type 1 primarily catalyzes the reduction of estrone to estradiol, while type 2 favors the reverse oxidation reaction.[2]
Synthesis of Ethinylestradiol (EE2)
Ethinylestradiol is a potent synthetic estrogen widely used in oral contraceptives. Its synthesis from estrone involves the addition of an ethynyl group at the C17 position. This is typically achieved through a nucleophilic addition reaction using acetylene.
Synthesis of Estriol (E3)
Estriol is a major estrogen during pregnancy and is considered a weaker estrogen. Its synthesis from estrone is a multi-step process that involves the introduction of a hydroxyl group at the 16α position.
Conversion to Androgen Precursors
The conversion of estrogens to androgens is a chemically challenging process due to the need to remove the aromaticity of the A-ring and the C19 methyl group. A key reaction in this pathway is the Birch reduction, which can reduce the aromatic A-ring of an estrone derivative to a diene, a crucial step towards the synthesis of androgenic structures.
Quantitative Data on Steroid Hormone Conversions
The efficiency of the conversion of estrone to other steroid hormones is dependent on various factors including the choice of reagents, reaction conditions, and, in the case of enzymatic conversions, the specific enzyme isoform and its environment.
| Conversion | Starting Material | Key Reagents/Enzyme | Solvent(s) | Temperature (°C) | pH | Yield (%) | Reference(s) |
| Estradiol Synthesis | Estrone | Sodium Borohydride | Methanol | Room Temperature | - | ~98 | --INVALID-LINK-- |
| Estrone | 17β-HSD Type 1 | Cell Culture Medium | 37 - 55 | ~5.0 | - | --INVALID-LINK-- | |
| Ethinylestradiol Synthesis | Estrone | Potassium tert-butoxide, Acetylene | Tetrahydrofuran | 5 | - | 92 | --INVALID-LINK-- |
| Estrone | Potassium isobutoxide, Acetylene | Toluene, DMSO | 30 | - | 94 | --INVALID-LINK-- | |
| Estrone | Sodium ethoxide, Acetylene | Acetone | -20 | - | 91 | --INVALID-LINK-- | |
| Estriol Synthesis | Estrone Derivative | N-bromosuccinimide, NaOH, HCl, NaBH₄ | Acetone, Methanol | -15 to RT | - | - | --INVALID-LINK-- |
Table 1: Summary of Chemical Synthesis Conditions and Yields
| Enzyme | Substrate | Product | Optimal pH | Optimal Temperature (°C) | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| 17β-HSD Type 1 (Reduction) | Estrone | Estradiol | ~5.0 | 55 | - | - | --INVALID-LINK-- |
| 17β-HSD Type 2 (Oxidation) | Estradiol | Estrone | 8.0 - 10.0 | 37 | - | - | --INVALID-LINK-- |
| 17β-HSD (from C. radicicola) | Androstenedione | Testosterone | 7.0 | - | 24 | 1.8 | --INVALID-LINK-- |
| 17β-HSD (from C. radicicola) | Testosterone | Androstenedione | 10.0 | - | 9.5 | 85 | --INVALID-LINK-- |
Table 2: Kinetic and Optimal Condition Data for 17β-Hydroxysteroid Dehydrogenases
Experimental Protocols
The following sections provide detailed methodologies for key synthetic conversions starting from estrone or this compound.
Protocol for the Synthesis of Estradiol from Estrone
This protocol is adapted from established chemical reduction methods.
Materials:
-
Estrone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
20% aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Suspend 0.4 g of estrone in 20 cc of hot methanol.
-
Add one drop of 20% aqueous NaOH to dissolve the estrone.
-
In a separate container, dissolve 0.15 g of sodium borohydride in 20 cc of methanol.
-
Mix the two solutions and allow the reaction to proceed at room temperature. Hydrogen gas will be evolved. The reaction is complete when gas evolution ceases.
-
Add at least 30 cc of water to the reaction mixture to precipitate the estradiol.
-
Adjust the pH of the suspension to 8.0 with concentrated HCl. It is advisable to cool the mixture during this step.
-
Filter the precipitate and wash with a 1:1 mixture of methanol and water.
-
Dry the resulting solid to obtain estradiol. The expected yield is approximately 98%.
Protocol for the Synthesis of Ethinylestradiol from Estrone
This protocol outlines the ethinylation of estrone to produce ethinylestradiol.
Materials:
-
Estrone
-
Tetrahydrofuran (THF)
-
Potassium tert-butoxide
-
Acetylene gas
-
5% aqueous Hydrochloric Acid (HCl)
-
Ethanol for recrystallization
Procedure:
-
Dissolve 50 g of estrone in 250 ml of tetrahydrofuran.
-
Add 50 g of potassium tert-butoxide to the solution.
-
Maintain the reaction temperature at 5°C and bubble acetylene gas through the stirred solution.
-
Monitor the reaction for completion.
-
Upon completion, neutralize the reaction mixture with a 5% aqueous solution of HCl.
-
Concentrate the solution and add water to precipitate the crude product.
-
Filter the crude product and recrystallize from ethanol.
-
Dry the purified product to obtain ethinylestradiol. The expected yield is approximately 92%.
Deprotection of this compound
The acetate group of this compound can be removed by hydrolysis under acidic or basic conditions.
Basic Hydrolysis (Saponification):
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a base, for example, sodium hydroxide or potassium carbonate.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the estrone.
-
Filter, wash with water, and dry the product.
Visualization of Pathways and Workflows
Signaling Pathways
The biological effects of the synthesized steroid hormones are mediated through their interaction with specific nuclear receptors, which act as ligand-activated transcription factors.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow
The general workflow for the synthesis and purification of steroid hormones from this compound follows a standard organic chemistry paradigm.
Caption: General Experimental Workflow.
Conclusion
Estrone and its acetate derivative are pivotal precursors in the synthesis of a range of biologically important steroid hormones. The methodologies outlined in this guide, supported by quantitative data and visual aids, provide a solid foundation for researchers and drug development professionals working in the field of steroid chemistry. The versatility of estrone as a starting material, combined with well-established synthetic routes, ensures its continued importance in the production of hormonal therapeutics. Further research into novel catalytic systems and green chemistry approaches may offer even more efficient and sustainable methods for these critical transformations in the future.
References
The Biological Activity of Estrone Acetate Metabolites: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone acetate, a synthetic prodrug of estrone, undergoes rapid in vivo hydrolysis to estrone, which is then subject to a complex metabolic cascade. The resulting metabolites, including hydroxylated, methylated, and conjugated forms, exhibit a wide spectrum of biological activities, primarily mediated through their differential binding to and activation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This technical guide provides a comprehensive overview of the biological activities of the principal metabolites of this compound. It includes a detailed summary of their quantitative binding affinities and estrogenic potencies, in-depth descriptions of key experimental protocols for their evaluation, and visual representations of the relevant metabolic and signaling pathways. This information is critical for researchers and drug development professionals working in the fields of endocrinology, oncology, and pharmacology.
Introduction: From this compound to Bioactive Metabolites
This compound is an esterified form of estrone, a naturally occurring, albeit weak, estrogen. As a prodrug, this compound itself is biologically inactive. Its therapeutic and physiological effects are dependent on its conversion to estrone and subsequent metabolites.
Hydrolysis of this compound
Upon administration, this compound is rapidly hydrolyzed to estrone. This conversion is catalyzed by non-specific carboxylesterases present in various tissues, including the liver and intestines.[1][2] These enzymes cleave the acetate group, releasing free estrone into circulation.[3][4]
Metabolism of Estrone
Estrone serves as a substrate for a variety of metabolic enzymes, leading to a diverse array of metabolites. The primary metabolic pathways include:
-
Interconversion with Estradiol: Estrone and estradiol are interconverted by 17β-hydroxysteroid dehydrogenases (17β-HSDs). This is a crucial step as estradiol is a significantly more potent estrogen than estrone.
-
Hydroxylation: Cytochrome P450 (CYP) enzymes, primarily CYP1A1, CYP1A2, and CYP1B1, catalyze the hydroxylation of estrone at various positions, most notably at the C2 and C4 positions to form catechol estrogens, and at the C16 position.[5]
-
Methylation: Catechol-O-methyltransferase (COMT) methylates the hydroxyl groups of catechol estrogens to form methoxyestrogens.
-
Conjugation: Estrone and its hydroxylated metabolites can be conjugated with sulfate or glucuronic acid by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. These conjugated metabolites are more water-soluble and are readily excreted. Estrone sulfate (E1S) is the most abundant circulating estrogen in postmenopausal women and acts as a reservoir that can be converted back to estrone by steroid sulfatase.
The metabolic fate of estrone is tissue-specific and influenced by genetic polymorphisms in the metabolizing enzymes, leading to variations in the local concentrations and biological effects of its metabolites.
dot
Biological Activity of Estrone Metabolites
The biological activity of estrone metabolites is primarily determined by their affinity for and activation of ERα and ERβ. These receptors function as ligand-activated transcription factors that regulate the expression of a wide range of target genes.
Quantitative Data on Receptor Binding and Potency
The following tables summarize the available quantitative data on the relative binding affinity (RBA) and estrogenic potency of key estrone metabolites. The RBA is expressed as a percentage of the binding of estradiol, which is set at 100%.
Table 1: Relative Binding Affinity (RBA) of Estrone Metabolites for ERα and ERβ
| Metabolite | ERα RBA (%) | ERβ RBA (%) | Notes |
| Estrone (E1) | 4.0 | 3.5 | Preferential binding for ERα over ERβ has been noted. |
| Estradiol (E2) | 100 | 100 | Reference compound with high and equal affinity for both receptors. |
| 2-Hydroxyestrone (2-OHE1) | ~2-5 | ~1-3 | Weak binding affinity. |
| 4-Hydroxyestrone (4-OHE1) | ~10-20 | ~5-15 | Higher affinity than 2-OHE1. |
| 16α-Hydroxyestrone | ~1-5 | ~5-10 | Preferential binding for ERβ has been observed. |
| Estrone-3-Sulfate (E1S) | < 1 | < 1 | Very low to negligible binding affinity. |
| Estrone-3-Glucuronide (E1G) | < 0.001 | 0.0006 | Extremely low binding affinity. |
Table 2: Estrogenic Potency of Estrone Metabolites
| Metabolite | Assay Type | Relative Potency (Estradiol = 100) | Notes |
| Estrone (E1) | Uterotrophic Assay | ~10 | Significantly less potent than estradiol. |
| 2-Hydroxyestrone (2-OHE1) | Reporter Gene Assay | Low/Negligible | Considered a weak estrogen or even anti-estrogenic in some contexts. |
| 4-Hydroxyestrone (4-OHE1) | Uterotrophic Assay | Moderate | More potent than 2-hydroxyestrone. |
| 16α-Hydroxyestrone | Reporter Gene Assay | Moderate | Possesses significant estrogenic activity. |
| Estrone-3-Sulfate (E1S) | Uterotrophic Assay | Very Low | Activity is dependent on conversion to estrone. |
| Estrone-3-Glucuronide (E1G) | Reporter Gene Assay | Extremely Low | Considered biologically inactive. |
Signaling Pathways
Upon ligand binding, ERα and ERβ undergo a conformational change, dimerize, and translocate to the nucleus where they modulate gene expression through several mechanisms:
-
Classical (ERE-Dependent) Pathway: The ligand-ER complex binds directly to estrogen response elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of transcription.
-
Non-Classical (ERE-Independent) Pathway: The ligand-ER complex can interact with other transcription factors, such as AP-1 and Sp1, that are bound to their respective response elements, thereby indirectly regulating gene expression.
-
Non-Genomic Signaling: A fraction of ERs are located at the plasma membrane and can rapidly activate intracellular signaling cascades, including the MAPK and PI3K pathways, upon estrogen binding.
The specific downstream effects of ER activation are dependent on the ligand, the receptor subtype (ERα or ERβ), and the cellular context. ERα and ERβ can have distinct and sometimes opposing effects on gene expression.
dot
Experimental Protocols
The biological activity of this compound metabolites is assessed using a variety of in vitro and in vivo assays.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for ERα and ERβ.
Protocol:
-
Preparation of Receptor Source: A source of ERα and ERβ is required, which can be purified recombinant receptors or cytosol preparations from tissues known to express the receptors (e.g., rat uterus).
-
Incubation: A constant concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of estradiol / IC50 of test compound) x 100.
Estrogen Receptor Reporter Gene Assay
This assay measures the ability of a compound to activate ER-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection: A suitable cell line that expresses ERα or ERβ (e.g., MCF-7 breast cancer cells or HEK293 cells) is transiently or stably transfected with two plasmids:
-
An expression vector for the desired estrogen receptor (if not endogenously expressed).
-
A reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with one or more EREs.
-
-
Treatment: The transfected cells are treated with various concentrations of the test compound. A known estrogen, such as 17β-estradiol, is used as a positive control.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: A dose-response curve is generated by plotting the reporter activity against the concentration of the test compound. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined as a measure of potency.
dot
In Vivo Uterotrophic Assay
This assay is a well-established in vivo method to assess the estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.
Protocol:
-
Animal Model: Immature or ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.
-
Dosing: The animals are treated with the test compound, a vehicle control, and a positive control (e.g., ethinylestradiol) for a specified period, typically three consecutive days. Administration can be via oral gavage or subcutaneous injection.
-
Necropsy and Uterine Weight Measurement: On the day after the last dose, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Conclusion
The biological activity of this compound is dictated by the complex interplay of its various metabolites. While estrone itself is a weak estrogen, its conversion to more potent metabolites like estradiol and 4-hydroxyestrone, and its role as a precursor to the abundant but inactive estrone sulfate reservoir, highlight the intricate nature of estrogenic action. A thorough understanding of the binding affinities, potencies, and signaling pathways of these metabolites is essential for the rational design of new endocrine therapies and for assessing the potential health effects of exposure to estrogenic compounds. The experimental protocols detailed in this guide provide the necessary tools for researchers to further elucidate the biological roles of these important molecules.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation through the estrogen receptor (ER)-α and splice variants of ER-β via classical and nonclassical signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STEIN_ESR1_TARGETS [gsea-msigdb.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Historical Context of Estrone Acetate Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical and scientific context of estrone acetate, tracing its origins from the discovery of estrogens to its place within the broader landscape of hormone replacement therapy. While specific research on this compound is less abundant compared to other estrogen esters, this document synthesizes available data on estrone and related compounds to provide a comprehensive overview for scientific and drug development professionals.
The Dawn of Estrogen Research: The Discovery of Estrone
The journey into the world of estrogen began in the early 20th century, a period of burgeoning understanding of endocrinology. The concept of "internal secretions" influencing bodily functions, championed by scientists like Claude Bernard in the mid-1850s, laid the groundwork for the discovery of hormones.[1] By 1897, ovarian extracts were empirically observed to alleviate menopausal symptoms like hot flashes.[1] The term "estrogen" itself, derived from the Greek words oistros (mad desire) and gennan (to produce), was coined in 1906 after it was shown that ovarian secretions could induce estrus in non-human females.[1]
A pivotal moment in this field was the independent discovery and isolation of the first steroid hormone, estrone (E1), in 1929 by American scientists Edward Doisy and Edgar Allen, and German biochemist Adolf Butenandt.[2] They successfully crystallized the hormone from the urine of pregnant women.[2] This breakthrough not only solidified the chemical basis of female sex hormones but also paved the way for the synthesis and development of various estrogenic compounds for therapeutic use.
Estrone is one of the three major endogenous estrogens, alongside the more potent estradiol (E2) and the weaker estriol (E3). It is now understood that estrone is primarily a metabolite of estradiol and can also be synthesized from androstenedione in peripheral tissues, particularly adipose tissue, by the enzyme aromatase.
Synthesis and Chemical Manipulation: The Advent of this compound
Following the isolation of estrone, the next logical step for researchers was to develop methods for its synthesis to ensure a stable and scalable supply for clinical investigation and therapeutic use. The total synthesis of estrone was a significant challenge due to its complex steroidal structure. One of the early practical and industrially scalable synthetic routes was developed by Torgov and his colleagues. This synthesis involved a convergent approach, building the tetracyclic steroid skeleton from simpler starting materials.
The development of this compound falls under the broader category of creating ester prodrugs of steroid hormones. Esterification, the process of adding an acyl group (like acetate) to a molecule, is a common strategy in medicinal chemistry to modify the pharmacokinetic properties of a drug. For steroid hormones, esterification at the hydroxyl groups can increase their lipid solubility, leading to prolonged absorption from injection sites and potentially improved oral bioavailability.
Experimental Protocol: Acetylation of Estrone
Objective: To synthesize this compound from estrone via acetylation of the C3 hydroxyl group.
Materials:
-
Estrone
-
Acetic anhydride (Ac₂O)
-
Pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve a known quantity of estrone in a minimal amount of a suitable aprotic solvent, such as dichloromethane. Add a magnetic stir bar.
-
Addition of Base: To the stirred solution, add a slight excess (e.g., 1.1-1.5 equivalents) of a non-nucleophilic base like pyridine or triethylamine. The base acts as a catalyst and scavenges the acetic acid byproduct.
-
Addition of Acetylating Agent: Slowly add a slight excess (e.g., 1.1-1.5 equivalents) of acetic anhydride to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the estrone spot and the appearance of a new, less polar spot corresponding to this compound. If the reaction is slow, gentle heating (e.g., 40-50°C) can be applied.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the excess acetic anhydride by the slow addition of distilled water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acetic acid), distilled water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Pharmacological Profile
The biological effects of estrogens are mediated through their binding to and activation of estrogen receptors (ERs), primarily ERα and ERβ. Upon binding, the estrogen-receptor complex can modulate the transcription of target genes through several mechanisms.
Estrogen Receptor Signaling Pathways
Estrogen signaling is complex, involving both genomic and non-genomic pathways.
-
Genomic Pathways:
-
Classical (ERE-dependent): The estrogen-ER complex dimerizes and binds directly to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.
-
Tethered (ERE-independent): The estrogen-ER complex does not bind directly to DNA but interacts with other transcription factors (e.g., AP-1, SP-1) that are bound to their respective DNA response elements.
-
Ligand-independent: Growth factors can activate intracellular signaling cascades (e.g., MAPK, PI3K/Akt pathways) that phosphorylate and activate the ER in the absence of estrogen.
-
-
Non-Genomic Pathways: Estrogens can also elicit rapid cellular responses by binding to membrane-associated estrogen receptors (mERs), including a G-protein coupled estrogen receptor (GPER). This leads to the activation of various intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which can have downstream effects on cellular function and gene expression.
Receptor Binding Affinity
The binding affinity of an estrogen to its receptor is a key determinant of its biological potency. Estradiol exhibits the highest affinity for both ERα and ERβ. Estrone is a significantly weaker estrogen, with a relative binding affinity for human ERα and ERβ reported to be around 4.0% and 3.5%, respectively, compared to estradiol.
Table 1: Comparative Estrogen Receptor Binding Affinities
| Compound | Receptor | Relative Binding Affinity (%) vs. Estradiol | Citation |
| Estradiol | ERα, ERβ | 100 | |
| Estrone | ERα | 4.0 | |
| Estrone | ERβ | 3.5 |
Pharmacokinetics
The pharmacokinetic profile of an estrogen determines its absorption, distribution, metabolism, and excretion, which in turn influences its therapeutic efficacy and safety. As an ester, this compound would be expected to be more lipophilic than estrone, potentially affecting its absorption and distribution.
Upon administration, particularly orally, esterified estrogens like estradiol acetate are rapidly hydrolyzed to their active form (estradiol) in the gastrointestinal tract and liver. It is highly probable that this compound would undergo a similar fate, being converted to estrone.
The oral bioavailability of estradiol is generally low due to extensive first-pass metabolism in the liver, where it is largely converted to estrone. This results in a high estrone-to-estradiol ratio in the plasma after oral administration of estradiol. While specific data for oral this compound is scarce, it would likely result in high circulating levels of estrone.
Table 2: Pharmacokinetic Parameters of Related Estrogens
| Parameter | Oral Estradiol | Oral Estradiol Acetate (hydrolyzed to Estradiol) | Citation(s) |
| Bioavailability | Low (~5%) | Enhances estradiol bioavailability by ~19% vs. micronized estradiol | |
| Metabolism | Extensive first-pass to estrone and conjugates | Rapidly hydrolyzed to estradiol in vivo | |
| Elimination Half-Life | 13–20 hours (as estradiol) | 21-26 hours (as estradiol) |
Historical Clinical Context and Evolution of Hormone Therapy
The first commercial estrogen preparations became available in the 1930s, shortly after the isolation of estrone. One of the most well-known early estrogen medications was Premarin®, introduced in 1942, which is derived from pregnant mare urine and contains a mixture of estrogens, with estrone sulfate being a major component.
Hormone replacement therapy (HRT) gained popularity in the 1960s for the management of menopausal symptoms. Initially, estrogen was often prescribed unopposed. However, by the 1970s, studies revealed a link between unopposed estrogen therapy and an increased risk of endometrial cancer. This led to a significant shift in clinical practice in the 1980s, with the addition of a progestin to the regimen for women with an intact uterus to mitigate this risk.
The specific clinical use and development history of this compound are not well-documented in major clinical trial literature, suggesting it did not become a mainstream HRT formulation in the way that conjugated equine estrogens, estradiol, or estradiol esters like estradiol valerate and estradiol acetate did. Its research and clinical application appear to have been limited.
Conclusion
The historical context of this compound research is intrinsically linked to the broader history of estrogen discovery and the evolution of hormone replacement therapy. While estrone was the first estrogen to be isolated, its acetate ester does not appear to have played a significant role in the clinical landscape, which was dominated by conjugated estrogens and, later, various formulations of estradiol. The available scientific literature provides a wealth of information on estrone's synthesis, its biological activity as a weaker estrogen, and its metabolic relationship with estradiol. However, specific quantitative data and a detailed clinical history for this compound are sparse. For researchers and drug development professionals, understanding the historical trajectory of estrogen research, from the foundational discovery of estrone to the nuanced understanding of estrogen receptor signaling and the clinical evolution of HRT, provides a critical framework for the development of new and improved hormonal therapies.
References
The Role of Estrone Acetate in Endocrine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone acetate is a synthetic ester of estrone, a naturally occurring estrogen. While not as potent as estradiol, estrone and its derivatives play a significant role in endocrine signaling, particularly in postmenopausal women where estrone is the predominant endogenous estrogen. This technical guide provides an in-depth analysis of this compound's role in endocrine signaling pathways, focusing on its function as a prodrug, its metabolic conversion, and the subsequent actions of its active metabolite, estrone. This document synthesizes available data on receptor binding, pharmacokinetics, and relevant experimental protocols to serve as a comprehensive resource for researchers in endocrinology and drug development.
This compound: A Prodrug of Estrone
This compound is a semisynthetic, steroidal estrogen. Structurally, it is an ester of estrone. The addition of the acetate group makes it a prodrug, meaning it is biologically inactive in its initial form and must be metabolized in the body to its active form, estrone. This conversion is achieved through the process of hydrolysis, where the acetate group is cleaved off. This rapid hydrolysis is a common characteristic of estrogen esters, as evidenced by studies on similar compounds like estradiol acetate, where systemic exposure to the acetate form is negligible following administration.
Metabolism of this compound
The primary metabolic pathway for this compound is its rapid hydrolysis to estrone. Once formed, estrone enters the well-established metabolic pathways of endogenous estrogens. Estrone can be reversibly converted to the more potent estrogen, estradiol, by 17β-hydroxysteroid dehydrogenase (17β-HSD). Additionally, estrone can be hydroxylated by cytochrome P450 enzymes into catechol estrogens or conjugated to form estrone sulfate and estrone glucuronide, which are then excreted.
Figure 1: Metabolic pathway of this compound.
Endocrine Signaling Pathways of Estrone
As the active metabolite of this compound, estrone exerts its biological effects primarily through binding to and activating estrogen receptors (ERs), ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of target genes. The signaling pathways can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the diffusion of estrone into the cell, where it binds to ERs in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there. The estrogen-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, initiating or repressing gene transcription. This process leads to changes in protein synthesis and ultimately cellular function.
Figure 2: Genomic signaling pathway of estrone.
Non-Genomic Signaling Pathway
Estrone can also initiate rapid, non-genomic signaling events through membrane-associated estrogen receptors (mERs). These actions do not directly involve gene transcription and occur within seconds to minutes. Activation of mERs can lead to the modulation of various intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, influencing cellular processes like proliferation and survival.
Quantitative Data
Direct quantitative data for this compound is scarce due to its rapid conversion to estrone. The following tables summarize the available data for estrone, the active metabolite.
Estrogen Receptor Binding Affinity
The binding affinity of estrone to ERα and ERβ is lower than that of estradiol.
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |
| Estradiol | 100 | 100 |
| Estrone | 4 - 10 | 2 - 3.5 |
Data is relative to estradiol, which is set at 100%.
Pharmacokinetic Parameters of Estrone
The pharmacokinetic profile of estrone is characterized by a short half-life.
| Parameter | Value |
| Bioavailability (oral) | Very low |
| Protein Binding | ~96-98% |
| Half-life | 10 - 70 minutes |
| Metabolism | Hepatic |
| Excretion | Urine and feces |
Experimental Protocols
Standard experimental protocols for studying estrogenic compounds can be adapted to investigate the effects of this compound.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the ability of this compound (or its metabolite, estrone) to compete with a radiolabeled estrogen (e.g., [³H]estradiol) for binding to ERα or ERβ.
Methodology:
-
Reagents: Recombinant human ERα or ERβ protein, [³H]estradiol, unlabeled this compound, unlabeled estrone, assay buffer.
-
Procedure:
-
A constant concentration of ER protein and [³H]estradiol are incubated with varying concentrations of the unlabeled test compound (this compound or estrone).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by hydroxylapatite precipitation or size exclusion chromatography).
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
Cell Proliferation Assay (E-SCREEN)
Objective: To assess the estrogenic activity of this compound by measuring its ability to induce the proliferation of an estrogen-responsive cell line (e.g., MCF-7 breast cancer cells).
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to deplete endogenous estrogens.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The medium is replaced with fresh medium containing various concentrations of this compound or estrone.
-
Cells are incubated for a defined period (e.g., 6 days).
-
Cell proliferation is quantified using a suitable method, such as the MTT assay or by direct cell counting.
-
Figure 3: General experimental workflow.
Conclusion
This compound serves as a prodrug, rapidly converting to estrone in vivo. Its role in endocrine signaling is therefore dictated by the actions of estrone, a weak but physiologically important estrogen. Estrone primarily signals through the classical genomic pathway by activating estrogen receptors ERα and ERβ, leading to the regulation of gene expression. While direct quantitative data for this compound is limited, understanding the well-characterized pathways of estrone provides a solid foundation for predicting its biological effects. Further research is warranted to delineate the specific pharmacokinetic profile of this compound and to directly assess its binding affinity to estrogen receptors. The experimental protocols outlined in this guide provide a framework for such future investigations.
Preliminary In Vitro Screening of Estrone Acetate Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro screening of estrone acetate cytotoxicity. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental protocols, quantitative data, and cellular mechanisms associated with the cytotoxic effects of this compound and its primary active metabolite, estrone. Given that this compound is a prodrug that is readily converted to estrone, this guide integrates data and pathways for both compounds to provide a thorough toxicological profile.
Quantitative Cytotoxicity Data
The cytotoxic effects of estrone and its derivatives have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the available data for estrone derivatives provide a baseline for understanding the potential activity of this compound. Since direct IC50 values for this compound are not extensively reported in the public domain, this section summarizes the data for closely related estrone compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Δ⁹,¹¹-estrone oxime | LNCaP (Prostate Cancer) | 3.59 | [1] |
| Estrane Derivative 4_2Cl | COV362 (Ovarian Cancer) | 3.6 | [2][3] |
| Estrane Derivative 2_4I | Endometrial and Ovarian Cancer Lines | Strong Antiproliferative Effect | [2][3] |
| Estrane Derivative 4_2Cl | Ishikawa (Endometrial Cancer) | 17.9 | |
| 4-hydroxytamoxifen | MDA-MB 231 (Breast Cancer) | 18 | |
| Compound 1 (Estrone Derivative) | MCF-7 (Breast Cancer) | 21.1 ± 0.17 | |
| 4-hydroxytamoxifen | MCF-7 (Breast Cancer) | 27 | |
| Compound 2 (Estrone Derivative) | MCF-7 (Breast Cancer) | 27.5 ± 0.18 | |
| Estrane Derivative 3 | KLE (Endometrial Cancer) | 32.6 |
Note: The cytotoxic activity of these compounds is influenced by the specific cell line and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives' cytotoxicity.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), T47-D (breast ductal carcinoma), LNCaP (prostate carcinoma), HepaRG (hepatocellular carcinoma), and Caco-2 (colorectal adenocarcinoma) are commonly used. Normal human dermal fibroblasts (NHDF) can be used as a non-cancerous control.
-
Culture Medium: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity and Cell Viability Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Flow cytometry can be used to quantify cell viability and apoptosis.
-
Cell Treatment: Treat cells cultured in 6-well plates with the test compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both the supernatant and adherent cells (using trypsinization).
-
Staining: Resuspend the cell pellet in a binding buffer and stain with fluorescent dyes such as Annexin V (to detect early apoptosis) and Propidium Iodide (PI) or DAPI (to detect late apoptotic and necrotic cells).
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The data will provide percentages of viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Cellular Mechanisms
Estrone and its derivatives can induce cytotoxicity through various signaling pathways, primarily by triggering apoptosis (programmed cell death). The interaction with estrogen receptors (ERα and ERβ) plays a crucial role in mediating these effects, which can be either pro-proliferative or pro-apoptotic depending on the cellular context.
Estrogen Receptor-Mediated Apoptosis
This compound, after being metabolized to estrone and then to estradiol (E2), can bind to estrogen receptors. The E2/ERα complex is often associated with cell cycle progression and prevention of apoptosis, while the E2/ERβ complex can promote apoptosis. The apoptotic response to estrogens can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates caspases (such as caspase-9 and caspase-3) that execute apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this pathway.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (like FasL) to death receptors (like FasR) on the cell surface. This interaction leads to the activation of an initiator caspase (caspase-8), which then activates executioner caspases.
Involvement of Other Signaling Pathways
Studies on estrone analogues have implicated other signaling pathways in their cytotoxic effects:
-
p-JNK, Erk1/2, and Akt/mTOR Pathways: These pathways are involved in the induction of apoptosis and are often linked to the loss of mitochondrial membrane potential.
-
NF-κB Pathway: A decrease in the levels of the transcription factor NF-κB has been associated with estrogen-induced apoptosis.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Experimental workflow for in vitro screening of this compound cytotoxicity.
Simplified Signaling Pathway of Estrogen-Induced Apoptosis
Caption: Simplified signaling of estrogen-induced apoptosis via ERβ.
References
An In-depth Technical Guide on the Enzymatic Conversion of Estrone to Estrone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of estrone to estrone acetate, a key reaction in steroid metabolism and pharmaceutical synthesis. The guide details the enzymes involved, reaction mechanisms, experimental protocols, and quantitative data to support research and development in this area.
Introduction
Estrone (E1) is a crucial estrogenic hormone involved in numerous physiological processes. Its conversion to this compound is a significant reaction, often utilized in the pharmaceutical industry to modify the pharmacokinetic properties of the hormone. Enzymatic synthesis of this compound offers a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods. This guide focuses on two primary enzymatic pathways for this conversion: lipase-catalyzed transesterification and acyl-CoA dependent acetylation.
Enzymatic Pathways for Estrone Acetylation
Two main classes of enzymes are primarily responsible for the acetylation of steroid hormones like estrone: lipases and acyl-CoA dependent acetyltransferases.
-
Lipase-Catalyzed Transesterification: Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification and transesterification reactions in non-aqueous environments. Candida antarctica lipase B (CALB) is a widely used and highly efficient biocatalyst for these reactions due to its broad substrate specificity and stability in organic solvents. The reaction typically involves the transfer of an acetyl group from an acyl donor, such as vinyl acetate or ethyl acetate, to the hydroxyl group of estrone.
-
Acyl-CoA Dependent Acetylation: In biological systems, acetylation is often mediated by acetyltransferases that utilize acetyl coenzyme A (acetyl-CoA) as the acetyl group donor. While specific acetyltransferases for the direct conversion of estrone to this compound are not as extensively characterized in the literature as lipases for in vitro synthesis, this pathway is fundamental to understanding the metabolic fate of estrogens within a cellular context.
Lipase-Catalyzed Synthesis of this compound
The lipase-catalyzed approach is well-suited for preparative scale synthesis of this compound due to the commercial availability of robust immobilized enzymes like Novozym 435 (immobilized CALB).
3.1. Reaction Mechanism
The lipase-catalyzed transesterification of estrone with an acyl donor like vinyl acetate generally follows a Ping-Pong Bi-Bi mechanism.
3.2. Experimental Protocol: Lipase-Catalyzed Acetylation of Estrone
This protocol is a synthesized methodology based on established procedures for the lipase-catalyzed acetylation of similar phenolic and steroidal compounds.
Materials:
-
Estrone
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., tert-butanol, toluene, or acetone)
-
Molecular sieves (3 Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker incubator
-
HPLC system with a C18 column for analysis
Procedure:
-
Preparation: Add estrone (e.g., 0.1 mmol) and activated molecular sieves (e.g., 100 mg) to a screw-capped flask.
-
Solvent and Acyl Donor Addition: Dissolve the estrone in an appropriate volume of anhydrous organic solvent (e.g., 10 mL). Add vinyl acetate. A molar excess of the acyl donor is typically used (e.g., a 1:5 to 1:10 molar ratio of estrone to vinyl acetate).
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg) to the reaction mixture.
-
Incubation: Seal the flask and place it in an orbital shaker incubator at a controlled temperature (typically 40-60°C) with constant agitation (e.g., 150-200 rpm).
-
Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Filter the enzyme and analyze the supernatant by HPLC to determine the conversion of estrone to this compound.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused. Evaporate the solvent from the filtrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
3.3. Quantitative Data and Optimization
The efficiency of the lipase-catalyzed acetylation of estrone is influenced by several factors. The following table summarizes typical ranges for these parameters, which should be optimized for specific applications.
| Parameter | Typical Range | Effect on Reaction |
| Temperature | 40 - 60 °C | Higher temperatures increase the reaction rate, but may lead to enzyme denaturation above the optimum. |
| Substrate Molar Ratio (Estrone:Acyl Donor) | 1:1 to 1:10 | A higher excess of the acyl donor can drive the reaction towards product formation. |
| Enzyme Loading | 1 - 10% (w/w of substrates) | Higher enzyme concentrations increase the reaction rate, but also the cost. |
| Organic Solvent | Toluene, Acetone, tert-Butanol | The choice of solvent affects substrate solubility and enzyme activity. More hydrophobic solvents are often preferred. |
| Water Content | Anhydrous (<0.1%) | Low water content is crucial for favoring the synthesis reaction over hydrolysis. |
3.4. Analytical Methods
The progress of the reaction and the purity of the product can be determined using the following methods:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used to separate estrone and this compound. Detection is typically performed using a UV detector at a wavelength around 280 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more sensitive and specific quantification, especially in complex matrices, LC-MS/MS is the method of choice.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, often requiring derivatization of the analytes prior to analysis.[2]
Acyl-CoA Dependent Acetylation of Estrone
In a cellular environment, the acetylation of estrone would likely involve an acetyltransferase that utilizes acetyl-CoA. This process is central to the metabolic regulation of steroid hormones.
4.1. Putative Reaction Pathway
The reaction involves the transfer of the acetyl group from acetyl-CoA to the 3-hydroxyl group of estrone, catalyzed by an acetyltransferase.
4.2. Experimental Protocol: In Vitro Acetyl-CoA Dependent Acetylation Assay
This protocol provides a general framework for investigating the acetyl-CoA dependent acetylation of estrone using a cell lysate or a purified enzyme.
Materials:
-
Estrone
-
Acetyl-CoA
-
Cell lysate or purified acetyltransferase
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing DTT and protease inhibitors)
-
Quenching solution (e.g., acetonitrile or methanol)
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, estrone (from a stock solution in a suitable solvent like DMSO), and the enzyme source (cell lysate or purified enzyme).
-
Initiation: Start the reaction by adding acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of this compound using a sensitive method like LC-MS/MS.
4.3. Cellular Signaling Context
The availability of acetyl-CoA is intricately linked to the metabolic state of the cell, connecting processes like glycolysis and fatty acid oxidation to post-translational modifications and, potentially, steroid metabolism.[3] Alterations in cellular metabolism can therefore influence the levels of acetyl-CoA, which in turn could modulate the activity of acetyltransferases and the extent of estrone acetylation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for studying the enzymatic conversion of estrone to this compound.
Conclusion
The enzymatic conversion of estrone to this compound presents a valuable tool for both biochemical research and pharmaceutical manufacturing. Lipase-catalyzed transesterification, particularly with Candida antarctica lipase B, offers a robust and scalable method for the synthesis of this compound. Understanding the potential role of acyl-CoA dependent acetyltransferases provides insight into the cellular metabolism of estrogens. The experimental protocols and data presented in this guide serve as a foundation for further investigation and optimization of this important biotransformation.
References
Solubility Profile of Estrone Acetate in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of estrone acetate, a synthetic estrogen and a derivative of the natural estrogen estrone, in common laboratory solvents. Understanding the solubility of this compound is critical for a wide range of applications, including in-vitro bioassays, analytical method development, and formulation studies. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing compound solubility.
Core Data Presentation: Solubility of this compound and Estrone
| Compound | Solvent | Solubility (at specified temperature) | Data Type |
| This compound | Ethanol | Soluble[1] | Qualitative |
| Chloroform | Soluble[1], Slightly Soluble[2][3][4] | Qualitative | |
| Methanol | Slightly Soluble | Qualitative | |
| Water | Limited solubility | Qualitative | |
| Estrone | 96% Ethanol | 1 g in 250 mL (at 15°C) | Quantitative |
| Boiling Ethanol | 1 g in 50 mL | Quantitative | |
| Acetone | 1 g in 50 mL (at 15°C) | Quantitative | |
| Chloroform | 1 g in 110 mL (at 15°C) | Quantitative | |
| DMSO | ~20 mg/mL, 54 mg/mL | Quantitative | |
| Dimethylformamide (DMF) | ~20 mg/mL | Quantitative | |
| Water | Practically insoluble (0.003 g/100 mL at 25°C) | Quantitative |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on established laboratory practices for solubility assessment.
Equilibrium Solubility Method (Shake-Flask)
This is a widely accepted method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (solid)
-
Selected laboratory solvents (e.g., ethanol, methanol, acetone, chloroform, DMSO, ethyl acetate) of appropriate purity
-
Glass vials with screw caps
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original supernatant based on the calibration curve and the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
-
Kinetic Solubility Method (High-Throughput Screening)
This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a stock solution.
Materials:
-
This compound stock solution in a highly solubilizing solvent (e.g., DMSO)
-
Aqueous buffer or desired solvent system
-
96-well plates
-
Plate reader capable of detecting turbidity or light scattering
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in the 96-well plate.
-
Add the aqueous buffer or solvent system to each well.
-
-
Precipitation Induction and Detection:
-
Allow the plate to incubate for a set period (e.g., 2-24 hours).
-
Measure the turbidity or light scattering in each well using a plate reader at a specific wavelength.
-
-
Solubility Determination:
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility of the compound under the tested conditions.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in solubility determination.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Factors Influencing Solubility.
References
Methodological & Application
Application Note: Quantification of Estrone Acetate in Serum by LC-MS/MS
Introduction
Estrone acetate is a synthetic ester of the natural estrogen, estrone. As a prodrug, it is converted to estrone in the body. The quantitative analysis of this compound in serum is essential for pharmacokinetic studies, drug development, and monitoring of therapeutic drug levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of steroid hormones and their synthetic analogs in complex biological matrices like serum. This document provides a detailed protocol for the determination of this compound in serum using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Principle of the Method
The method involves the isolation of this compound from serum using liquid-liquid extraction (LLE), followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An appropriate internal standard (IS), such as a stable isotope-labeled version of this compound or a closely related compound, is used to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Estrone-d4 (or other suitable internal standard)
-
HPLC-grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium fluoride (LC-MS grade)
-
Human serum (drug-free, charcoal-stripped for calibration standards)
-
Phosphate-buffered saline (PBS)
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of serum sample, calibration standard, or quality control (QC) sample into a 2 mL polypropylene tube.
-
Add 20 µL of the internal standard working solution (e.g., estrone-d4 at 50 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.
-
Vortex to mix and transfer to an LC autosampler vial for analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) %B 0.0 30 1.0 30 5.0 95 6.0 95 6.1 30 | 8.0 | 30 |
-
-
Mass Spectrometry (MS):
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: +4500 V
-
Source Temperature: 500°C
-
Collision Gas: Nitrogen
-
MRM Transitions: The molecular weight of this compound is 312.41 g/mol . The precursor ion ([M+H]+) is expected to be m/z 313.2. Product ions must be determined by direct infusion of an this compound standard. Based on the fragmentation of similar steroid acetates, a potential fragmentation is the loss of the acetyl group (CH3COOH, 60 Da), which would result in the estrone fragment at m/z 253.2.
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) This compound (Quantifier) 313.2 To be determined 150 To be determined This compound (Qualifier) 313.2 To be determined 150 To be determined | Estrone-d4 (IS) | 275.2 | 147.1 | 150 | 35 |
-
4. Calibration and Quality Control
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standards by serial dilution of the stock solution.
-
Prepare calibration standards by spiking the appropriate working standard into charcoal-stripped serum to achieve concentrations ranging from approximately 10 pg/mL to 10,000 pg/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Data Presentation
The performance of the method should be validated according to regulatory guidelines. The following table summarizes the target quantitative performance parameters for this assay, based on typical results for similar steroid hormone assays.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ≤ 25 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 80% |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in serum.
Application Notes and Protocols for a Cell-Based Assay to Determine Estrone Acetate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone acetate is a synthetic ester of estrone, a naturally occurring estrogen. Within the body, it is metabolized to estrone and subsequently to the more potent estradiol. These estrogens exert their biological effects primarily through interaction with estrogen receptors alpha (ERα) and beta (ERβ).[1] Upon ligand binding, these receptors translocate to the nucleus, where they modulate the transcription of target genes, leading to a wide range of physiological responses.[2][3] The estrogenic activity of compounds like this compound is of significant interest in drug development and endocrine disruptor screening.
This document provides detailed protocols for two robust cell-based assays to quantify the estrogenic activity of this compound: an Estrogen Response Element (ERE)-driven Luciferase Reporter Assay and a Cell Proliferation (E-SCREEN) Assay. These assays utilize human breast cancer cell lines, T47D and MCF-7 respectively, which endogenously express estrogen receptors, providing a physiologically relevant context for assessing hormonal activity.
Estrogen Signaling Pathway
Estrogenic compounds, including the active metabolites of this compound, initiate a signaling cascade by binding to estrogen receptors. The activated receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of these genes, ultimately leading to the synthesis of proteins that drive cellular responses such as proliferation.[2] In the context of the luciferase reporter assay, the ERE drives the expression of the luciferase enzyme, providing a quantifiable readout of estrogenic activity.
Figure 1: Estrogen signaling pathway leading to reporter gene expression and cell proliferation.
Assay 1: ERE-Luciferase Reporter Assay
This assay provides a highly sensitive and specific method to quantify the activation of the estrogen receptor signaling pathway. It utilizes the T47D human breast cancer cell line, which is stably transfected with a luciferase reporter gene under the control of multiple EREs.
Experimental Workflow
Figure 2: Experimental workflow for the ERE-Luciferase Reporter Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| T47D-KBluc cells | ATCC | CRL-2865 |
| RPMI-1640 Medium, no phenol red | Gibco | 11835030 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Charcoal/Dextran Stripped FBS | Hyclone | SH30068.03 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPBS, no calcium, no magnesium | Gibco | 14190144 |
| This compound | Sigma-Aldrich | E0750 |
| 17β-Estradiol (E2) | Sigma-Aldrich | E2758 |
| DMSO, cell culture grade | Sigma-Aldrich | D2650 |
| Luciferase Assay System | Promega | E1500 |
| White, clear-bottom 96-well plates | Corning | 3610 |
Detailed Protocol
1. Cell Culture and Maintenance: a. Culture T47D-KBluc cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. b. For routine passaging, wash cells with DPBS and detach with Trypsin-EDTA. Resuspend in fresh medium and re-seed at a 1:3 to 1:6 ratio.
2. Hormone Deprivation: a. To reduce background estrogenic activity, switch cells to phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48-72 hours before seeding for the assay.
3. Assay Procedure: a. Trypsinize and resuspend the hormone-deprived cells in the charcoal-stripped FBS-containing medium. b. Seed 5 x 10⁴ cells in 100 µL of medium per well into a white, clear-bottom 96-well plate. c. Incubate overnight to allow for cell attachment. d. Prepare serial dilutions of this compound and 17β-estradiol (positive control) in the assay medium. A typical concentration range for estradiol is 1 pM to 100 nM. e. Remove the seeding medium and add 100 µL of the medium containing the test compounds or controls to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). f. Incubate the plate for 24 hours at 37°C and 5% CO₂.
4. Luminescence Measurement: a. After incubation, remove the medium and wash the cells once with 100 µL of DPBS. b. Lyse the cells by adding 20 µL of 1X Luciferase Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker. c. Prepare the luciferase assay reagent according to the manufacturer's instructions. d. Add 100 µL of the luciferase assay reagent to each well. e. Immediately measure the luminescence using a plate luminometer.
Data Analysis and Presentation
-
Calculate Fold Induction:
-
Fold Induction = (Luminescence of treated sample) / (Luminescence of vehicle control)
-
-
Generate Dose-Response Curves:
-
Plot the fold induction against the logarithm of the compound concentration.
-
-
Determine EC₅₀ Values:
-
Use a non-linear regression analysis (four-parameter logistic curve) to determine the EC₅₀ value, which is the concentration that elicits a half-maximal response.
-
| Compound | Expected EC₅₀ (pM) | Reference |
| 17β-Estradiol | 16 | |
| Estrone | 1000 | |
| This compound | To be determined |
Assay 2: Cell Proliferation (E-SCREEN) Assay
This assay measures the mitogenic effect of estrogenic compounds on the estrogen-dependent MCF-7 human breast cancer cell line. An increase in cell number is indicative of estrogenic activity.
Experimental Workflow
Figure 3: Experimental workflow for the Cell Proliferation (E-SCREEN) Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| MCF-7 cells | ATCC | HTB-22 |
| DMEM, no phenol red | Gibco | 21063029 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Charcoal/Dextran Stripped FBS | Hyclone | SH30068.03 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPBS, no calcium, no magnesium | Gibco | 14190144 |
| This compound | Sigma-Aldrich | E0750 |
| 17β-Estradiol (E2) | Sigma-Aldrich | E2758 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| DMSO, cell culture grade | Sigma-Aldrich | D2650 |
| Clear, flat-bottom 96-well plates | Corning | 3596 |
Detailed Protocol
1. Cell Culture and Maintenance: a. Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
2. Hormone Deprivation: a. For at least 72 hours prior to the assay, culture the cells in phenol red-free DMEM supplemented with 10% charcoal-stripped FBS.
3. Assay Procedure: a. Trypsinize and resuspend the hormone-deprived cells in the charcoal-stripped FBS-containing medium. b. Seed 4,000 cells in 200 µL of medium per well into a clear, flat-bottom 96-well plate. c. Allow the cells to attach and adapt for 3 days in the hormone-free medium. d. Prepare serial dilutions of this compound and 17β-estradiol in the assay medium. e. After the adaptation period, replace the medium with 200 µL of fresh medium containing the test compounds or controls. f. Incubate the plates for 6 days at 37°C and 5% CO₂.
4. MTT Assay for Cell Viability: a. After the 6-day incubation, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until a purple precipitate is visible. c. Carefully remove the medium from the wells. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
-
Calculate Relative Proliferation:
-
Relative Proliferation (%) = [(Absorbance of treated sample - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Generate Dose-Response Curves:
-
Plot the relative proliferation against the logarithm of the compound concentration.
-
-
Determine EC₅₀ Values:
-
Use a non-linear regression analysis to determine the EC₅₀ value.
-
| Parameter | This compound | 17β-Estradiol (Control) |
| Seeding Density (cells/well) | 4,000 | 4,000 |
| Incubation Time (days) | 6 | 6 |
| Maximum Proliferation (% of control) | To be determined | ~600% |
| EC₅₀ | To be determined | To be determined |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in luciferase assay | Incomplete removal of endogenous estrogens from serum. | Ensure charcoal-stripped FBS is used for at least 48-72 hours prior to the assay. Test different lots of stripped serum. |
| Contamination of cells or reagents. | Use aseptic techniques. Check for contamination before starting the assay. | |
| Low signal or poor response | Low cell viability. | Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Inactive luciferase enzyme or substrate. | Check the expiration dates and storage conditions of the luciferase assay kit components. | |
| Low estrogen receptor expression. | Ensure the correct cell line is being used and it has not been passaged excessively. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile DPBS. | |
| Incomplete dissolution of formazan crystals in MTT assay. | Ensure the formazan is fully dissolved by pipetting or extended shaking before reading the absorbance. |
References
Application Notes and Protocols for the Synthesis of Estrone Acetate from Estrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of estrone acetate from estrone, a critical transformation for the generation of estrogen derivatives used in various research and drug development applications. This compound serves as a valuable intermediate and a research tool, notably as an inhibitor of steroid sulfatse.
Introduction
Estrone is a naturally occurring estrogen, a class of steroid hormones that play a crucial role in female reproductive health and have implications in hormone-dependent cancers. The acetylation of the phenolic hydroxyl group of estrone to yield this compound is a common chemical modification performed to alter its biological activity and pharmacokinetic properties. This compound is a known inhibitor of steroid sulfatase (STS), an enzyme responsible for the conversion of inactive steroid sulfates, such as estrone sulfate, into their biologically active forms. By blocking this pathway, this compound can modulate local estrogen levels, making it a compound of interest in the study and potential treatment of hormone-dependent diseases.
This document outlines two reliable and commonly employed protocols for the synthesis of this compound: one utilizing acetic anhydride with pyridine and another employing isopropenyl acetate with an acid catalyst.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound from estrone using the described protocols. Yields and purity are dependent on the specific reaction conditions and purification methods employed.
| Parameter | Acetic Anhydride/Pyridine Method | Isopropenyl Acetate/Acid Catalyst Method |
| Typical Yield | >95% | ~90-98% |
| Purity | High (>98%) after purification | High (>98%) after purification |
| Reaction Time | 12-24 hours | 3-5 hours |
| Reaction Temperature | Room Temperature | Reflux |
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride and Pyridine
This method is a classic and highly efficient procedure for the acetylation of phenols. Pyridine acts as both a solvent and a basic catalyst.
Materials:
-
Estrone
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Methanol
-
Toluene
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve estrone (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of estrone) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.[1]
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (estrone) is completely consumed (typically 12-24 hours).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up: a. Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.[2] b. Dissolve the residue in dichloromethane or ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl to remove residual pyridine, then with water, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.[1] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. b. Purify the crude this compound by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to yield the pure product.
Protocol 2: Acetylation using Isopropenyl Acetate and an Acid Catalyst
This method utilizes isopropenyl acetate as the acetylating agent in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). This procedure is often faster than the acetic anhydride/pyridine method.
Materials:
-
Estrone
-
Isopropenyl Acetate
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Sodium Bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: To a round-bottom flask, add estrone (1.0 equivalent), a significant excess of isopropenyl acetate (which can also serve as the solvent), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.[3]
-
Work-up: a. After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate. b. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. c. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: a. Filter the mixture and concentrate the solvent under reduced pressure. b. The crude product can be purified by recrystallization or silica gel chromatography as described in Protocol 1 to afford pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Comparative workflow for the synthesis of this compound.
Biological Context: Inhibition of Steroid Sulfatase
Caption: Inhibition of estrone synthesis by this compound.
References
Application Notes and Protocols for Estrone Acetate in Hormone-Dependent Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of estrone acetate in studying hormone-dependent cancers. Estrone, a major postmenopausal estrogen, and its derivatives like this compound, are crucial tools for investigating cancer progression, particularly in estrogen receptor-positive (ER+) breast cancer.[1][2][3] This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to guide researchers in utilizing this compound for in vitro and in vivo studies.
Introduction
Estrogens play a pivotal role in the development and progression of hormone-dependent cancers.[4] Estrone (E1), the predominant estrogen after menopause, has been shown to have distinct biological functions compared to estradiol (E2).[2] Specifically, estrone has been implicated in promoting an aggressive cancer phenotype by inducing epithelial-to-mesenchymal transition (EMT), which is a key process in cancer cell invasion and metastasis. This compound, a synthetic ester of estrone, serves as a stable and reliable compound for delivering estrone in experimental settings to model postmenopausal conditions and study its effects on cancer biology.
The primary mechanism of action for estrogens is through binding to estrogen receptors (ERs), which are transcription factors that regulate the expression of a multitude of genes involved in cell proliferation and survival. The estrone-ERα complex, in particular, has been shown to recruit specific co-activators to the promoter regions of genes like SNAI2, a key driver of EMT.
Data Presentation
In Vivo Tumor Induction with Estrogens
The following table summarizes doses of estrogens used to induce hormone-dependent mammary tumors in rodent models. These can serve as a reference for designing experiments with this compound.
| Hormone | Animal Model | Dosing Method | Dose Range | Outcome | Reference |
| Estrone | Castrated male (C3H X RIII) F1 mice | Oral (in food) | 0.06 µg, 0.6 µg, 6 µg daily | Dose-dependent increase in mammary tumor incidence, reaching almost 100% at the highest dose. | |
| Estradiol-17β | Castrated male (C3H X RIII) F1 mice | Subcutaneous paraffin pellet | 1 µg, 2.5 µg, 5 µg, 10 µg, 100 µg | Dose-dependent increase in mammary tumor incidence. | |
| Estrone | Ovariectomized rats with DMBA-induced mammary tumors | Twice daily injection | 0.375 µg, 0.75 µg, 1.5 µg, 3.0 µg | Dose-dependent increase in total tumor area (48% to 129%). | |
| 17β-estradiol | Ovariectomized or intact nude mice with MCF-7 xenografts | Subcutaneous pellet | 0.01 mg to 0.5 mg | Dose-dependent tumor development and growth rates. |
In Vitro Effects of Estrogens on Cancer Cells
This table provides a summary of effective concentrations of estrogens used in in vitro assays with hormone-dependent breast cancer cell lines like MCF-7.
| Compound | Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| 17β-estradiol | MCF-7 | Cell Proliferation (MTT) | 1 pM - 1000 pM | Stimulation of cell proliferation. | |
| 17β-estradiol | MCF-7 | Cell Proliferation | 1 nM | 1.5 to 6.5-fold increase in proliferation relative to vehicle control. | |
| Estrone Sulfate | MCF-7 | Cell Proliferation | 100 nM | Substantial cell proliferation. | |
| Estrone | HeLa (ERα+) | Gene Expression (EMT markers) | Not specified | Induction of EMT and stemness markers. |
Experimental Protocols
Protocol 1: In Vivo Induction of Hormone-Dependent Mammary Tumors
This protocol is adapted from studies using estrone and estradiol to induce tumors in mice and can be modified for use with this compound.
Objective: To induce the growth of hormone-dependent tumors in an animal model to study tumor progression and therapeutic responses.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
6-8 week old female ovariectomized immunodeficient mice (e.g., BALB/c nude)
-
Hormone-dependent breast cancer cells (e.g., MCF-7)
-
Matrigel
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture MCF-7 cells in their recommended growth medium. On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Animal Inoculation: Anesthetize the mice. Inject 100 µL of the cell suspension subcutaneously into the mammary fat pad.
-
Hormone Supplementation:
-
Option A (Oral Administration): Prepare a stock solution of this compound in a suitable vehicle. Mix the appropriate amount with the powdered rodent chow to achieve the desired daily dose (e.g., starting with a range of 0.5 to 10 µ g/day ). Ensure homogenous mixing. Provide the hormone-supplemented food ad libitum.
-
Option B (Subcutaneous Pellet): Commercially available slow-release pellets containing this compound can be used. Alternatively, prepare custom pellets. Implant a pellet subcutaneously on the dorsal side of the mouse, away from the tumor injection site. Pellet dosage should be selected to achieve desired physiological or supraphysiological plasma concentrations.
-
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Endpoint: At the end of the study (based on tumor size limits or study duration), euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression analysis).
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of hormone-dependent cancer cells.
Objective: To quantify the proliferative response of cancer cells to this compound.
Materials:
-
Hormone-dependent breast cancer cells (e.g., MCF-7)
-
Phenol red-free culture medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to create an estrogen-depleted environment.
-
This compound
-
Vehicle (e.g., ethanol or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Hormone Deprivation: Culture MCF-7 cells in phenol red-free medium with 5-10% CS-FBS for at least 72 hours prior to the experiment to sensitize them to estrogenic compounds.
-
Cell Seeding: Seed the hormone-deprived cells into 96-well plates at a density of 1,500-3,000 cells per well in 100 µL of the same medium. Allow the cells to attach for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the hormone-free medium. A starting concentration range of 1 pM to 1 µM is recommended. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 5 days.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot a dose-response curve and calculate the EC50 value if applicable.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to analyze changes in the expression of target genes (e.g., EMT markers) following treatment with this compound.
Objective: To determine the effect of this compound on the transcription of specific genes.
Materials:
-
Hormone-dependent breast cancer cells (e.g., MCF-7)
-
This compound and vehicle
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SNAI2, CDH1 [E-cadherin], VIM [Vimentin]) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 2, but use 6-well plates and seed a higher number of cells (e.g., 2 x 10^5 cells/well). Treat the cells with an effective concentration of this compound (determined from the proliferation assay) or vehicle for a specified time (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR:
-
Set up the qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the reactions on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations
References
- 1. Estrone, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Estrone, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Estrone Acetate in In Vitro Endothelial Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone acetate is a synthetic ester of the natural estrogen, estrone. While estrogens are known to play a crucial role in vascular homeostasis by acting on endothelial cells, specific data on the effects of this compound in this context are limited. However, extensive research on the closely related compounds, estrone and β-estradiol 17-acetate, provides valuable insights into its potential biological activities and signaling pathways. These studies indicate that estrogens can modulate endothelial cell proliferation, survival, migration, and apoptosis, primarily through estrogen receptor (ER) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]
This document provides detailed application notes and protocols for the use of this compound in in vitro endothelial cell culture studies, drawing upon established methodologies for estrone and other estrogenic compounds. The provided protocols and data should be considered as a starting point for experimental design, with the caveat that optimization for specific cell types and experimental conditions is recommended.
Data Presentation
The following tables summarize quantitative data from studies on estrone and β-estradiol 17-acetate, which can serve as a reference for designing experiments with this compound.
Table 1: Effects of Estrogens on Endothelial Cell Proliferation
| Compound | Cell Line | Concentration | Effect on Proliferation | Assay | Reference |
| Estrone | Rat Aortic Endothelial Cells | 1 nM | Significant increase in DNA synthesis | ³H-Thymidine Incorporation | [1] |
| Estrone | Rat Aortic Endothelial Cells | 10 nM | Significant increase in DNA synthesis | ³H-Thymidine Incorporation | [1] |
| β-Estradiol 17-acetate | Human Brain Microvascular Endothelial Cells (hBMECs) | 10 nM | Promoted adhesion and proliferation | Cell Counting | [3] |
Table 2: Effects of Estrogens on Endothelial Cell Apoptosis
| Compound | Cell Line | Treatment | Effect on Apoptosis | Assay | Reference |
| Estrone | Rat Aortic Endothelial Cells | 10 nM (pre-treatment) + 200 µM H₂O₂ | Prevented hydrogen peroxide-induced apoptosis | DNA Fragmentation | |
| Estradiol | Human Umbilical Vein Endothelial Cells (HUVEC) | Dose-dependent | Inhibition of TNF-α-induced apoptosis | FACS Analysis, Viability Assays |
Experimental Protocols
Protocol 1: General Endothelial Cell Culture with Estrogenic Compounds
This protocol outlines the basic steps for culturing endothelial cells and treating them with estrogenic compounds like this compound.
Materials:
-
Endothelial cell line (e.g., HUVEC, hBMEC, Rat Aortic Endothelial Cells)
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
Phenol red-free endothelial cell basal medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
Procedure:
-
Cell Culture: Culture endothelial cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Hormone Deprivation: For experiments investigating estrogenic effects, switch the cells to phenol red-free basal medium supplemented with CS-FBS for 24-48 hours prior to treatment. This minimizes the influence of estrogenic compounds present in standard media.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A high concentration (e.g., 10 mM) is recommended to minimize the final DMSO concentration in the culture medium (should be <0.1%).
-
Treatment: Dilute the this compound stock solution in the hormone-deprived medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Remove the hormone-deprivation medium from the cells and add the treatment medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) before proceeding with specific assays.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures cell proliferation and viability based on the metabolic activity of the cells.
Materials:
-
Cells cultured and treated as in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Hormone Deprivation and Treatment: Follow steps 2-4 from Protocol 1.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control (DMSO-treated cells).
Protocol 3: Apoptosis Assay (DNA Fragmentation)
This protocol detects apoptosis by analyzing the fragmentation of genomic DNA.
Materials:
-
Cells cultured and treated as in Protocol 1
-
Apoptosis-inducing agent (e.g., hydrogen peroxide, TNF-α)
-
DNA extraction kit
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as described in Protocol 1. For anti-apoptotic studies, pre-treat with this compound before adding an apoptosis-inducing agent.
-
Cell Lysis and DNA Extraction: After treatment, harvest the cells and extract genomic DNA using a commercially available kit according to the manufacturer's instructions.
-
Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Cellular and molecular actions displayed by estrone on vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying the Long-Term Effects of Estrone Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone acetate is a synthetic ester of the natural estrogen, estrone. As a prodrug, it is readily metabolized to estrone in the body. The long-term effects of exposure to estrone are of significant interest in the fields of endocrinology, oncology, and toxicology, particularly concerning its role in hormone replacement therapy and its potential carcinogenicity. Animal models are indispensable tools for elucidating the chronic physiological and pathological changes associated with prolonged estrone exposure. This document provides detailed application notes and experimental protocols for using rodent models to study the long-term effects of this compound. Given the limited specific data on this compound, protocols and data from studies using estrone and other estrogens, such as estradiol, are presented as adaptable frameworks. Steroidal estrogens as a class are recognized as known human carcinogens by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC).[1][2][3][4]
Animal Model Selection
Rats and mice are the most commonly used animal models for studying the long-term effects of estrogens. The choice of species and strain is critical and can significantly influence experimental outcomes.
-
Rats: Sprague-Dawley and Fischer 344 rats are frequently used. Rats are well-suited for studying mammary gland tumorigenesis and neuroendocrine effects.
-
Mice: C57BL/6 and BALB/c mice are common choices. Mice are valuable for studies involving genetic modifications and for assessing effects on the reproductive tract and bone density.
Ovariectomized (OVX) females are the standard model for studying the effects of exogenous estrogens in the absence of endogenous ovarian hormones. This mimics the postmenopausal state in humans.
Data Presentation: Quantitative Effects of Long-Term Estrogen Exposure
The following tables summarize quantitative data from long-term studies involving estrone and estradiol in rodents. These data can serve as a reference for expected outcomes in studies with this compound.
Table 1: Carcinogenicity of Long-Term Estrone and Estradiol Treatment in Rodents
| Animal Model | Estrogen Administered | Duration of Treatment | Route of Administration | Dosage | Key Findings (Tumor Incidence) |
| Rats | Estrone | >500 days | Subcutaneous injection in corn oil | 30 µ g/day | Increased incidence of malignant tumors (4/12 estrone-treated vs. 1/18 controls)[1] |
| Rats | Estrone | Not specified | Not specified | Not specified | Induction of mammary tumors |
| Mice (male) | Norethisterone Acetate (progestin) + Ethinylestradiol | Not specified | Oral | Not specified | Increased incidence of benign liver tumors |
| Rats (female) | Norethisterone Acetate (progestin) + Ethinylestradiol | Not specified | Oral | Not specified | Increased incidence of benign mammary and liver tumors |
Table 2: Effects of Long-Term Estrogen Treatment on Organ Weights and Other Physiological Parameters
| Animal Model | Estrogen Administered | Duration of Treatment | Route of Administration | Dosage | Parameter Measured | Results |
| Aged Rats (OVX) | Estrone | Chronic | Not specified | Not specified | Bone Mineral Density (Femur) | Significantly enhanced |
| Rats (OVX) | Estradiol | 7 days | Subcutaneous injection | 10 µg | Uterine Weight | Significant increase |
| Mice (OVX) | Estradiol | 7 days | Oral (drinking water) | Not specified | Uterine Weight | Elevated |
| Rats (OVX) | 17β-estradiol | 90 days | Subcutaneous pellet | Not specified | Uterine Weight | 81% higher than ovary-intact controls |
| Rats (OVX) | 17β-estradiol | 90 days | Subcutaneous pellet | Not specified | Pituitary Weight | 2.6-fold greater than ovary-intact controls |
Experimental Protocols
The following are detailed protocols for key experiments in the study of the long-term effects of this compound. These are generalized protocols and may require optimization based on the specific research question and animal model.
Protocol 1: Long-Term Subcutaneous Administration of this compound in Rats
This protocol is adapted from methods used for other estrogens, such as estradiol and estrone.
Materials:
-
This compound
-
Sterile sesame oil or corn oil (vehicle)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Ovariectomized adult female rats (e.g., Sprague-Dawley), acclimatized for at least one week post-surgery.
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the sterile oil vehicle to the desired concentration. For example, a daily dose of 30 µg of estrone was used in a previous study. The concentration should be calculated to allow for a small injection volume (e.g., 0.1 mL).
-
Gently warm the solution to ensure complete dissolution and bring it to room temperature before injection.
-
Prepare fresh solutions regularly and store them protected from light.
-
-
Animal Handling and Injection:
-
Handle the rats gently to minimize stress.
-
Swab the injection site (the loose skin over the back/scruff) with 70% ethanol.
-
Gently lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the back.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Alternate injection sites to avoid irritation.
-
-
Dosing Regimen and Monitoring:
-
Administer the subcutaneous injection daily for the duration of the study (e.g., up to 1-2 years).
-
Monitor the animals daily for any signs of distress, including changes in behavior, appetite, or the appearance of palpable masses.
-
Record body weight weekly.
-
Protocol 2: Long-Term Oral Administration of this compound in Mice
This protocol is based on methods for oral administration of estradiol in drinking water or a palatable vehicle.
Materials:
-
This compound
-
Drinking water or a palatable vehicle (e.g., hazelnut cream)
-
Ovariectomized adult female mice (e.g., C57BL/6), acclimatized for at least one week post-surgery.
Procedure (Drinking Water):
-
Preparation of Medicated Water:
-
This compound has low water solubility. A stock solution in ethanol can be prepared and then diluted in the drinking water.
-
The final concentration should be calculated based on the average daily water consumption of the mice to achieve the target daily dose.
-
Prepare fresh medicated water every 2-3 days.
-
-
Administration and Monitoring:
-
Provide the medicated water ad libitum.
-
Measure water consumption per cage daily to monitor dosage.
-
Monitor animals daily for health status and record body weight weekly.
-
Procedure (Palatable Vehicle):
-
Preparation of Medicated Food:
-
Mix a precise amount of this compound with a small, highly palatable food item that the mice will consume completely and quickly.
-
Ensure homogenous mixing to guarantee accurate dosing.
-
-
Administration and Monitoring:
-
Provide the medicated food item to each mouse individually daily.
-
Observe to ensure complete consumption.
-
Monitor animals daily and record body weight weekly.
-
Protocol 3: Assessment of Uterine Response
The uterus is a primary target organ for estrogens, and its weight is a sensitive biomarker of estrogenic activity.
Materials:
-
Euthanasia supplies (e.g., CO2 chamber, anesthetic)
-
Surgical instruments (scissors, forceps)
-
Analytical balance
Procedure:
-
Euthanasia and Tissue Collection:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Perform a necropsy and carefully dissect the entire uterus, trimming away any adhering fat and connective tissue.
-
-
Uterine Weight Measurement:
-
Gently blot the uterus to remove excess fluid.
-
Weigh the uterus on an analytical balance.
-
Normalize the uterine weight to the final body weight of the animal.
-
-
Histopathological Analysis:
-
Fix the uterine tissue in 10% neutral buffered formalin for histological examination to assess for endometrial hyperplasia or other pathological changes.
-
Protocol 4: Mammary Gland Tumor Assessment
Materials:
-
Calipers
-
Surgical instruments
-
Formalin and histology supplies
Procedure:
-
Tumor Monitoring:
-
Palpate the mammary glands of each animal weekly to detect the appearance of tumors.
-
Once a tumor is detected, measure its dimensions with calipers weekly to monitor growth.
-
Record the latency to the first tumor appearance and the number of tumors per animal.
-
-
Necropsy and Histopathology:
-
At necropsy, carefully dissect all mammary tumors.
-
Fix the tumors in 10% neutral buffered formalin for histopathological analysis to determine tumor type (e.g., adenocarcinoma, fibroadenoma).
-
Signaling Pathways and Experimental Workflows
Estrogen Signaling Pathways
Estrogens, including estrone, exert their effects primarily through two pathways: a genomic pathway mediated by nuclear estrogen receptors (ERα and ERβ) and a non-genomic pathway involving membrane-associated ERs that activate intracellular signaling cascades. Estrone can also induce vascular relaxation through the PI3K/Akt pathway.
Caption: Estrogen signaling pathways.
Experimental Workflow for Long-Term this compound Study
The following diagram illustrates a typical experimental workflow for a long-term study of this compound in a rodent model.
Caption: Experimental workflow.
Conclusion
The study of the long-term effects of this compound in animal models is crucial for understanding its potential risks and therapeutic benefits. While direct research on this compound is limited, the provided protocols and data, derived from studies on estrone and estradiol, offer a robust framework for designing and conducting such investigations. Careful selection of animal models, administration routes, and endpoints, along with rigorous monitoring, will yield valuable insights for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for High-Throughput Screening of Estrone Acetate Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrone acetate and its analogs are a class of synthetic estrogens with potential applications in hormone replacement therapy and other endocrine-related treatments. High-throughput screening (HTS) plays a pivotal role in the rapid evaluation of large libraries of these analogs to identify compounds with desired estrogenic or anti-estrogenic activities, as well as to characterize their pharmacological profiles. This document provides detailed application notes and protocols for various HTS methodologies suitable for the characterization of this compound analogs.
Key High-Throughput Screening Strategies
A comprehensive screening cascade for this compound analogs typically involves a combination of biochemical and cell-based assays to assess different aspects of estrogen receptor (ER) signaling. The primary goal is to identify compounds that bind to the estrogen receptor and modulate its activity.[1] The main types of assays include:
-
Receptor Binding Assays: To determine the affinity of the analogs for the estrogen receptor (ERα and/or ERβ).
-
Cell-Based Reporter Gene Assays: To measure the ability of the analogs to activate or inhibit the transcriptional activity of the estrogen receptor.[2]
-
Cell Proliferation Assays: To assess the functional effect of the analogs on the growth of estrogen-dependent cells.
-
Co-regulator Recruitment Assays: To investigate the ability of ligand-bound ER to recruit co-activators or co-repressors, which is crucial for transcriptional regulation.[3]
The following sections provide detailed protocols and data presentation formats for these key assays.
Data Presentation: Summary of HTS Assays and Representative Data
Quantitative data from HTS campaigns should be organized for clear comparison of the potency and efficacy of different this compound analogs.
Table 1: Overview of Recommended HTS Assays for this compound Analogs
| Assay Type | Principle | Typical Platform | Endpoint Measured | Information Gained |
| Receptor Binding Assay | Competitive binding of test compounds against a fluorescently labeled ligand to the estrogen receptor. | Fluorescence Polarization (FP) | IC50 (Inhibitory Concentration 50%) | Binding affinity to ERα and ERβ. |
| Reporter Gene Assay | Ligand-induced activation of a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE). | Luminescence Plate Reader | EC50 (Effective Concentration 50%) | Agonist or antagonist activity and potency. |
| Cell Proliferation Assay | Measurement of the proliferation of ER-positive cells (e.g., MCF-7) in response to test compounds. | Absorbance/Fluorescence Plate Reader | EC50 / IC50 | Functional cellular response (proliferation or inhibition). |
| Co-regulator Recruitment | Ligand-dependent recruitment of a fluorescently labeled co-regulator peptide to the estrogen receptor. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | EC50 / IC50 | Mechanism of action (co-activator/co-repressor interaction). |
Table 2: Hypothetical HTS Data for a Series of this compound Analogs
| Compound ID | ERα Binding IC50 (nM) | ERβ Binding IC50 (nM) | ERα Reporter Gene EC50 (nM) (Agonist Mode) | ERα Reporter Gene IC50 (nM) (Antagonist Mode) | MCF-7 Cell Proliferation EC50 (nM) |
| This compound | 15 | 35 | 5 | >10,000 | 8 |
| Analog-001 | 5 | 150 | 1.2 | >10,000 | 2.5 |
| Analog-002 | 25 | 10 | 8 | >10,000 | 12 |
| Analog-003 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Analog-004 | 8 | 12 | >10,000 | 25 | >10,000 (cytotoxic) |
| Tamoxifen (Control) | 10 | 15 | >10,000 | 18 | 30 (partial agonist) |
| 17β-Estradiol (Control) | 2 | 3 | 0.1 | >10,000 | 0.2 |
Experimental Protocols
Protocol 1: Estrogen Receptor Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of test compounds to displace a fluorescently labeled estrogen ligand from the ER ligand-binding domain (LBD).
Materials:
-
ERα or ERβ Ligand Binding Domain (LBD), recombinant protein
-
Fluorescently labeled estrogen tracer (e.g., Fluormone™ ES2)
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% bovine serum albumin (BSA)
-
Test compounds (this compound analogs) and control compounds (17β-estradiol)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compounds and control compounds in assay buffer.
-
In a 384-well plate, add the test compounds.
-
Prepare a solution of the ER LBD and the fluorescent tracer in assay buffer. The final concentration of the receptor and tracer should be optimized for an optimal assay window.
-
Add the ER LBD/tracer solution to each well of the plate.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Protocol 2: ERα Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of compounds to induce or inhibit ERα-mediated gene transcription.[2][4]
Materials:
-
T47D-KBluc cell line, which stably expresses endogenous ERα and ERβ and contains an estrogen-responsive luciferase reporter gene construct.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Hormone-Stripped Medium: Phenol red-free RPMI 1640 with 10% charcoal-stripped FBS.
-
Test compounds and control compounds (17β-estradiol for agonist mode, tamoxifen for antagonist mode).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
384-well, white, clear-bottom cell culture plates.
-
Luminometer plate reader.
Procedure:
-
Seed T47D-KBluc cells in 384-well plates at a density of 10,000 cells/well in hormone-stripped medium and incubate for 24 hours.
-
For Agonist Mode: Add serial dilutions of test compounds to the cells.
-
For Antagonist Mode: Add serial dilutions of test compounds in the presence of a fixed concentration of 17β-estradiol (at its EC80).
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values using a non-linear regression curve fit.
Protocol 3: MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogenic activity of compounds by quantifying the proliferation of the ER-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells.
-
Cell Culture Medium: DMEM with 10% FBS.
-
Hormone-Stripped Medium: Phenol red-free DMEM with 10% charcoal-stripped FBS.
-
Test compounds and control compounds.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
384-well, white, clear-bottom cell culture plates.
-
Plate reader (luminometer or absorbance reader).
Procedure:
-
Seed MCF-7 cells in 384-well plates at a density of 2,000 cells/well in hormone-stripped medium and allow them to attach for 24 hours.
-
Replace the medium with fresh hormone-stripped medium containing serial dilutions of the test compounds.
-
Incubate the plates for 6 days at 37°C in a CO2 incubator.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or absorbance).
-
Data Analysis: Determine the EC50 values for cell proliferation from the dose-response curves.
Visualizations: Workflows and Signaling Pathways
Caption: High-throughput screening cascade for this compound analogs.
Caption: Estrogen receptor signaling pathway.
Caption: Workflow for a cell-based reporter gene assay.
Caption: Principle of a competitive fluorescence polarization binding assay.
References
- 1. opentrons.com [opentrons.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 4. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Estrone Acetate as a Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone acetate, the acetylated form of the estrogenic steroid hormone estrone, serves as a critical reference material in analytical chemistry.[1] Its stability and well-defined chemical properties make it an ideal candidate for use as a certified reference standard in the quality control of pharmaceutical formulations and the quantitative analysis of steroid hormones in various biological matrices.[2] This document provides detailed application notes and experimental protocols for the use of this compound as an analytical standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is fundamental to its application as an analytical standard.
| Property | Value |
| Chemical Formula | C₂₀H₂₄O₃ |
| Molar Mass | 312.40 g/mol |
| CAS Number | 901-93-9 |
| Melting Point | 125-127 °C |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and dichloromethane. Sparingly soluble in water. |
Application Notes
This compound is primarily utilized in the following analytical applications:
-
Preparation of Calibration Standards and Quality Controls: As a certified reference material (CRM), this compound is used to prepare stock solutions from which a series of calibration standards and quality control (QC) samples are derived.[2] These are essential for constructing calibration curves to quantify the concentration of estrone or other related estrogens in unknown samples and for validating the accuracy and precision of the analytical method.
-
Method Validation: this compound standards are integral to the validation of analytical methods according to regulatory guidelines (e.g., FDA, ICH). Key validation parameters assessed using these standards include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).
-
System Suitability Testing: Prior to running an analytical batch, a solution prepared from the this compound standard is injected to verify the performance of the chromatographic system. System suitability tests ensure that the sensitivity, resolution, and reproducibility of the system are adequate for the analysis.
-
Internal Standard (in specific applications): While deuterated analogs of the analyte are the preferred internal standards in mass spectrometry, in certain contexts, a structurally similar compound like this compound could potentially be used as an internal standard for the analysis of other estrogens, provided it is not present in the sample and exhibits similar ionization and chromatographic behavior.
Experimental Protocols
The following protocols describe the use of this compound as a standard for the quantification of estrone in biological samples (e.g., serum, plasma) and pharmaceutical formulations.
Protocol 1: Quantification of Estrone in Human Serum by LC-MS/MS
This protocol is adapted from established methods for the sensitive quantification of estrogens in biological matrices.[3][4]
1. Preparation of Stock and Working Standard Solutions from this compound:
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound certified reference material and dissolve it in 10 mL of methanol in a class A volumetric flask. This will yield a stock solution of estrone with a concentration equivalent to the weighed amount of this compound, adjusted for the molecular weight difference if assaying for estrone.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 methanol/water mixture to prepare a series of working standard solutions at concentrations appropriate for spiking into a surrogate matrix (e.g., charcoal-stripped serum) to create calibration standards.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum sample, calibrator, or QC sample in a polypropylene tube, add an appropriate internal standard (e.g., deuterated estrone).
-
Add 2 mL of a mixture of hexane and ethyl acetate (3:1, v/v).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumental Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Poroshell 120 EC-C18 (3 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-1 min: 40% B; 1-5 min: 40-95% B; 5-6 min: 95% B; 6-6.1 min: 95-40% B; 6.1-8 min: 40% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Estrone: m/z 269.2 → 145.1 (Quantifier), 269.2 → 143.1 (Qualifier) |
| Fragmentor Voltage | 135 V |
| Collision Energy | 25 V |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of estrone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of Estrone in a Pharmaceutical Formulation by HPLC-UV
This protocol is a general method for the quality control of pharmaceutical preparations containing estrone.
1. Preparation of Standard and Sample Solutions:
-
Standard Preparation: Prepare a standard solution of estrone from the this compound certified reference material in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and finely powder a number of tablets. Transfer a portion of the powder, equivalent to about 10 mg of estrone, to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter a portion of this solution through a 0.45 µm filter.
2. HPLC Instrumental Conditions:
| Parameter | Condition |
| HPLC System | Waters Alliance e2695 or equivalent |
| Column | µBondapak C18 (3.9 x 300 mm, 10 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 205 nm |
| Injection Volume | 20 µL |
3. Data Analysis:
-
Calculate the amount of estrone in the portion of tablets taken by comparing the peak area of the sample preparation with that of the standard preparation.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for analytical methods using estrone standards.
Table 1: LC-MS/MS Method Performance for Estrone in Serum
| Parameter | Value |
| Linearity Range | 1 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantitation (LOQ) | 1 pg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: HPLC-UV Method Performance for Estrone in Pharmaceutical Preparations
| Parameter | Value |
| Linearity Range | 0.02 - 0.2 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow for Quantification of Estrone using this compound Standard
Caption: Workflow for estrone quantification using an this compound standard.
Logical Relationship in Method Validation
Caption: Interdependencies of key parameters in analytical method validation.
References
- 1. Estrone 3-Acetate | CAS 901-93-9 | LGC Standards [lgcstandards.com]
- 2. 雌素酮 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 3. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling and Binding Assays of Estrone Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the receptor binding affinity of estrone acetate using a competitive radioligand binding assay with tritiated estradiol ([³H]-17β-estradiol). Direct radiolabeling of this compound is less common for this purpose; instead, its ability to compete with a known high-affinity radioligand for the estrogen receptor (ER) is measured.
Introduction
This compound is a synthetic ester of estrone, a naturally occurring estrogen.[1] Like other estrogens, its biological effects are mediated through binding to estrogen receptors (ERs), primarily ERα and ERβ.[1][2] These receptors are nuclear hormone receptors that, upon ligand binding, act as transcription factors to regulate gene expression.[2] The affinity with which a compound binds to the ER is a critical parameter in drug development and endocrine research.
This document outlines the materials and procedures for a competitive binding assay to determine the relative binding affinity (RBA) of this compound for the estrogen receptor. The assay relies on the principle of competition between unlabeled this compound and a radiolabeled ligand, [³H]-17β-estradiol, for a limited number of receptor sites.
Experimental Protocols
Materials and Reagents
-
Radioligand: [2,4,6,7-³H]-17β-Estradiol ([³H]-E2) with a specific activity of 70-100 Ci/mmol.
-
Unlabeled Ligands: 17β-Estradiol (E2), this compound, Diethylstilbestrol (DES)
-
Receptor Source: Rat uterine cytosol prepared from ovariectomized rats.[3]
-
Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4.
-
Separation Matrix: Hydroxylapatite (HAP) slurry.
-
Wash Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for aqueous samples.
-
Equipment:
-
Ultracentrifuge
-
Liquid scintillation counter
-
Microcentrifuge
-
Vortex mixer
-
Incubator or water bath
-
Preparation of Rat Uterine Cytosol
-
Uteri are obtained from female rats that have been ovariectomized 7-10 days prior to the experiment to reduce endogenous estrogen levels.
-
The uteri are excised, trimmed of fat and connective tissue, weighed, and can be used immediately or stored at -80°C.
-
The tissue is homogenized in ice-cold TEDG buffer (0.1 g tissue per 1.0 mL buffer) using a Polytron homogenizer.
-
The homogenate is first centrifuged at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction.
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol (the supernatant containing the estrogen receptors).
-
The cytosol is carefully collected and can be used immediately or aliquoted and stored at -80°C for up to one month.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand ([³H]-E2) and the concentration of receptor sites (Bmax) in the prepared cytosol.
-
Set up a series of tubes with increasing concentrations of [³H]-E2 (e.g., 0.03 to 3.0 nM).
-
For each concentration, prepare one set of tubes for total binding and another set for non-specific binding.
-
To the non-specific binding tubes, add a 100-fold excess of unlabeled E2.
-
Add 50-100 µg of uterine cytosol protein to each tube.
-
Adjust the final volume to 0.5 mL with TEDG buffer.
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add 0.5 mL of ice-cold HAP slurry to each tube and vortex.
-
Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the HAP pellet three times with 1 mL of ice-cold wash buffer.
-
After the final wash, add scintillation cocktail to the pellet, vortex, and measure the radioactivity using a liquid scintillation counter.
-
Specific binding is calculated as Total Binding - Non-Specific Binding.
-
The Kd and Bmax are determined by Scatchard analysis of the specific binding data.
Competitive Binding Assay for this compound
This assay measures the ability of this compound to compete with [³H]-E2 for binding to the ER.
-
Prepare a series of dilutions of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M).
-
Set up assay tubes containing:
-
A constant concentration of [³H]-E2 (typically at a concentration close to its Kd, e.g., 0.5-1.0 nM).
-
Increasing concentrations of unlabeled this compound.
-
50-100 µg of uterine cytosol protein.
-
-
Include control tubes for:
-
Total binding (no competitor).
-
Non-specific binding (100-fold excess of unlabeled E2).
-
-
Adjust the final volume to 0.5 mL with TEDG buffer.
-
Incubate, separate bound and free ligand, and measure radioactivity as described in the saturation binding assay (steps 6-11).
-
The results are plotted as the percentage of specific [³H]-E2 binding versus the log concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2) is determined from the resulting dose-response curve.
Data Presentation
The binding affinity of this compound is typically expressed as a relative binding affinity (RBA) compared to a standard compound, usually 17β-estradiol. The RBA is calculated using the IC50 values.
RBA (%) = (IC50 of 17β-Estradiol / IC50 of this compound) x 100
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | 0.085 | 100 |
| Estrone | ~0.94 (Calculated from RBA) | 11 ± 8 |
| Estriol | ~0.71 (Calculated from RBA) | 12 |
| Diethylstilbestrol (DES) | ~0.07 | 121 |
| This compound | To be determined experimentally | To be determined experimentally |
Note: The IC50 and RBA values can vary depending on the experimental conditions, such as the source of the receptor and assay buffer composition.
Diagrams
Signaling Pathway of Estrogens
Caption: Estrogen signaling pathway.
Experimental Workflow
Caption: Workflow for competitive binding assay.
References
Application Notes and Protocols for the Use of Estrone Acetate in Organotypic Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotypic culture models have emerged as a powerful tool in biomedical research, offering a three-dimensional tissue architecture that closely mimics the in vivo environment. These models are invaluable for studying complex cellular interactions, tissue morphogenesis, and the effects of various compounds, including hormones. Estrone acetate, a synthetic ester of the natural estrogen estrone, is a compound of interest for studying estrogenic effects in a variety of tissues. This document provides detailed application notes and protocols for the utilization of this compound in organotypic culture models, with a focus on endometrial, breast, and neuronal tissues.
Estrogens play a critical role in the development and function of various tissues, and their dysregulation is implicated in numerous pathologies, including cancer. Organotypic cultures provide a physiologically relevant platform to investigate the nuanced effects of specific estrogens like this compound, bridging the gap between traditional 2D cell culture and in vivo animal models.
Key Applications
-
Hormone Response Studies: Investigate the effects of this compound on cell proliferation, differentiation, and apoptosis in hormone-responsive tissues.
-
Drug Discovery and Development: Screen novel therapeutic agents that modulate estrogen signaling pathways in a tissue-specific context.
-
Toxicology and Safety Assessment: Evaluate the potential endocrine-disrupting effects of compounds by observing their impact on organotypic cultures.
-
Disease Modeling: Develop in vitro models of hormone-dependent diseases, such as endometriosis and breast cancer, to study disease progression and test therapeutic interventions.
Experimental Protocols
I. General Protocol for Establishing Organotypic Slice Cultures
This protocol is a generalized procedure for creating organotypic slice cultures, which can be adapted for various tissues like the brain, endometrium, or breast tissue.[1][2][3][4][5]
Materials:
-
Fresh tissue explant (e.g., postnatal brain, endometrial biopsy, breast tissue)
-
Dissection medium (e.g., ice-cold Gey's Balanced Salt Solution or Hanks' Balanced Salt Solution (HBSS) with glucose)
-
Culture medium (specific to the tissue type, e.g., Neurobasal medium for neuronal tissue, DMEM/F12 for endometrial and breast tissue)
-
Serum (e.g., fetal bovine serum, horse serum)
-
Supplements (e.g., B-27 supplement, N-2 supplement, growth factors)
-
Antibiotics (e.g., penicillin-streptomycin)
-
0.4 µm porous membrane inserts (e.g., Millicell-CM)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection: Under sterile conditions, dissect the desired tissue from the source and immediately place it in ice-cold dissection medium.
-
Slicing: Mount the tissue on a vibratome or tissue chopper stage. Cut slices of 100-400 µm thickness.
-
Slice Collection: Carefully transfer the slices into a petri dish containing cold dissection medium.
-
Culture Preparation: Place the porous membrane inserts into the wells of a 6-well culture plate. Add 1-1.2 mL of pre-warmed culture medium to each well, ensuring the medium does not flow over the top of the membrane.
-
Slice Plating: Using a fine paintbrush or wide-bore pipette tip, carefully transfer individual slices onto the surface of the membrane inserts. Position 1-3 slices per insert, depending on their size.
-
Incubation: Place the culture plate in a humidified incubator at 37°C with 5% CO2.
-
Medium Change: Change the culture medium every 2-3 days by aspirating the old medium from the bottom of the well and adding fresh, pre-warmed medium.
II. Protocol for this compound Treatment in Endometrial Organotypic Co-cultures
This protocol is adapted from a model used to study the effects of estradiol and medroxyprogesterone acetate on the human endometrium.
Materials:
-
Human endometrial tissue
-
Collagenase and hyaluronidase
-
Matrigel
-
DMEM/F12 medium
-
Fetal Bovine Serum (charcoal-stripped)
-
This compound (stock solution in ethanol)
-
Tissue culture inserts
-
24-well plates
Procedure:
-
Cell Isolation: Isolate endometrial epithelial glands and stromal cells from fresh tissue using enzymatic digestion (collagenase and hyaluronidase) and differential sedimentation.
-
Co-culture Setup:
-
Seed stromal cells onto the bottom of a 24-well plate.
-
Embed the isolated epithelial glands (organoids) within a layer of Matrigel on a tissue culture insert.
-
Place the insert containing the epithelial organoids into the well with the stromal cells.
-
-
Hormone Treatment:
-
After allowing the co-culture to stabilize for 24-48 hours, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-100 nM). A vehicle control (ethanol) should be run in parallel.
-
Culture for the desired period (e.g., 7 days), changing the medium with fresh hormone every 2-3 days.
-
-
Analysis: After the treatment period, fix the cultures for histological analysis (e.g., H&E staining) or perform immunohistochemistry for proliferation markers (e.g., Ki67) and hormone receptors (e.g., estrogen receptor alpha, progesterone receptor).
III. Protocol for this compound Treatment in Breast Tissue Explant Cultures
This protocol is based on studies investigating the effects of estradiol and medroxyprogesterone acetate on human breast tissue explants.
Materials:
-
Fresh human breast tissue (from reduction mammoplasty or peritumoral tissue)
-
DMEM/F12 medium
-
Fetal Bovine Serum (charcoal-stripped)
-
Insulin, hydrocortisone, and other supplements
-
This compound (stock solution in ethanol)
-
Surgical scalpels
-
Lens paper or gelatin sponges
-
6-well plates
Procedure:
-
Explant Preparation: Under sterile conditions, cut the breast tissue into small explants (approximately 2-3 mm³).
-
Culture Setup: Place the explants on a supportive substrate, such as lens paper or a gelatin sponge, within a 6-well plate. Add culture medium to the well, ensuring the explant is at the air-liquid interface.
-
Hormone Treatment:
-
After an initial culture period of 24 hours to allow for stabilization, replace the medium with fresh medium containing this compound at the desired concentration. Include a vehicle control.
-
Culture the explants for up to 3 weeks, with medium and hormone changes every 2-3 days.
-
-
Endpoint Analysis: At various time points (e.g., 7, 14, and 21 days), harvest the explants for analysis. This can include:
-
Histological evaluation of morphology.
-
Immunohistochemical staining for proliferation markers (Ki67, PCNA), apoptosis markers (cleaved caspase-3), and steroid hormone receptors.
-
Data Presentation
The following tables summarize expected quantitative data based on studies using related estrogens in organotypic models.
Table 1: Expected Effects of this compound on Endometrial Epithelial Cell Proliferation
| Treatment Group | Ki67-Positive Cells (%) | Fold Change vs. Control |
| Control (Vehicle) | Baseline | 1.0 |
| This compound (10 nM) | Increased | ~2.0 |
Table 2: Expected Effects of this compound on Breast Tissue Epithelial Proliferation and Apoptosis
| Treatment Group | Ki67-Positive Cells (%) | Apoptotic Cells (%) |
| Control (Vehicle) | Baseline | Baseline |
| This compound (10 nM) | Significantly Increased | Significantly Decreased |
Signaling Pathways and Visualizations
Estrone, like other estrogens, primarily signals through estrogen receptors (ERα and ERβ). Upon ligand binding, these receptors can translocate to the nucleus to regulate gene expression. Additionally, estrogens can activate rapid, non-genomic signaling pathways, such as the PI3K/Akt pathway.
Experimental Workflow for Organotypic Culture
Caption: General experimental workflow for this compound treatment in organotypic slice cultures.
Estrogen Receptor Signaling via PI3K/Akt Pathway
Caption: Simplified diagram of estrone-mediated activation of the PI3K/Akt signaling pathway.
Conclusion
The use of this compound in organotypic culture models provides a robust and physiologically relevant system to dissect the mechanisms of estrogen action. The protocols and data presented herein offer a framework for researchers to design and execute experiments aimed at understanding the role of estrone in both normal physiology and disease. The adaptability of these models allows for their application across various research fields, from fundamental endocrinology to translational drug development.
References
- 1. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organotypic Slice Protocol from Stem Cell-derived Neuronal Organoids | Axion Biosystems [axionbiosystems.com]
- 3. Preparation of Organotypic Hippocampal Slice Cultures Using the Membrane Filter Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Video: Organotypic Hippocampal Slice Cultures [jove.com]
- 5. Organotypic Slice Cultures to Study Oligodendrocyte Proliferation, Fate, and Myelination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Estrone from Biological Tissues
Introduction
These application notes provide detailed protocols for the extraction of estrone from biological tissues. While the topic of interest is estrone acetate, it is crucial to note that synthetic estrogen esters like this compound are often rapidly metabolized in vivo by esterases present in biological tissues, hydrolyzing them to their parent compound, estrone. Consequently, analytical methods for biological matrices typically focus on the quantification of estrone. The following protocols are established and effective methods for the extraction of estrone from various biological tissues and are considered applicable for researchers investigating exposure to this compound.
The primary methods for extracting estrogens from biological tissues are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods aim to separate the lipophilic estrone from the complex aqueous and protein-rich environment of the tissue homogenate. The choice of method will depend on factors such as the required level of purity, sample throughput, and available equipment.
General Tissue Sample Preparation: Homogenization
Prior to extraction, solid biological tissue must be homogenized to break down the cellular structure and release the analyte into a liquid matrix.
Protocol: Tissue Homogenization
-
Excise and Weigh: Immediately after collection, accurately weigh the fresh or frozen biological tissue sample. Perform all initial steps on ice to minimize enzymatic degradation.
-
Mincing: Finely mince the tissue sample using a sterile scalpel.
-
Homogenization Buffer: Prepare a suitable homogenization buffer. A common choice is a phosphate-buffered saline (PBS) solution containing protease inhibitors to prevent protein degradation.
-
Homogenization:
-
Place the minced tissue in a suitable homogenization tube.
-
Add the cold homogenization buffer, typically at a ratio of 1:4 to 1:10 (w/v) of tissue to buffer.
-
Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent overheating.
-
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1000-2000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte, for subsequent extraction.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a conventional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the tissue homogenate) and an organic solvent.
Protocol: Diethyl Ether Extraction
-
Sample Preparation: Start with a known volume of the tissue homogenate supernatant.
-
Solvent Addition: Add 3-5 volumes of a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, to the supernatant in a glass tube with a PTFE-lined cap.[2]
-
Extraction:
-
Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[2]
-
Allow the phases to separate by standing for 5-10 minutes. Centrifugation at a low speed can aid in a cleaner separation.
-
-
Phase Separation:
-
To enhance the separation of the aqueous and organic layers, the aqueous (bottom) layer can be frozen in a dry ice/ethanol bath.[2]
-
Carefully decant the organic (top) layer containing the estrone into a clean collection tube.
-
-
Repeat Extraction: For maximum recovery, repeat the extraction process (steps 2-4) two more times, pooling the organic extracts.
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen in a water bath set to 40-50°C.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the mobile phase or a suitable buffer for the intended analytical method (e.g., LC-MS/MS).
Solid-Phase Extraction (SPE) Protocol
SPE is a more modern and often more efficient technique that uses a solid sorbent to adsorb the analyte from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a different solvent.
Protocol: Reversed-Phase SPE (e.g., C18 cartridge)
-
Cartridge Conditioning:
-
Pass 5-10 mL of methanol through the C18 SPE cartridge to wet the sorbent.
-
Equilibrate the cartridge by passing 5-10 mL of deionized water. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the tissue homogenate supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a volume of a weak solvent (e.g., 5-10% methanol in water) to remove hydrophilic impurities and salts. This step is crucial for removing substances that can interfere with subsequent analysis.
-
-
Elution:
-
Elute the estrone from the cartridge with a small volume (e.g., 2-5 mL) of a strong organic solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the appropriate solvent for analysis.
-
Quantitative Data Summary
The efficiency of extraction methods is critical for accurate quantification. The following table summarizes performance data for estrogen extraction from various biological matrices, which can serve as a reference for expected outcomes.
| Method | Matrix | Analyte(s) | Recovery (%) | Limit of Quantification (LOQ) | Analytical Technique |
| LLE (Diethyl Ether) | Brain Tissue | Estradiol | 86.2 - 93.4 | Not Specified | Radioimmunoassay |
| SPE (C18) | Bovine Plasma | Estrone Sulfate | > 90 | Not Specified | Radioimmunoassay |
| Combined LLE and SPE | Brain Tissue | Estradiol | 60.1 - 89.5 | Not Specified | Enzyme Immunoassay |
| Supported Liquid Extraction (SLE) | Human Serum | Estrone, Estradiol | ~100 | 0.002 ng/mL | HPLC-MS/MS |
| Accelerated Solvent Extraction (ASE) with GPC cleanup | Fish Tissue | Estrone | 64.8 - 91.6 | 0.68 ng/g | GC-MS |
Concluding Remarks
The selection of an appropriate extraction method is a critical step in the analytical workflow for determining estrone concentrations in biological tissues.
-
Liquid-Liquid Extraction is a classic, robust method suitable for many applications, though it can be labor-intensive and may form emulsions.
-
Solid-Phase Extraction offers higher sample throughput, reduced solvent consumption, and often provides cleaner extracts, which is particularly beneficial for sensitive downstream analyses like mass spectrometry.
-
Combined Methods , such as a preliminary LLE followed by SPE cleanup, can be employed for particularly complex matrices to achieve the highest level of extract purity.
For all methods, it is recommended to use an internal standard (e.g., a stable isotope-labeled version of estrone) added at the beginning of the sample preparation process to correct for any analyte loss during extraction and analysis. Method validation, including the determination of recovery, precision, and accuracy, should be performed for the specific tissue matrix under investigation.
References
Application of Estrone Acetate in Neurobiology and Fear Extinction Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Estrone acetate, an ester of the estrogen estrone, is a compound of growing interest in neurobiological research, particularly in the context of learning, memory, and the modulation of fear responses. While much of the research on estrogens and fear extinction has historically focused on the more potent estradiol (E2), recent studies have begun to elucidate the specific roles of estrone (E1), the predominant estrogen in postmenopausal women. These notes provide an overview of the current understanding of estrone's application in neurobiology and fear extinction studies, highlighting its potential as a therapeutic agent.
Emerging evidence suggests that estrogens are crucial for the consolidation of fear extinction memories.[1] Studies in both rodents and humans have shown that fear extinction is more effective during periods of high estrogen levels.[1] While estradiol has been the primary focus, research into estrone reveals a more complex, dose-dependent influence on fear-related learning and memory.[2] Understanding the distinct effects of estrone is critical for developing targeted therapies for anxiety and trauma-related disorders, especially in populations where estrone is the dominant estrogen.
Beyond fear extinction, estrone has demonstrated neuroprotective properties. Studies have shown that estrone can attenuate NMDA-induced toxicity in cortical neurons through mechanisms independent of traditional estrogen receptors, suggesting non-genomic pathways of action.[3][4] Furthermore, in models of traumatic brain injury, estrone has been shown to reduce neuronal injury and apoptosis, potentially through the activation of protective signaling pathways like the ERK1/2 and BDNF pathways. These neuroprotective effects underscore the potential of estrone and its derivatives, like this compound, in the treatment of neurodegenerative diseases and acute brain injury.
The signaling pathways of estrogens in the brain are complex, involving both classical nuclear receptors (ERα and ERβ) that act as transcription factors, and membrane-associated receptors that trigger rapid, non-genomic signaling cascades. Estradiol has been shown to interact with metabotropic glutamate receptors and activate various downstream pathways, including those involving cAMP/PKA, RhoA/ROCK, Rac/Cdc42/PAK1, and Akt/mTOR. While the specific signaling pathways of estrone are still being fully elucidated, its neuroprotective effects have been linked to the ERK signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of estrone on fear conditioning and its neuroprotective actions.
Table 1: Effects of Estrone on Contextual Fear Conditioning in Ovariectomized Female Rats
| Treatment Group | Dose (µg) | Mean Freezing Time (%) ± SEM | Outcome Compared to Control |
| Vehicle (Sesame Oil) | - | 35.2 ± 5.6 | - |
| Estrone | 0.3 | 30.1 ± 6.1 | No significant effect |
| Estrone | 1.0 | 18.9 ± 4.5* | Impaired contextual fear conditioning |
| Estrone | 10.0 | 38.7 ± 7.2 | No significant effect |
*p < 0.05 compared to vehicle. Data adapted from a study on the dose-dependent effects of different estrogens on contextual fear conditioning. This study highlights that a middle dose of estrone, resulting in high physiological levels, impaired the acquisition of hippocampus-dependent contextual fear.
Table 2: Neuroprotective Effects of Estrone on Traumatic Brain Injury (TBI) in Rats
| Parameter | Placebo Group | Estrone (0.5 mg/kg) Group | p-value |
| Cortical Lesion Volume (mm³) | 25.4 ± 2.1 | 15.8 ± 1.7 | < 0.01 |
| TUNEL-positive cells (cortex) | 45.6 ± 3.9 | 18.2 ± 2.5 | < 0.0001 |
| Phospho-ERK1/2 Levels (relative to control) | 1.2 ± 0.1 | 2.1 ± 0.2 | < 0.01 |
| Phospho-CREB Levels (relative to control) | 1.1 ± 0.1 | 1.8 ± 0.2 | < 0.021 |
| BDNF Expression (relative to control) | 1.3 ± 0.2 | 2.5 ± 0.3 | < 0.0006 |
Data adapted from a study on the neuroprotective effects of estrone in a rat model of TBI. This study demonstrates that acute estrone administration after injury significantly reduces brain damage and cell death, associated with the activation of the ERK/CREB/BDNF signaling pathway.
Experimental Protocols
Protocol 1: Fear Conditioning and Extinction in Rodents (Adapted for this compound)
This protocol is adapted from established methods for studying fear extinction in female rats and can be modified for the use of this compound.
1. Animals and Housing:
-
Adult female Sprague-Dawley rats (250-300g).
-
Individually housed on a 12-hour light/dark cycle.
-
Handle for 5 minutes daily for 3 days prior to the experiment.
2. Habituation (Day 1):
-
Place rats in the conditioning chambers for 30 minutes to acclimate.
3. Fear Conditioning (Day 1):
-
Place the rat in the conditioning chamber.
-
After a 3-minute baseline period, present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz, 30 seconds).
-
Co-terminate the CS with a mild footshock (unconditioned stimulus, US), for example, 0.5 mA for 2 seconds.
-
Repeat CS-US pairings for a total of 3-5 trials with an inter-trial interval of 2-3 minutes.
-
Measure freezing behavior as the primary index of fear.
4. This compound Administration (Day 2):
-
Dissolve this compound in a suitable vehicle (e.g., sesame oil).
-
Administer this compound via subcutaneous injection 30 minutes prior to extinction training at the desired dose. A vehicle-only group should be included as a control.
5. Extinction Training (Day 2):
-
Place the rat in a novel context (different from the conditioning chamber) to minimize context-dependent fear renewal.
-
Present the CS repeatedly (e.g., 15-20 trials) in the absence of the US.
-
Monitor freezing behavior across trials to assess within-session extinction.
6. Extinction Recall (Day 3):
-
Place the rat back into the extinction context.
-
Present a smaller number of CS trials (e.g., 3-5) without the US.
-
Lower freezing behavior in the this compound group compared to the vehicle group would indicate enhanced extinction recall.
Protocol 2: Primary Neuronal Culture for Neuroprotection Assays
This protocol describes the preparation of primary cortical neurons to investigate the neuroprotective effects of this compound against excitotoxicity.
1. Cell Culture Preparation:
-
Dissect the cerebral cortices from embryonic day 18-19 rat fetuses.
-
Mechanically dissociate the tissue in a suitable buffer.
-
Plate the cells onto poly-L-lysine-coated culture plates at a density of 1.5 x 10^5 cells/cm².
-
Culture the neurons in Neurobasal medium supplemented with B27, L-glutamine, and antibiotics.
2. Experimental Treatment:
-
After 7-12 days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound for 24 hours.
-
Induce excitotoxicity by exposing the neurons to N-methyl-D-aspartate (NMDA; e.g., 1 mM) for a specified duration (e.g., 24 hours).
3. Assessment of Neuroprotection:
-
Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium as an indicator of cell death. A reduction in LDH release in this compound-treated cultures would suggest neuroprotection.
-
Caspase-3 Activity Assay: Measure the activity of caspase-3, a key enzyme in the apoptotic cascade, using a fluorometric substrate. Inhibition of caspase-3 activity would indicate an anti-apoptotic effect of this compound.
-
Immunocytochemistry: Stain for neuronal markers (e.g., NeuN) and apoptotic markers (e.g., TUNEL) to visualize neuronal survival and apoptosis.
Visualizations
Signaling Pathways
Caption: Proposed non-genomic signaling pathway of estrone leading to neuroprotection.
Experimental Workflow
References
- 1. Blockade of estrogen by hormonal contraceptives impairs fear extinction in female rats and women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low Doses of 17α-Estradiol and 17β-Estradiol Facilitate, Whereas Higher Doses of Estrone and 17α- and 17β-Estradiol Impair, Contextual Fear Conditioning in Adult Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Neuroprotective effects of estrone on NMDA-induced toxicity in primary cultures of rat cortical neurons are independent of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Estrone Acetate Effects on Osteoprogenitor Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the in vitro effects of estrone acetate on the proliferation, differentiation, and mineralization of osteoprogenitor cells. The protocols are based on established methodologies for studying the effects of estrogens on bone cell precursors.
Introduction
Estrone, a naturally occurring estrogen, plays a role in bone metabolism. This compound is a synthetic ester of estrone and is anticipated to function as a prodrug, being hydrolyzed by cellular esterases to release the active estrone molecule. These protocols are designed to assess the osteogenic potential of this compound by examining key markers of osteoblast development and function in a controlled in vitro environment. The murine pre-osteoblastic cell line, MC3T3-E1, is highlighted as a suitable model system.
Key Principles
The study of this compound's effects on osteoprogenitor cells involves three main stages of assessment:
-
Cell Proliferation and Viability: To determine the impact of this compound on the growth of osteoprogenitor cells.
-
Osteogenic Differentiation: To evaluate the induction of an osteoblastic phenotype, primarily through the measurement of alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation.
-
Matrix Mineralization: To quantify the deposition of calcium phosphate by mature osteoblasts, a hallmark of bone formation, using Alizarin Red S staining.
-
Gene Expression Analysis: To measure the modulation of key osteogenic transcription factors and markers at the mRNA level.
Data Presentation
Table 1: Summary of Expected Quantitative Effects of Estrone on Osteoprogenitor Cells
| Parameter | Estrone Concentration | Expected Outcome | Reference |
| Cell Proliferation | 10 nM | ~38% increase | [1][2][3] |
| Alkaline Phosphatase (ALP) Activity | 10 nM | ~50% increase | [1][2] |
| Mineralization | 10 nM | Significant increase | |
| Runx2 mRNA Expression | 10 nM | ~150% increase |
Note: These values are based on studies using estrone. Similar dose-dependent effects are expected for this compound, assuming efficient intracellular hydrolysis to estrone. Initial dose-response experiments are recommended to confirm optimal concentrations for this compound.
Experimental Protocols
Protocol 1: MC3T3-E1 Cell Culture and Osteogenic Differentiation
This protocol describes the basic culture of MC3T3-E1 cells and the induction of their differentiation into osteoblasts.
Materials:
-
MC3T3-E1 subclone 4 cells
-
Alpha Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Ascorbic acid (50 µg/mL final concentration)
-
β-glycerophosphate (5 mM final concentration)
-
Dexamethasone (10 nM final concentration)
-
Cell culture flasks and plates (e.g., 6-well, 24-well)
Procedure:
-
Cell Seeding: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete growth medium) at 37°C in a 5% CO₂ incubator. Seed cells at a density of 2-3 x 10⁴ cells/cm² in the desired culture plates.
-
Induction of Differentiation: Once cells reach 80-90% confluency, replace the complete growth medium with osteogenic differentiation medium (complete growth medium supplemented with 50 µg/mL ascorbic acid, 5 mM β-glycerophosphate, and 10 nM dexamethasone).
-
This compound Treatment: Add this compound (dissolved in a suitable solvent such as DMSO, with the final solvent concentration not exceeding 0.1%) to the osteogenic differentiation medium at the desired concentrations. A vehicle control (medium with solvent only) must be included.
-
Medium Changes: Replace the medium with fresh osteogenic differentiation medium (with or without this compound) every 2-3 days.
-
Incubation: Continue the culture for the desired period, typically 7-21 days, depending on the assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
At the desired time point (e.g., 24, 48, 72 hours), add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Stop solution (e.g., 0.1 M NaOH)
-
96-well plates
Procedure:
-
Culture and treat cells in 24-well or 48-well plates as described in Protocol 1 for 7-14 days.
-
Wash the cells twice with PBS.
-
Lyse the cells with cell lysis buffer.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate, determined using a standard protein assay (e.g., BCA assay).
Protocol 4: Mineralization Assay (Alizarin Red S Staining)
This assay detects calcium deposits, a late marker of osteoblast differentiation and matrix mineralization.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)
-
Distilled water
Procedure:
-
Culture and treat cells in 12-well or 24-well plates for 14-21 days as described in Protocol 1.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Add ARS solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the ARS solution and wash the cells four times with distilled water.
-
Visualize the stained calcium deposits using a microscope.
-
For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression
This protocol is for analyzing the expression of key osteogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Runx2, Sp7 (Osterix), Alpl (ALP), Bglap (Osteocalcin), Col1a1) and a housekeeping gene (e.g., Gapdh, Actb).
-
qRT-PCR instrument
Procedure:
-
Culture and treat cells as described in Protocol 1 for various time points (e.g., 3, 7, 14 days).
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the genes of interest.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
References
Estrone Acetate Administration Protocols for In Vivo Rat Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone acetate is a synthetic ester of the natural estrogen, estrone. In vivo studies in rats are crucial for understanding its pharmacokinetic profile, physiological effects, and potential therapeutic applications. This document provides detailed application notes and protocols for the administration of this compound to rats, primarily through oral gavage and subcutaneous injection. Due to the limited availability of studies specifically utilizing this compound in rats, the following protocols have been adapted from research involving closely related estrogenic compounds such as estrone, oleoyl-estrone, and estradiol esters. Researchers should consider these protocols as a starting point and may need to optimize them for their specific experimental goals.
Data Presentation: Quantitative Administration Parameters
The following tables summarize dosage and administration details from in vivo rat studies using various estrogen compounds. These values can serve as a reference for designing studies with this compound.
Table 1: Oral Gavage Administration of Estrogenic Compounds in Rats
| Compound | Dosage Range | Vehicle | Frequency | Study Duration | Rat Strain | Key Findings | Reference |
| Estrone | 10 nmol/kg/day - 10 µmol/kg/day | - | Daily | 10 days | Wistar (male) | Dose-dependent effects on body weight and energy expenditure.[1] | |
| Oleoyl-estrone | 0.2 - 20 µmol/kg/day | Sunflower oil (0.2 ml) | Daily | 10 days | Wistar (female) | Dose-dependent loss of body fat.[2] | |
| Oleoyl-estrone | 10 µmol/kg/day | Sunflower oil (0.2 ml) | Daily | 10 days | Zucker (obese, male & female) | Significant loss of fat, energy, and body weight.[3] | |
| Oleoyl-estrone | 250 nmol (single dose) | Sunflower oil (0.2 ml) | Single dose | 1 hour | Zucker (lean, female) | Studied intestinal handling and absorption.[4] |
Table 2: Subcutaneous Injection of Estrogenic Compounds in Rats
| Compound | Dosage | Vehicle | Frequency | Study Duration | Rat Strain | Key Findings | Reference |
| Estradiol Benzoate | 10 µg | Sesame oil | Daily | 7 days | Not Specified (OVX) | Inhibition of food and water intake, and body weight.[5] | |
| Estradiol Valerate | 1, 4, 10 mg/kg | Sesame oil | Weekly | 6 weeks | Not Specified (castrated male) | High doses decreased learning ability. | |
| 17β-Estradiol | 10 µg/kg | Sesame oil (30 µL) | Daily | 42 days | Sprague-Dawley (OVX) | Resulted in pulsatile plasma concentrations. |
Experimental Protocols
The following are detailed methodologies for oral gavage and subcutaneous administration of this compound in rats.
Protocol for Oral Gavage Administration
This protocol is adapted from studies using oleoyl-estrone and estrone.
Objective: To administer a precise dose of this compound directly into the rat's stomach.
Materials:
-
This compound
-
Vehicle (e.g., sesame oil, sunflower oil, or 0.5% carboxymethylcellulose)
-
Analytical balance
-
Vortex mixer or sonicator
-
Gavage needles (flexible or rigid, appropriate size for rats)
-
Syringes (1-3 ml)
-
Animal scale
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend the this compound in the chosen vehicle to achieve the desired final concentration. For oil-based vehicles, gentle warming and vortexing may be necessary. For aqueous suspensions, a suspending agent like carboxymethylcellulose is recommended.
-
Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the correct volume of the dosing solution to administer.
-
Gently restrain the rat to prevent movement. Proper handling techniques are crucial to minimize stress.
-
Insert the gavage needle gently into the esophagus and advance it into the stomach.
-
Slowly administer the dosing solution.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Experimental Workflow for an Oral Gavage Study
Caption: Workflow for a typical in vivo rat study involving oral gavage of this compound.
Protocol for Subcutaneous Injection
This protocol is based on studies using estradiol benzoate and other estradiol esters.
Objective: To deliver this compound into the subcutaneous tissue for slower absorption compared to intravenous or intraperitoneal routes.
Materials:
-
This compound
-
Sterile vehicle (e.g., sesame oil, corn oil)
-
Analytical balance
-
Sterile vials
-
Vortex mixer
-
Sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
-
Personal protective equipment
Procedure:
-
Preparation of Dosing Solution:
-
Under sterile conditions, dissolve the weighed this compound in the sterile oil vehicle. Gentle warming and vortexing can aid dissolution.
-
Ensure the final solution is clear and free of precipitates.
-
-
Animal Handling and Injection:
-
Weigh the rat to calculate the injection volume.
-
Gently restrain the animal.
-
Lift the loose skin on the back, between the shoulder blades, to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate slightly to ensure a blood vessel has not been entered.
-
Slowly inject the solution into the subcutaneous space.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways
Estrone, the active metabolite of this compound, exerts its effects primarily through estrogen receptors (ERs). There are two main signaling pathways: the classical nuclear-initiated pathway and the rapid membrane-initiated pathway involving G protein-coupled estrogen receptor (GPER).
Classical Estrogen Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oral gavage of oleoyl-oestrone has a stronger effect on body weight in male Zucker obese rats than in female - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal handling of an oral oleoyl-estrone gavage by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of subcutaneous injection of estradiol on feeding and drinking behaviors and body weight in basolateral amygdaloid lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Estrone Acetate Stability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and activity of estrone acetate in cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it become biologically active?
A1: this compound (E1A) is a synthetic ester of estrone, a naturally occurring estrogen. By itself, E1A has a low binding affinity for estrogen receptors.[1] Its biological activity is dependent on the hydrolysis of the acetate group by cellular or serum esterases, which converts it into the biologically active estrone (E1). Estrone can then be further converted to the more potent estradiol (E2) by 17β-hydroxysteroid dehydrogenase, an enzyme present in many cell types.[2][3]
Q2: How stable is this compound in cell culture media?
A2: The stability of this compound is highly dependent on the presence of esterases, which are abundant in fetal bovine serum (FBS) and other serum supplements. While direct data on this compound is limited, studies on estradiol acetate show extremely rapid hydrolysis to estradiol in human serum, with a half-life of approximately 28 seconds.[4] It is therefore highly probable that this compound is rapidly converted to estrone in serum-containing cell culture media. In serum-free media, the stability of this compound is expected to be significantly higher, with degradation primarily occurring through cellular uptake and metabolism.
Q3: Should I be concerned about this compound precipitating in my culture medium?
A3: Yes, this is a common issue with hydrophobic compounds like steroid esters. Precipitation can occur if the final concentration of the solvent (e.g., DMSO, ethanol) is too high or if the this compound concentration exceeds its solubility limit in the aqueous medium. To avoid this, ensure the final solvent concentration is non-toxic and as low as possible (typically <0.5%).[5] Preparing a more concentrated stock solution allows for the addition of a smaller volume to the medium. Pre-warming the medium to 37°C before adding the this compound stock can also improve solubility.
Q4: Can this compound adsorb to my plastic labware?
A4: Yes, lipophilic compounds like steroid hormones are known to adsorb to the surfaces of plastic labware, including pipette tips, tubes, and cell culture plates. This can reduce the effective concentration of this compound in your experiment, leading to inconsistent results. To mitigate this, use low-retention plastics whenever possible. For highly sensitive assays, consider using glass labware where feasible.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cell culture experiments involving this compound.
Problem 1: Inconsistent or No Biological Effect Observed
Symptoms:
-
High variability in results between replicate wells or experiments.
-
Loss of the expected biological effect of estrone over time.
-
No dose-response relationship is observed.
| Potential Cause | Recommended Solution |
| Rapid Hydrolysis and Metabolism | In serum-containing media, this compound is likely rapidly converted to estrone, which is then metabolized by the cells. For long-term experiments (over 24 hours), consider replenishing the medium with freshly prepared this compound every 12-24 hours to maintain a more consistent concentration of active hormone. |
| Adsorption to Plastics | The effective concentration of this compound is being reduced by adsorption to labware. Use low-retention plastic tips and tubes. When preparing dilutions, pre-rinse the pipette tip with the solution. For critical experiments, consider using glass labware. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and receptor responses, leading to inconsistent results without visible signs of contamination like turbidity. Test your cell lines for mycoplasma regularly using a PCR-based kit. If positive, discard the culture and start with a fresh, uncontaminated stock. |
| Incorrect Stock Solution Preparation/Storage | Repeated freeze-thaw cycles can degrade the compound. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. |
| Cell Line Instability | High passage numbers can lead to phenotypic drift and altered responses to hormonal stimulation. Use cells with a consistent and low passage number for your experiments. |
Problem 2: Cell Toxicity or Unexplained Changes in Cell Morphology
Symptoms:
-
Visible cell death or a significant decrease in cell viability.
-
Changes in cell morphology that are not related to the expected biological effect.
| Potential Cause | Recommended Solution |
| High Solvent Concentration | The concentration of the solvent used for the stock solution (e.g., DMSO, ethanol) is toxic to the cells. Ensure the final solvent concentration in the culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle control with the same final solvent concentration to confirm it is not causing toxicity. |
| Bacterial or Fungal Contamination | Contamination can lead to rapid changes in pH (indicated by a color change in the medium), turbidity, and cell death. Discard the contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet. Review and reinforce aseptic techniques. |
| Precipitation of this compound | High concentrations of precipitated this compound can have cytotoxic effects. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, refer to the troubleshooting steps for solubility issues in the FAQs. |
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a final working concentration.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Preparation of 10 mM Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 10 mM. For example, dissolve 3.124 mg of this compound (MW: 312.4 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until completely dissolved.
-
Aliquot the 10 mM stock solution into single-use, light-protected, low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in sterile, complete cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to ensure accuracy.
-
Example for a 10 nM final concentration:
-
Prepare a 10 µM intermediate solution by diluting the 10 mM stock 1:1000 in culture medium (e.g., 1 µL of 10 mM stock into 999 µL of medium).
-
Prepare the final 10 nM working solution by diluting the 10 µM intermediate solution 1:1000 in the final volume of culture medium (e.g., 10 µL of 10 µM intermediate solution into 10 mL of medium).
-
-
Ensure the final DMSO concentration is well below cytotoxic levels (e.g., <0.1%).
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the half-life of this compound in your specific cell culture conditions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Complete cell culture medium (with and without serum)
-
Sterile flasks or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., deuterated estrone)
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium (e.g., DMEM + 10% FBS and DMEM without FBS) at a known concentration (e.g., 1 µM).
-
Dispense equal volumes of this solution into sterile tubes or wells.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), remove an aliquot from the incubator.
-
Immediately add an internal standard to each aliquot.
-
Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate mobile phase for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Develop an LC-MS/MS method for the quantification of this compound and its primary metabolite, estrone.
-
Create a calibration curve using known concentrations of this compound and estrone.
-
Analyze the prepared samples by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the concentration of this compound and estrone at each time point by comparing their peak areas to the internal standard and the calibration curve.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t₁/₂) of this compound under each condition (with and without serum) by fitting the data to a first-order decay model.
-
IV. Visualizations: Workflows and Signaling Pathway
Caption: General experimental workflow for cell culture treatment with this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Metabolism of estradiol and estrone in organ cultures of dorsolateral and ventral prostate of untreated and sex hormone-implanted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in Estrone Acetate Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of estrone acetate.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in your this compound mass spectrometry experiments.
Issue 1: Poor Sensitivity and Inconsistent Analyte Response
Question: My this compound signal is much lower than expected, or it varies significantly between injections of different samples. Could this be due to matrix effects?
Answer: Yes, poor sensitivity and inconsistent analyte response are classic signs of matrix effects, particularly ion suppression.[1][2] Co-eluting endogenous components from your sample matrix, such as phospholipids or salts, can interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced and variable signal.[1]
Troubleshooting Steps:
-
Assess Matrix Effects: First, confirm that matrix effects are the root cause. The post-extraction spike method is a common technique for this.[3]
-
Optimize Sample Preparation: Your primary goal is to remove interfering matrix components before analysis.[1] Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating your analyte.
-
Liquid-Liquid Extraction (LLE): LLE can efficiently separate this compound from many interfering substances.
-
Protein Precipitation (PPT): While a simpler method, it may be less clean than SPE or LLE.
-
-
Chromatographic Separation: Adjust your liquid chromatography (LC) method to separate this compound from the regions where ion suppression occurs. You can visualize these regions using a post-column infusion experiment.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for more accurate quantification.
Issue 2: Poor Reproducibility and Accuracy
Question: I am observing poor reproducibility in my quality control samples and a lack of accuracy in my quantitative results for this compound. What could be the cause?
Answer: Poor reproducibility and accuracy are often direct consequences of uncompensated matrix effects. The variability in the composition of different sample matrices leads to inconsistent ion suppression or enhancement, affecting the reliability of your results.
Troubleshooting Steps:
-
Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in matrix effects between samples.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples. This helps to normalize the matrix effects between your calibrators and your unknown samples.
-
Evaluate Different Sample Preparation Techniques: The cleaner your sample, the lower the matrix effects will be. Compare the performance of SPE, LLE, and PPT for your specific sample type (see tables below for a comparison).
-
Dilute the Sample: If sensitivity is not a limiting factor, diluting your sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects are the alteration of the ionization efficiency of this compound caused by co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and imprecise quantification.
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: The most common method is the post-extraction addition technique. This involves comparing the response of this compound in a clean solvent to its response when spiked into an extracted blank matrix. The matrix effect can be calculated as a percentage.
Q3: Will a standard internal standard correct for matrix effects?
A3: While a standard internal standard can help, a stable isotope-labeled (SIL) internal standard for this compound is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing the most accurate correction.
Q4: What are the most common sources of matrix effects in biological samples for this compound analysis?
A4: In biological matrices like plasma or serum, phospholipids are a major contributor to ion suppression. Other sources include salts, proteins, and other endogenous metabolites that may co-elute with this compound.
Q5: Can I eliminate matrix effects entirely?
A5: While it is difficult to eliminate matrix effects completely, especially in complex biological samples, their impact can be significantly minimized through a combination of effective sample preparation, optimized chromatography, and the use of a suitable internal standard.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Steroid Extraction
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Less effective at removing other matrix components like phospholipids, which can lead to significant ion suppression. | 85-105 |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT and is effective at removing salts and some polar interferences. | Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents. | 90-110 |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, can concentrate the analyte, and can be automated. | More expensive and requires method development to optimize the sorbent, wash, and elution steps. | 92-103 |
| Supported Liquid Extraction (SLE) | A hybrid of LLE where the aqueous sample is coated on a solid support. | Avoids emulsion formation, is easily automated, and provides high analyte recoveries. | Can be more costly than traditional LLE. | >90 |
Table 2: Illustrative Quantitative Data for Estrone Analysis using LC-MS/MS
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) in Serum | 0.16 - 2 pg/mL | |
| Intra-assay Precision (%CV) | < 9.0% | |
| Inter-assay Precision (%CV) | < 10.5% | |
| Accuracy (% Recovery) | 88-110% | |
| Matrix Effect (calculated) | < 12% (with optimized sample prep) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum
This protocol provides a general guideline for SPE cleanup of serum samples prior to LC-MS/MS analysis of this compound.
-
Sample Pre-treatment: To 200 µL of serum, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Protein Precipitation (Optional but Recommended): Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge using 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Serum
This protocol describes a general LLE procedure for the extraction of this compound from serum.
-
Sample Preparation: To 200 µL of serum in a glass tube, add the internal standard.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT) for this compound from Serum
This is a simpler but potentially less clean method for sample preparation.
-
Sample Preparation: To 200 µL of serum, add the internal standard.
-
Precipitation: Add 600 µL of cold acetonitrile.
-
Mixing and Centrifugation: Vortex for 1 minute and then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant for direct injection or further cleanup if necessary.
Visualizations
Caption: A decision tree for troubleshooting matrix effects.
Caption: Mechanisms of common sample preparation techniques.
References
How to prevent degradation of estrone acetate in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of estrone acetate during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The main factors contributing to the degradation of this compound are exposure to heat, light (especially UV), moisture (hydrolysis), and contact with incompatible substances, particularly strong oxidizing agents.[1][2] Maintaining a controlled environment that minimizes these factors is crucial for preserving its stability.
Q2: What are the ideal short-term and long-term storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] For long-term storage, temperatures of -20°C in a non-cycling freezer are recommended to minimize degradation over extended periods.[3]
Q3: How should I handle this compound upon receiving it and before use?
A3: Upon receipt, immediately store the compound under the recommended conditions. Before opening the container, allow it to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate hydrolysis.[1] Handle the powder in a controlled environment, such as a glove box or a room with low humidity, to minimize moisture uptake.
Q4: Are solutions of this compound stable?
A4: Solutions of this compound are generally less stable than the solid powder. The stability in solution depends on the solvent, pH, and storage conditions. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, use an appropriate solvent, aliquot the solution into single-use vials, and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Q5: What are the common degradation products of this compound?
A5: The primary degradation product of this compound is estrone, formed through the hydrolysis of the acetate ester bond. Further degradation of estrone can occur through oxidation and photodegradation, leading to various hydroxylated and ring-opened byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in assays. | Degradation of this compound stock. | - Store the solid compound at -20°C in a desiccated, dark environment.- Prepare fresh solutions for each experiment.- If using a stock solution, aliquot and store at ≤ -20°C to avoid freeze-thaw cycles.- Verify the purity of your this compound using a stability-indicating method like HPLC. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | - Review storage and handling procedures to identify potential exposure to light, heat, or moisture.- Perform forced degradation studies to identify potential degradation products and confirm the specificity of your analytical method.- Ensure all solvents and excipients are compatible with this compound. |
| Discoloration or change in the physical appearance of the solid. | Significant degradation has occurred. | - Do not use the material. - Obtain a new, certified batch of this compound.- Review and improve storage and handling protocols to prevent future occurrences. |
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various conditions. This data is compiled from studies on estrone and related steroid acetates and serves as a guideline. Actual stability may vary based on the specific formulation and packaging.
Table 1: Long-Term Storage Stability of Solid this compound
| Storage Condition | Duration | Expected Purity |
| 2-8°C, protected from light and moisture | 12 months | > 99% |
| 25°C / 60% RH, protected from light | 6 months | > 98% |
| -20°C, protected from light and moisture | 24 months | > 99.5% |
Table 2: Accelerated Stability of Solid this compound
| Storage Condition | Duration | Expected Purity |
| 40°C / 75% RH, protected from light | 3 months | > 97% |
| 40°C / 75% RH, protected from light | 6 months | > 95% |
Degradation Pathways and Experimental Protocols
Proposed Degradation Pathway of this compound
This compound primarily degrades via hydrolysis to estrone. Estrone can then undergo further degradation through oxidative and photolytic pathways.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a reverse-phase HPLC method for the separation of this compound from its primary degradation product, estrone.
1. Materials and Reagents:
-
This compound Reference Standard
-
Estrone Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (analytical grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Standard Solution Preparation:
-
Accurately weigh and dissolve this compound and estrone reference standards in the mobile phase to prepare a stock solution of 100 µg/mL for each.
-
Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution and quantify the amounts of this compound and estrone by comparing the peak areas to the calibration curve.
Experimental Protocol: Forced Degradation Study
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl in a 50:50 mixture of acetonitrile and water.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH in a 50:50 mixture of acetonitrile and water.
-
Incubate at 60°C for 4 hours.
-
Neutralize the solution with 0.1 M HCl and dilute with the mobile phase before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide in a 50:50 mixture of acetonitrile and water.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase before HPLC analysis.
4. Thermal Degradation:
-
Place solid this compound in a controlled temperature oven at 80°C for 72 hours.
-
Dissolve the heat-treated sample in the mobile phase for HPLC analysis.
5. Photodegradation:
-
Expose a solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.
References
Technical Support Center: Optimizing Estrone Acetate Dosage for Animal Studies
Welcome to the technical support center for the optimization of estrone acetate dosage in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it differ from estradiol in animal studies?
A1: this compound is an esterified form of estrone, a naturally occurring estrogen. In animal studies, it serves as a pro-drug that is metabolized into estrone and then can be converted to estradiol, the most potent endogenous estrogen.[1] While both are used to mimic the effects of estrogen, estradiol is roughly 10 times more potent than estrone when administered via subcutaneous injection in mice.[1] The acetate ester of estrone enhances its lipophilicity, which can influence its absorption and duration of action, particularly in oil-based vehicles.
Q2: What are the common routes of administration for this compound in animal studies?
A2: Common administration routes for estrogens like this compound in animal models include subcutaneous (SC) injections, intramuscular (IM) injections, and oral gavage. Subcutaneous injections of oil-based solutions are frequently used to achieve a sustained release of the hormone.[2]
Q3: How can I convert a human dose of this compound to an equivalent dose for my animal model?
A3: Dose conversion between species should be based on body surface area (BSA) rather than body weight alone for greater accuracy. Allometric scaling is a common method for this conversion. The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m²) for a given species. A table with standard Km values for various species is provided in the "Data and Tables" section.[3]
Q4: How can I monitor the effectiveness of my this compound dosage?
A4: The effectiveness of this compound administration can be monitored through several methods:
-
Vaginal Cytology: Observing changes in the vaginal epithelium is a common and reliable indicator of estrogenic activity. An increase in cornified epithelial cells indicates a state of estrus.
-
Uterine Weight: In ovariectomized animals, an increase in uterine weight is a sensitive marker of estrogenic stimulation.[4]
-
Plasma Estrone and Estradiol Levels: Direct measurement of hormone concentrations in the blood provides a quantitative assessment of the achieved systemic exposure. Various methods like radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for this purpose.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Symptoms:
-
Inconsistent uterine weights between animals in the same treatment group.
-
Variable plasma estrone/estradiol levels.
-
Inconsistent behavioral responses.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | - Ensure the this compound is completely dissolved in the vehicle. Use gentle heating and vortexing. - Verify the accuracy of your injection volume. Use calibrated micropipettes or syringes. - Standardize the injection technique and location (e.g., subcutaneous in the dorsal scapular region). |
| Animal Strain and Age | - Use a consistent inbred strain of animals to minimize genetic variability. - Ensure all animals are within a narrow age range, as sensitivity to estrogens can change with age. |
| Improper Vehicle Preparation or Storage | - Prepare fresh solutions regularly. This compound in oil can degrade over time. - Store solutions protected from light and at the recommended temperature (see Stability section). |
| Inconsistent Timing of Procedures | - Administer treatments and collect samples at the same time each day to account for circadian rhythms. - In cycling females, synchronize the estrous cycle before starting the experiment. |
| Animal Stress | - Acclimate animals to handling and injection procedures before the study begins to minimize stress-induced hormonal fluctuations. |
Issue 2: Difficulty Dissolving this compound in Oil Vehicle
Symptoms:
-
Visible crystals or precipitate in the prepared solution.
-
Cloudy or non-homogenous appearance.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Solubility | - Estrone is slightly soluble in vegetable oils. Gentle heating of the oil vehicle (e.g., to 40-60°C) can aid dissolution. Caution: Avoid overheating, which can degrade the hormone and the oil. - Use a co-solvent like benzyl alcohol or benzyl benzoate at a low percentage (e.g., 2-5%) to improve solubility. |
| Incorrect Mixing Procedure | - Add the this compound powder to the warmed oil gradually while vortexing or stirring continuously. - Continue mixing for an extended period (e.g., 30 minutes to an hour) to ensure complete dissolution. |
| Precipitation Upon Cooling | - If the compound precipitates upon cooling to room temperature, the concentration may be too high for the chosen vehicle. Consider preparing a lower concentration or using a different vehicle. - Re-warming and vortexing the solution before each injection can help re-dissolve any precipitate. |
Data and Tables
Table 1: Solubility of Estrone in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.003 g/100 mL (at 25°C) | |
| Ethanol (96%) | 1 g in 250 mL (at 15°C) | |
| Acetone | 1 g in 50 mL (at 15°C) | |
| Chloroform | 1 g in 110 mL (at 15°C) | |
| Vegetable Oils | Slightly soluble |
Table 2: Dose-Response of Estradiol on Uterine Weight in Ovariectomized C57BL/6 Mice
Note: This data is for estradiol (E2) and can be used as a reference for this compound, keeping in mind that estrone is less potent.
| E2 Dose (µg/kg/day) | Uterine Wet Weight (mg) (Mean ± SEM) |
| 0 (OVX Control) | 18.2 ± 1.5 |
| 5 | 20.1 ± 1.8 |
| 10 | 25.4 ± 2.3 |
| 20 | 35.6 ± 3.1 |
| 40 | 68.9 ± 5.7 |
| 500 | 145.2 ± 10.2 |
| (Data adapted from Modder et al., 2004) |
Table 3: Allometric Scaling Km Factors for Dose Conversion
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
| (Data adapted from Nair and Jacob, 2016) |
Experimental Protocols
Protocol 1: Preparation of this compound in Sesame Oil for Subcutaneous Injection
Materials:
-
This compound powder
-
Sterile sesame oil
-
Sterile glass vial
-
Vortex mixer
-
Water bath or heating block
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound and sesame oil to achieve the desired final concentration.
-
In a sterile vial, add the calculated volume of sesame oil.
-
Gently warm the oil to approximately 40-50°C to aid dissolution.
-
Gradually add the this compound powder to the warmed oil while continuously vortexing.
-
Continue vortexing until the powder is completely dissolved and the solution is clear. This may take 30-60 minutes.
-
Allow the solution to cool to room temperature. Inspect for any precipitation. If precipitation occurs, the solution can be gently warmed and vortexed again before use.
-
Store the prepared solution in a sterile, light-protected container at 2-8°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C is recommended.
Protocol 2: Ovariectomy and Estrogen Replacement in Mice
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Analgesic (e.g., meloxicam)
-
Surgical instruments (scissors, forceps, wound clips or sutures)
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control (sesame oil)
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Administer pre-operative analgesia.
-
Perform a bilateral ovariectomy. Allow the animals to recover for a period of 10-14 days to ensure the clearance of endogenous hormones.
-
After the recovery period, begin the hormone replacement regimen. Administer the prepared this compound solution or vehicle control via subcutaneous injection at the desired dose and frequency (e.g., daily or every few days).
-
Monitor the animals daily for health and any adverse effects.
-
At the end of the study, collect tissues (e.g., uterus) and/or blood samples for analysis.
Visualizations
Caption: Simplified diagram of the estrogen signaling pathway initiated by this compound.
References
- 1. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High Sensitivity Measurement of Estrone and Estradiol in Serum and Plasma Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Estrone Acetate for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of estrone acetate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is an ester derivative of estrone, a naturally occurring estrogen. Like many steroid hormones, it is a hydrophobic molecule with low aqueous solubility. For in vitro experiments, where compounds are typically introduced into aqueous cell culture media, poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is typically dissolved in organic solvents to create a concentrated stock solution before being diluted into aqueous media. Common choices include dimethyl sulfoxide (DMSO) and ethanol. While specific quantitative data for this compound is limited, data for the parent compound, estrone, suggests good solubility in these solvents.
Q3: How can I improve the solubility of this compound in my aqueous assay medium?
A3: Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents, where a small percentage of an organic solvent like DMSO or ethanol is maintained in the final culture medium, and the use of solubilizing agents such as cyclodextrins.
Q4: What are cyclodextrins and how do they work?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, within their cavity, effectively increasing their solubility in aqueous solutions. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Q5: Is there a maximum recommended concentration of DMSO in cell culture?
A5: The tolerance to DMSO varies between cell lines. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid cytotoxic effects. It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Data Presentation: Solubility of Estrone and its Acetate
The following tables summarize the available solubility data for estrone and qualitative information for this compound. Note that precise quantitative solubility data for this compound is not widely available in the literature.
Table 1: Quantitative Solubility of Estrone
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 - 54 | [1][2][3][4] |
| Dimethylformamide (DMF) | ~20 | [1] |
| DMF:PBS (1:5, pH 7.2) | ~0.15 | |
| Ethanol (96% at 15°C) | ~4 | |
| Ethanol (boiling) | ~20 | |
| Acetone (at 15°C) | ~20 | |
| Water | Insoluble / Very Low |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble |
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I add it to the cell culture medium.
| Potential Cause | Troubleshooting Steps |
| High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the working concentration: If experimentally feasible, reduce the final concentration of this compound. - Use a solubilizing agent: Incorporate a cyclodextrin (e.g., HP-β-CD) in your media to increase solubility. |
| Solvent Shock: The abrupt change from a high-concentration organic stock to an aqueous environment causes rapid precipitation. | - Stepwise Dilution: Perform serial dilutions of your stock solution in the culture medium. - Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid dispersion. |
| Low Temperature: The cell culture medium is too cold, reducing the solubility of the compound. | - Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. |
| High Stock Concentration: The initial stock solution is too concentrated, leading to immediate precipitation upon dilution. | - Prepare a lower concentration stock solution: This will reduce the localized concentration when adding it to the medium. |
| Interaction with Media Components: Components in the serum or media (e.g., proteins, salts) may interact with this compound, causing it to precipitate over time. | - Prepare fresh solutions: Make the final working solution of this compound in the medium immediately before use. - Consider serum-free media: If your experiment allows, test the solubility in serum-free media. |
| Incorrect Solvent Percentage: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Optimize solvent concentration: Determine the highest non-toxic concentration of your solvent for your cell line and ensure your final dilution does not fall below the level required to keep the compound in solution. Always include a vehicle control. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Prepare the HP-β-CD Solution:
-
Weigh the required amount of HP-β-CD powder.
-
Dissolve it in the desired aqueous buffer or cell culture medium to achieve the desired concentration (e.g., 1-10% w/v).
-
Sterile filter the HP-β-CD solution through a 0.22 µm filter.
-
-
Complexation of this compound with HP-β-CD:
-
Add the this compound stock solution (in DMSO) to the sterile HP-β-CD solution. The molar ratio of HP-β-CD to this compound may need to be optimized, but a starting point is often a significant molar excess of the cyclodextrin.
-
Vortex the solution vigorously for several minutes.
-
Incubate the mixture at room temperature or 37°C for at least 1 hour with occasional vortexing to allow for the formation of the inclusion complex.
-
-
Preparation of Final Working Solution:
-
This this compound/HP-β-CD complex solution can now be further diluted in your cell culture medium to the final desired working concentration.
-
Always prepare a vehicle control containing the same concentration of DMSO and HP-β-CD as your experimental samples.
-
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for preparing this compound solutions for in vitro assays.
Estrogen Signaling Pathway
Caption: Simplified genomic signaling pathway of estrogens.
References
Addressing cross-reactivity in immunoassays for estrone acetate
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential cross-reactivity issues when measuring estrone in the presence of estrone acetate using immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in an immunoassay?
A1: Cross-reactivity is the phenomenon where a substance other than the intended analyte binds to the antibodies in an immunoassay, leading to inaccurate measurements. In the context of an estrone immunoassay, a structurally similar molecule like this compound might be recognized by the anti-estrone antibodies, causing a falsely elevated estrone reading. This occurs because antibodies may recognize the core steroid structure, and modifications like the acetate group may not completely prevent binding.
Q2: How does this compound's structure contribute to potential cross-reactivity in an estrone immunoassay?
A2: Estrone and this compound share the same fundamental steroid core. The primary difference is the substitution of a hydroxyl group (-OH) at the C3 position in estrone with an acetate group (-OCOCH₃) in this compound. If the antibody used in the immunoassay primarily recognizes epitopes on the main steroid structure and not the C3 position, it is likely to show some degree of cross-reactivity with this compound.
Q3: Can this compound convert to estrone in my samples, and how would this affect my results?
A3: Yes, this compound can be hydrolyzed to estrone by esterase enzymes present in biological samples like serum or plasma.[1] This enzymatic conversion can occur in vitro after sample collection if not handled properly. This hydrolysis would lead to a genuine increase in the estrone concentration in the sample, resulting in an overestimation of the baseline estrone levels.
Q4: How can I prevent the in-vitro conversion of this compound to estrone in my samples?
A4: Proper sample handling is crucial. This includes:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Cold Storage: Keep samples on ice during processing and store them at -80°C for long-term storage to minimize enzymatic activity.[2]
-
Esterase Inhibitors: Consider adding esterase inhibitors to your collection tubes, but ensure they do not interfere with the immunoassay.
-
Heat Inactivation: Heat-inactivating serum or plasma samples (e.g., at 56°C for 30 minutes) can denature esterases.[3] However, this must be validated to ensure it doesn't affect the integrity of native estrone or other sample components that might interfere with the assay.[4]
Q5: What is the typical cross-reactivity of this compound in commercial estrone ELISA kits?
A5: Specific quantitative data on the cross-reactivity of this compound in commercial estrone ELISA kits is not consistently reported by manufacturers. While datasheets often provide cross-reactivity data for other related steroids, this compound is frequently omitted. Therefore, it is highly recommended that users empirically determine the cross-reactivity of this compound in their specific assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher-than-expected estrone concentrations in samples containing this compound. | 1. Cross-reactivity: The anti-estrone antibody is binding to this compound. 2. In-vitro Hydrolysis: this compound is being converted to estrone by esterases in the sample. | 1. Assess Cross-Reactivity: Perform a cross-reactivity study as detailed in the Experimental Protocols section. 2. Confirm with a Specific Method: Use a more specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm estrone concentrations in a subset of samples.[5] 3. Sample Purification: Implement a sample purification step, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to separate estrone from this compound before the immunoassay. |
| Inconsistent or variable results between sample replicates. | 1. Variable In-vitro Hydrolysis: Inconsistent sample handling leading to different degrees of enzymatic conversion of this compound to estrone. 2. Matrix Effects: Components in the sample matrix are interfering with the antibody-antigen binding. | 1. Standardize Sample Handling: Ensure all samples are handled identically, including collection, processing time, and storage conditions. 2. Sample Dilution: Dilute the samples to reduce the concentration of interfering substances. 3. Matrix-Matched Standards: Prepare standards in a matrix similar to the samples to account for matrix effects. |
| Low signal or lower-than-expected estrone concentrations. | Interference from other sample components: High concentrations of other substances in the sample may be inhibiting the binding of estrone to the antibody. | 1. Sample Purification: Use SPE or LLE to remove interfering compounds. 2. Check for interfering substances: Review the sample history for any medications or compounds that could interfere with the assay. |
Quantitative Data
The cross-reactivity of various compounds in estrone immunoassays can vary significantly between different kits and antibody lots. The following table provides an example of typical cross-reactivity data that might be found in a commercial estrone ELISA kit insert. Note: Data for this compound is often not provided and should be determined empirically.
| Compound | Cross-Reactivity (%) |
| Estrone | 100 |
| Estrone-3-Sulfate | 4.9 |
| 17β-Estradiol | 2.2 |
| Estrone-3-Glucuronide | 1.2 |
| Androstenedione | < 0.1 |
| Cortisol | < 0.1 |
| Progesterone | < 0.1 |
| Testosterone | < 0.1 |
| This compound | To be determined by the user |
| Data is illustrative and sourced from a representative commercial ELISA kit datasheet. |
Experimental Protocols
Protocol 1: Determination of this compound Cross-Reactivity
This protocol outlines a method to determine the percentage of cross-reactivity of this compound in a competitive immunoassay for estrone.
Methodology:
-
Prepare a Standard Curve for Estrone:
-
Prepare a series of dilutions of the estrone standard provided with your immunoassay kit according to the manufacturer's instructions.
-
Run the estrone standard curve in the immunoassay and determine the concentration of estrone that produces 50% of the maximum binding (the IC50 value).
-
-
Prepare a Standard Curve for this compound:
-
Prepare a series of dilutions of a certified this compound standard using the same diluent as for the estrone standards.
-
Run the this compound dilutions in the same immunoassay.
-
Determine the concentration of this compound that produces 50% of the maximum binding.
-
-
Calculate the Percent Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = (IC50 of Estrone / IC50 of this compound) x 100
-
Protocol 2: Sample Preparation with Liquid-Liquid Extraction (LLE) to Minimize Interference
This protocol describes a general procedure for extracting estrone from a serum sample, which can help to remove interfering substances, including potentially cross-reacting steroid esters.
Methodology:
-
Sample Collection: Collect blood samples and process to obtain serum, keeping the samples cold.
-
Spiking (for validation): For method validation, spike a known amount of estrone into a control serum sample.
-
Extraction:
-
To 500 µL of serum, add 5 mL of a non-polar organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the assay buffer provided with the immunoassay kit.
-
Vortex to ensure the extract is fully dissolved.
-
-
Immunoassay:
-
Proceed with the immunoassay according to the kit manufacturer's instructions.
-
Visualizations
Caption: Workflow for determining the cross-reactivity of this compound.
Caption: A logical workflow for troubleshooting immunoassay interference.
References
- 1. academic.oup.com [academic.oup.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. hcv.lanl.gov [hcv.lanl.gov]
- 4. Heat inactivation of serum interferes with the immunoanalysis of antibodies to SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of four steroids in lyophilised human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of purification techniques for estrone acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of estrone acetate purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities in synthetic this compound preparations include:
-
Unreacted Estrone: Incomplete acetylation reaction is a common source of this impurity.
-
Residual Acetic Anhydride and Acetic Acid: These are reagents from the acetylation step and need to be effectively removed.
-
Degradation Products: this compound can be susceptible to hydrolysis back to estrone, especially under acidic or basic conditions.[1][2][3] Other potential degradation products may arise from exposure to excessive heat or light.[4]
-
Side-reaction Products: Depending on the reaction conditions, other minor impurities may be formed. One example is the potential for methylation at the phenolic ring, leading to impurities like Estrone 3-Acetate 1-Methyl Impurity.[5]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods for assessing the purity of this compound.
-
HPLC: Provides quantitative data on the purity and can separate closely related impurities. Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile and water or a buffer are frequently used for the analysis of steroids.
-
TLC: A rapid and cost-effective qualitative tool to monitor the progress of the purification. It is particularly useful for identifying the presence of unreacted estrone and other impurities. Visualization can be achieved using UV light (254 nm) or by staining with a suitable reagent.
Q3: What is "oiling out" during recrystallization and how can it be prevented?
A3: "Oiling out" is the separation of the dissolved compound as a liquid instead of a solid during cooling. This is often due to the compound's melting point being lower than the temperature of the solution at the point of supersaturation, or the presence of significant impurities that depress the melting point. To prevent oiling out:
-
Ensure the starting material is not excessively impure.
-
Use a larger volume of solvent to keep the compound dissolved at a lower temperature.
-
Cool the solution more slowly to allow for proper crystal lattice formation.
-
Employ a different solvent or a mixed-solvent system.
-
Introduce seed crystals to encourage crystallization.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Crystal Yield | - The chosen solvent is too good at dissolving this compound, even at low temperatures.- Insufficient cooling of the solution.- Premature filtration before crystallization is complete. | - Select a solvent in which this compound has lower solubility at cold temperatures.- Cool the solution in an ice bath for a longer duration.- Ensure crystallization is complete before filtering. |
| "Oiling Out" | - High concentration of impurities.- Cooling the solution too rapidly.- The melting point of the impure this compound is below the crystallization temperature. | - Add more of the primary solvent to reduce supersaturation and cool slowly.- Re-heat the solution to re-dissolve the oil and then cool it at a much slower rate.- Consider a preliminary purification step like column chromatography to remove excess impurities. |
| Colored Crystals | - Presence of colored impurities in the starting material. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| No Crystal Formation | - The solution is not supersaturated.- The inner surface of the flask is too smooth for nucleation. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Estrone and this compound | - Inappropriate solvent system (eluent).- Column overloading.- Channeling in the stationary phase. | - Optimize the eluent polarity. A common starting point for steroids is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Adjust the ratio to achieve better separation (increase the proportion of the less polar solvent).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly. |
| Broad or Tailing Peaks | - The compound is too soluble in the mobile phase.- Interactions between the compound and the stationary phase. | - Decrease the polarity of the eluent.- Add a small amount of a modifier (e.g., a few drops of acetic acid) to the eluent to reduce tailing, but be mindful of the stability of this compound. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - Always keep the stationary phase covered with the eluent.- If the column runs dry, it needs to be repacked. |
| Low Recovery of this compound | - The compound is strongly adsorbed to the stationary phase.- The compound is not eluting with the chosen solvent system. | - Gradually increase the polarity of the eluent to wash the compound off the column.- Ensure the correct fractions are being collected by monitoring with TLC. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Aqueous Methanol
This protocol is a representative method based on the recrystallization of similar steroids.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot methanol solution until it becomes slightly cloudy. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold aqueous methanol.
-
Drying: Dry the crystals in a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Column Chromatography
This is a general protocol for the column chromatographic purification of steroids.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity mixture such as 9:1 hexane:ethyl acetate) to the column and begin collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Solvent Gradient (Optional): If the this compound is not eluting, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)
| Purification Method | Typical Purity Achieved (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization | >99.0 | 60-80 | Cost-effective, simple setup, good for removing minor impurities. | Can have lower yields, risk of "oiling out", may not remove closely related impurities effectively. |
| Column Chromatography | >99.5 | 70-90 | High resolving power, effective for separating complex mixtures. | More time-consuming, requires larger volumes of solvent, more complex setup. |
Note: The values in this table are illustrative and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
Mandatory Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound recrystallization.
References
Minimizing batch-to-batch variability of synthetic estrone acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of estrone acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and efficient method for the synthesis of this compound is the esterification of estrone with an acetylating agent. Typically, this involves reacting estrone with acetic anhydride in the presence of a base catalyst, such as 4-dimethylaminopyridine (DMAP), in an appropriate solvent like tetrahydrofuran (THF).[1][2] This method is favored over direct esterification with acetic acid, which is often too slow for phenolic hydroxyl groups like the one in estrone.
Q2: What are the critical parameters to control to ensure batch-to-batch consistency?
A2: To ensure consistency between batches, strict control over the following parameters is crucial:
-
Reagent Quality: The purity of estrone, acetic anhydride, and catalyst (e.g., DMAP) is paramount. Impurities in starting materials can lead to side reactions and the formation of difficult-to-remove byproducts.
-
Reaction Temperature: Temperature control is critical. Inconsistent heating can lead to incomplete reactions or the formation of degradation products.[3]
-
Reaction Time: The duration of the reaction must be consistent. Incomplete reactions will result in lower yields and contamination with unreacted estrone, while excessively long reaction times may promote the formation of byproducts.[4]
-
Solvent Purity: The solvent should be anhydrous, as the presence of water can hydrolyze acetic anhydride, reducing its effectiveness and potentially leading to lower yields.
-
Work-up and Purification Procedures: Consistent work-up and purification protocols are essential to ensure the removal of reagents, byproducts, and residual solvent to the same level in every batch.
Q3: What are some common impurities found in synthetic this compound?
A3: Common impurities can include:
-
Unreacted Estrone: Incomplete acetylation will leave residual estrone in the final product.
-
Diacetate derivatives: Although less common for estrone, over-acetylation at other positions is a theoretical possibility under harsh conditions.
-
Degradation products: Exposure to excessive heat or incompatible reagents can lead to the formation of various degradation products.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., THF, ethyl acetate, hexane) may be present if not completely removed.
-
Reagent-derived impurities: Impurities from the starting materials or reagents, such as "Estrone 3-acetate 1-methyl impurity," may be carried through the synthesis.[5]
Q4: Which analytical techniques are recommended for quality control of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of this compound and quantifying impurities. A reversed-phase C18 column is often used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the final product and identifying any structural impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group and the absence of the phenolic hydroxyl group from the starting material.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure the correct molar ratios of estrone, acetic anhydride, and catalyst are used. An excess of acetic anhydride is typically employed. - Extend Reaction Time: Monitor the reaction by TLC or HPLC. If starting material is still present, consider extending the reaction time. However, be cautious of potential byproduct formation with prolonged heating. - Increase Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. However, monitor for degradation. |
| Degradation of Reagents | - Use Fresh Acetic Anhydride: Acetic anhydride can hydrolyze over time if exposed to moisture. Use a fresh bottle or distill before use. - Ensure Anhydrous Conditions: Use a dry solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Losses During Work-up/Purification | - Optimize Extraction pH: During aqueous work-up, ensure the pH is controlled to prevent hydrolysis of the ester. - Minimize Transfers: Each transfer of material can result in losses. Streamline the purification process where possible. - Select Appropriate Purification Method: Recrystallization is a common method for purifying this compound. Ensure the solvent system is optimized for good recovery. Column chromatography can also be used but may lead to greater losses. |
Issue 2: High Impurity Levels in the Final Product
| Symptom / Impurity | Potential Cause | Recommended Action |
| Presence of Unreacted Estrone | Incomplete Acetylation | - See "Incomplete Reaction" section under "Low Yield". - Increase Catalyst Loading: A slight increase in the amount of DMAP can sometimes drive the reaction to completion. |
| Discoloration (Yellow/Brown Tint) | Formation of Degradation Products | - Reduce Reaction Temperature: Excessive heat can cause decomposition. - Decrease Reaction Time: Monitor the reaction to determine the optimal time for completion without significant degradation. - Purification: Utilize activated carbon during recrystallization to remove colored impurities. |
| Presence of Unknown Peaks in HPLC | Side Reactions or Impure Starting Materials | - Analyze Starting Materials: Run HPLC or other analytical tests on the starting estrone to check for impurities. - Optimize Reaction Conditions: Varying the temperature, solvent, or catalyst may minimize the formation of specific byproducts. - Impurity Identification: If the impurity is significant, consider isolation and characterization (e.g., by LC-MS or NMR) to understand its origin and develop a strategy to prevent its formation. |
Experimental Protocols
Synthesis of this compound from Estrone
This protocol is a representative example for the acetylation of estrone.
Materials:
-
Estrone
-
Acetic Anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve estrone (1 equivalent) in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (e.g., 0.1 equivalents) followed by the slow addition of acetic anhydride (e.g., 1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting estrone spot is no longer visible. This may take several hours.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 10% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white solid.
-
Visualizations
Chemical Reaction Pathway
References
Technical Support Center: Optimization of Liquid-Liquid Extraction for Estrone Acetate
Welcome to the technical support center for the optimization of liquid-liquid extraction (LLE) of estrone acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable organic solvents for the liquid-liquid extraction of this compound?
A1: The choice of solvent is critical for achieving high recovery of this compound. Generally, water-immiscible organic solvents that are effective for steroid extraction are recommended. Ethyl acetate and diethyl ether are commonly used and have demonstrated good recovery for steroids.[1][2] The ideal solvent should have a high affinity for this compound while being immiscible with the aqueous sample matrix.
Q2: How does the pH of the aqueous phase affect the extraction efficiency of this compound?
A2: The pH of the aqueous sample can significantly influence the extraction recovery of this compound. Steroid esters can be sensitive to high pH conditions, which may lead to the deprotonation of any acidic functional groups, increasing their solubility in the aqueous phase and thus reducing extraction into the organic solvent. For steroid esters, maintaining a neutral to slightly acidic pH is often optimal to ensure the compound remains in its neutral, more lipophilic form, thereby maximizing its partitioning into the organic phase.
Q3: What are the common causes of low recovery of this compound during LLE?
A3: Low recovery can stem from several factors:
-
Inappropriate solvent selection: The chosen organic solvent may not have optimal solubility for this compound.
-
Suboptimal pH: If the pH of the aqueous phase is too high, it can increase the solubility of the analyte in the aqueous layer.
-
Incomplete phase separation: An emulsion between the aqueous and organic layers can trap the analyte, preventing its complete transfer to the organic phase.
-
Insufficient mixing or extraction time: Inadequate contact between the two phases can lead to incomplete partitioning of the analyte.
-
Analyte degradation: this compound, being an ester, can be susceptible to hydrolysis, especially under strong acidic or basic conditions, although it is generally stable under neutral conditions.
Q4: How can I prevent emulsion formation during the extraction?
A4: Emulsion formation is a common issue in LLE, particularly with complex biological matrices. To prevent or break an emulsion, you can:
-
Use gentle mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times.
-
Add salt: Saturating the aqueous phase with a salt like sodium chloride (salting out) can increase the polarity of the aqueous layer and help break the emulsion.
-
Centrifugation: Centrifuging the mixture can help to separate the layers more effectively.
-
Filtration: Passing the mixture through a bed of glass wool or a phase separator filter can aid in breaking the emulsion.
-
Solvent addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase and break the emulsion.
Q5: Is it necessary to perform multiple extractions?
A5: Yes, performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume. This is because the analyte distributes between the two phases according to its partition coefficient. Each successive extraction removes a fraction of the remaining analyte from the aqueous phase, leading to a higher overall recovery.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Inappropriate organic solvent. 2. Suboptimal pH of the aqueous phase. 3. Incomplete extraction. 4. Hydrolysis of the acetate group. | 1. Solvent Selection: Test different water-immiscible organic solvents. Ethyl acetate and diethyl ether are good starting points.[1][2]2. pH Optimization: Adjust the pH of the aqueous sample to a neutral or slightly acidic range (pH 4-7) to ensure this compound remains in its neutral form.3. Multiple Extractions: Perform at least two to three extractions with fresh portions of the organic solvent to maximize recovery.4. Avoid Extreme pH: Do not use strong acids or bases during the extraction process to prevent the hydrolysis of the ester linkage. |
| Emulsion Formation | 1. Vigorous shaking. 2. High concentration of interfering substances (e.g., lipids, proteins). | 1. Gentle Mixing: Use gentle inversions instead of vigorous shaking.2. Salting Out: Add sodium chloride to the aqueous phase to increase its polarity.3. Centrifugation: Centrifuge the mixture to force phase separation.4. Filtration: Use a phase separator filter paper. |
| Poor Phase Separation | 1. Similar densities of the two phases. 2. Presence of surfactants or detergents. | 1. Solvent Choice: Select an organic solvent with a density significantly different from water.2. Sample Cleanup: Consider a preliminary sample cleanup step (e.g., protein precipitation) if working with complex matrices. |
| Contamination of the Organic Phase | 1. Carryover of the aqueous phase. 2. Extraction of interfering compounds. | 1. Careful Separation: Allow adequate time for the layers to separate completely and carefully drain the lower layer. Consider using a phase separator filter.2. Washing Step: Wash the organic phase with a neutral pH buffer or water to remove polar impurities. |
Data Presentation
Table 1: Comparison of Organic Solvents for Steroid Acetate Extraction (Illustrative Data)
| Organic Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Expected Recovery of Steroid Acetates (%) |
| n-Hexane | 0.1 | 69 | 0.655 | 60-75 |
| Diethyl Ether | 2.8 | 34.6 | 0.713 | 85-95[1] |
| Dichloromethane | 3.1 | 39.6 | 1.33 | 80-90 |
| Ethyl Acetate | 4.4 | 77.1 | 0.902 | 90-98 |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55.2 | 0.740 | 88-96 |
Note: This table provides illustrative recovery data for steroid acetates based on common laboratory solvents. Actual recovery for this compound may vary depending on the specific experimental conditions.
Table 2: Effect of pH on the Extraction Recovery of Steroid Esters (Illustrative Data)
| pH of Aqueous Phase | Expected Form of Steroid Ester | Expected Recovery (%) | Rationale |
| 2-4 | Neutral | 90-98 | The steroid ester is fully protonated and highly lipophilic, favoring partitioning into the organic phase. |
| 5-7 | Neutral | 92-99 | Optimal range for maintaining the neutral form of the steroid ester. |
| 8-9 | Partially Deprotonated | 70-85 | A portion of the steroid ester may become deprotonated, increasing its solubility in the aqueous phase. |
| >10 | Significantly Deprotonated/Risk of Hydrolysis | <60 | High pH increases the risk of hydrolysis of the ester linkage and significantly increases the analyte's aqueous solubility. |
Note: This table illustrates the general trend of pH effect on the recovery of steroid esters. The optimal pH for this compound should be determined empirically.
Experimental Protocols
1. Standard Liquid-Liquid Extraction Protocol for this compound
This protocol is a general guideline and may require optimization for specific sample matrices.
Materials:
-
Separatory funnel (appropriate size for sample and solvent volumes)
-
This compound sample dissolved in an aqueous buffer (e.g., phosphate buffer, pH 7)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Sodium chloride (optional, for salting out)
-
Anhydrous sodium sulfate (for drying the organic extract)
-
Conical flask or round-bottom flask for collecting the organic extract
-
Rotary evaporator or nitrogen stream for solvent evaporation
Procedure:
-
Transfer the aqueous sample containing this compound into the separatory funnel.
-
Add a volume of ethyl acetate to the separatory funnel (a common starting ratio is 1:1 v/v with the aqueous sample).
-
Stopper the funnel and gently invert it 10-20 times to allow for partitioning of the this compound into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Vent the funnel periodically by opening the stopcock while the funnel is inverted and pointed away from you.
-
Place the separatory funnel in a ring stand and allow the layers to separate completely.
-
Carefully drain the lower aqueous layer into a beaker.
-
Drain the upper organic layer (ethyl acetate) into a clean conical flask.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate at least one more time to ensure complete recovery. Combine the organic extracts.
-
(Optional) Wash the combined organic extracts with a small volume of neutral pH buffer or water to remove any water-soluble impurities.
-
Dry the organic extract by adding a small amount of anhydrous sodium sulfate and swirling the flask. The sodium sulfate will clump together as it absorbs water.
-
Decant or filter the dried organic extract into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the extracted this compound.
2. Supported Liquid Extraction (SLE) as an Alternative to LLE
SLE is a modern alternative to traditional LLE that minimizes the risk of emulsion formation.
Materials:
-
SLE cartridge (e.g., diatomaceous earth-based)
-
Sample pre-treatment solution (if necessary, e.g., to adjust pH)
-
Elution solvent (e.g., ethyl acetate or dichloromethane)
-
Collection tubes
-
Solvent evaporation system
Procedure:
-
Pre-treat the sample as required (e.g., dilute with an aqueous buffer).
-
Load the pre-treated sample onto the SLE cartridge and allow it to absorb for a few minutes. The aqueous sample will be dispersed over the solid support.
-
Apply the elution solvent to the cartridge. The water-immiscible solvent will flow through the support, and the this compound will partition into the organic solvent.
-
Collect the eluate containing the extracted this compound.
-
Evaporate the solvent to obtain the purified analyte.
Visualizations
References
Technical Support Center: Measurement of Low Concentration Estrone Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the measurement of low concentrations of estrone acetate.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to measure low concentrations of this compound?
A1: Measuring low concentrations of this compound is challenging due to several factors:
-
Methodological Limitations: Many analytical methods lack the required sensitivity and specificity for low-level detection.[1][2][3][4][5]
-
Matrix Effects: The sample matrix can interfere with the analysis, leading to inaccurate results.
-
Sample Preparation: This crucial step can be a source of analyte loss or contamination.
Q2: What are the most common analytical methods for measuring low concentrations of this compound, and what are their limitations?
A2: The most common methods are immunoassays (ELISA, RIA) and mass spectrometry-based methods (LC-MS/MS, GC-MS).
| Method | Advantages | Limitations |
| Immunoassays (ELISA, RIA) | Low cost, high throughput. | Lack of sensitivity and specificity at low concentrations (<30 pg/mL), cross-reactivity with other steroids leading to overestimation. Direct immunoassays are particularly problematic. |
| Mass Spectrometry (LC-MS/MS, GC-MS) | High sensitivity, specificity, and accuracy ("gold standard"). | More complex, time-consuming, expensive, and can still face challenges at very low concentrations (<5 pg/mL). Susceptible to matrix effects. |
Q3: What are matrix effects and how can they be minimized?
A3: Matrix effects are the alteration of analyte ionization in mass spectrometry due to co-eluting compounds from the sample matrix, causing signal suppression or enhancement. This can significantly impact the accuracy and reproducibility of the results.
To minimize matrix effects:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Use of Internal Standards: Stable isotope-labeled internal standards are the most effective way to compensate for matrix effects.
-
Chromatographic Optimization: Adjusting the chromatographic conditions can help separate the analyte from interfering matrix components.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix similar to the sample can help to compensate for the effect.
Q4: How can I avoid contamination during sample preparation?
A4: Contamination can be a significant issue when measuring low concentrations. To avoid it:
-
Use high-purity solvents and reagents.
-
Thoroughly clean all glassware and equipment.
-
Be mindful of potential environmental contaminants.
-
Store standards and samples properly in amber glass-stoppered bottles at 4°C to prevent degradation and contamination.
Q5: What is the importance of derivatization in the analysis of this compound?
A5: Derivatization is a process that chemically modifies the analyte to improve its analytical properties. It is often necessary for GC-MS analysis to make the analyte more volatile. In LC-MS/MS, derivatization can be used to enhance ionization efficiency and thus improve sensitivity.
Troubleshooting Guides
Issue 1: Poor Sensitivity / High Limit of Quantification (LOQ)
| Potential Cause | Troubleshooting Step |
| Inadequate Analytical Method | Consider switching from an immunoassay to a more sensitive method like LC-MS/MS for low concentrations. |
| Suboptimal Sample Preparation | Optimize the extraction and pre-concentration steps. Ensure the chosen SPE sorbent is appropriate for estrogens (e.g., Oasis HLB). |
| Inefficient Ionization (MS) | Optimize MS source parameters. Consider derivatization to improve ionization efficiency. |
| Analyte Loss During Sample Handling | Check for adsorption of the analyte to lab materials like filters and storage containers. Use appropriate materials like polypropylene or regenerated cellulose for filtration. |
Issue 2: High Variability / Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of all sample preparation steps. Automate where possible. |
| Uncontrolled Matrix Effects | Implement the use of a stable isotope-labeled internal standard to correct for variations in matrix effects between samples. |
| Instrument Instability | Perform regular instrument maintenance and calibration. Monitor system suitability throughout the analytical run. |
Issue 3: Inaccurate Results (Compared to a Reference Method)
| Potential Cause | Troubleshooting Step |
| Cross-reactivity (Immunoassays) | If using an immunoassay, be aware of potential cross-reactivity with other steroids. Confirm results with a more specific method like LC-MS/MS. |
| Matrix Effects (MS) | Quantify the matrix effect by comparing the analyte response in a post-extraction spiked sample to a neat standard. If significant, improve sample cleanup or use matrix-matched calibrants. |
| Improper Calibration | Ensure the calibration range brackets the expected sample concentrations. Use a validated and reliable source for calibration standards. |
| Metabolite Back-Conversion | For certain methods, it's important to evaluate the potential for back-conversion of metabolites to the parent analyte during the analytical process. |
Experimental Protocols
Protocol 1: General Workflow for LC-MS/MS Analysis of this compound
This protocol provides a general outline. Specific parameters should be optimized for your instrument and matrix.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an Oasis HLB SPE cartridge with methanol followed by ultrapure water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the this compound with an appropriate organic solvent (e.g., acetone or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Derivatization (Optional, for enhanced sensitivity)
-
Add a derivatizing agent (e.g., dansyl chloride) to the dried extract.
-
Incubate at an optimized temperature and time.
-
Stop the reaction and prepare for injection.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography: Use a C18 column with a gradient elution program. Mobile phases could consist of water with a small amount of formic acid and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions, as well as other MS parameters like declustering potential and collision energy, for this compound and the internal standard.
-
-
Data Analysis
-
Quantify the this compound concentration using a calibration curve constructed with matrix-matched standards or by using an internal standard for correction.
-
Protocol 2: General Workflow for Immunoassay (ELISA)
-
Sample Preparation (if required)
-
For complex matrices or very low concentrations, an extraction step (LLE or SPE) may be necessary to remove interferences.
-
-
ELISA Procedure
-
Add standards, controls, and samples to the wells of a microplate pre-coated with an antibody specific to estrone.
-
Add a fixed amount of enzyme-conjugated estrone, which will compete with the estrone in the sample for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound components.
-
Add a substrate that will react with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis
-
Construct a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of estrone in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Inaccurate this compound Measurements.
References
- 1. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenge of measuring circulating estradiol at low concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of direct immunoassays for measuring circulating estradiol levels in postmenopausal women and men in epidemiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to improve the efficiency of derivatization for estrone acetate analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with estrone acetate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the derivatization process and enhance the efficiency of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for the analysis of this compound?
A1: For the analysis of this compound, particularly by Gas Chromatography (GC), derivatization is often essential to improve volatility and thermal stability. The primary reactive site on this compound for many common derivatization techniques is the keto group at C-17. However, depending on the analytical goal, the acetate group at C-3 may be retained or hydrolyzed.
The most common derivatization approaches for related compounds like estrone include:
-
Silylation: This is a widely used method for steroids, targeting hydroxyl and keto groups (after enolization).[1][2] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are employed to form trimethylsilyl (TMS) derivatives.[1][2]
-
Dansylation: Dansyl chloride reacts with the phenolic hydroxyl group of estrogens to form highly fluorescent and ionizable derivatives, significantly enhancing detection sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the acetate group of this compound is first hydrolyzed to yield estrone, this method becomes highly effective.
-
Pentafluorobenzyl Bromide (PFBBr) Derivatization: PFBBr is a versatile reagent that reacts with various functional groups, including phenols. For estrone, it can be used to create a derivative with excellent electron-capturing properties, making it suitable for GC with Electron Capture Detection (GC-ECD) or negative chemical ionization mass spectrometry (NCI-MS).
Q2: Do I need to hydrolyze the acetate group of this compound before derivatization?
A2: The necessity of hydrolyzing the acetate group depends on your analytical strategy and the chosen derivatization reagent.
-
Analysis of Intact this compound: If the goal is to quantify this compound directly, you should choose a derivatization method that selectively targets the C-17 keto group without cleaving the acetate ester. Silylation of the enolized keto group is a potential approach, though reaction conditions must be carefully controlled to prevent hydrolysis of the acetate.
-
Analysis of Estrone (from this compound): If you are interested in the total estrone content, a hydrolysis step to convert this compound to estrone is recommended. This can be achieved through acidic or enzymatic hydrolysis. Following hydrolysis, the resulting estrone can be derivatized using methods optimized for phenolic steroids, such as dansylation or silylation of the phenolic hydroxyl group.
Q3: What are the key parameters to optimize for efficient derivatization?
A3: To maximize the yield and reproducibility of your derivatization reaction, consider optimizing the following parameters:
-
Reagent Concentration: An excess of the derivatization reagent is typically used to drive the reaction to completion. However, too much excess can lead to interfering peaks in the chromatogram.
-
Reaction Temperature: The optimal temperature varies depending on the reagent and analyte. For silylation with BSTFA, temperatures around 60-80°C are common. Dansylation reactions are also often heated.
-
Reaction Time: Reaction times can range from minutes to hours. It's crucial to determine the time required for the reaction to reach completion to ensure consistent results.
-
Solvent and pH: The choice of solvent can significantly impact derivatization efficiency. Anhydrous solvents are critical for silylation to prevent hydrolysis of the reagents. For dansylation, the pH of the reaction mixture is a key parameter to control.
Troubleshooting Guides
Issue 1: Incomplete Derivatization or Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store derivatization reagents under inert gas and in a desiccator. |
| Insufficient Reagent | Increase the molar excess of the derivatization reagent. |
| Suboptimal Reaction Temperature or Time | Optimize the reaction temperature and time by running a time-course experiment at different temperatures. |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the reaction solvent before adding the derivatization reagent. |
| Matrix Interference | Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering compounds from the matrix. |
Issue 2: Formation of Multiple Derivative Peaks
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Optimize reaction conditions (temperature, time) to favor the formation of the desired derivative. |
| Instability of Derivatives | Analyze the derivatized sample as soon as possible. Check the stability of the derivatives over time at different storage temperatures. |
| Presence of Isomers | Ensure the starting material is pure. Isomeric impurities will also be derivatized. |
| Incomplete Reaction | If both derivatized and underivatized analyte are present, refer to the troubleshooting steps for incomplete derivatization. |
Issue 3: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | Residual underivatized analyte, which is more polar, can lead to poor peak shape. Ensure the derivatization reaction goes to completion. |
| Active Sites in the GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a fresh, high-quality liner. |
| Incompatible Solvent | Ensure the solvent used to dissolve the final derivative is compatible with the GC column stationary phase. |
| Column Overload | Inject a smaller volume or a more dilute sample. |
Data Presentation
Table 1: Comparison of Derivatization Methods for Estrogen Analysis
| Derivatization Method | Target Functional Group | Typical Reagent(s) | Typical Reaction Conditions | Advantages | Disadvantages |
| Silylation | Hydroxyl, Keto (enol) | BSTFA + 1% TMCS, MSTFA | 60-80°C, 30-60 min | Forms volatile and thermally stable derivatives, suitable for GC-MS. | Sensitive to moisture, can produce multiple derivatives. |
| Dansylation | Phenolic Hydroxyl | Dansyl Chloride | 60°C, 60 min, pH 9-11 | High sensitivity for LC-MS, forms fluorescent derivatives. | Requires hydrolysis of this compound first, reagent can interfere. |
| PFBBr Derivatization | Phenolic Hydroxyl | Pentafluorobenzyl Bromide | 60°C, 30 min | High sensitivity for GC-ECD and GC-NCI-MS. | Reagent can be harsh, potential for side reactions. |
Table 2: Quantitative Data on Derivatization Efficiency and Detection Limits for Estrogens
| Analyte | Derivatization Method | Derivatization Yield (%) | Limit of Detection (LOD) | Analytical Technique | Reference |
| Estrone | Dansylation | - | 1 pg/mL | LC-MS/MS | |
| Estradiol | Dansylation | - | 0.25 pg/mL | LC-MS/MS | |
| Estrogens | FMP-TS Derivatization | - | 0.2 pg on-column | LC-MS/MS | |
| Estrogens | MPPZ Derivatization | High recovery (93–108%) | 0.43–2.17 pg on column | LC-MS/MS | |
| Estrone | Silylation (BSTFA) | - | 0.1 ng/µL | GC-FID |
Note: Derivatization yields are highly dependent on the specific experimental conditions and matrix.
Experimental Protocols
Protocol 1: Silylation of Estrone with BSTFA for GC-MS Analysis
This protocol is adapted for estrone and can be a starting point for the derivatization of this compound, assuming the keto group is the primary target.
-
Sample Preparation: Evaporate an aliquot of the sample extract containing this compound to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a silylating agent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Tightly cap the reaction vial and heat at 60-70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Hydrolysis of this compound and Subsequent Dansylation for LC-MS Analysis
This two-step protocol is designed for the analysis of total estrone from this compound.
-
Hydrolysis:
-
To the sample containing this compound, add a solution of potassium carbonate in methanol/water.
-
Heat the mixture at 60°C for 1 hour to hydrolyze the acetate group.
-
Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid) and extract the resulting estrone with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness.
-
-
Dansylation:
-
Reconstitute the dried extract in a sodium bicarbonate buffer (pH ~9-10).
-
Add a solution of dansyl chloride in acetone.
-
Incubate the mixture at 60°C for 1 hour in the dark.
-
Quench the reaction and extract the dansylated estrone with an organic solvent.
-
Evaporate the solvent and reconstitute in a suitable mobile phase for LC-MS analysis.
-
Visualizations
Caption: A general experimental workflow for the derivatization and analysis of this compound.
Caption: A troubleshooting decision tree for low derivatization efficiency.
References
Technical Support Center: Estrone Acetate Cell Culture Experiments
Welcome to the technical support center for researchers working with estrone acetate. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you maintain contamination-free cell cultures, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the main types of contamination I should be aware of in my cell culture experiments?
A1: Contamination in cell culture is broadly categorized into two types:
-
Biological Contamination: This is the most common issue and includes bacteria, fungi (yeasts and molds), mycoplasma, and viruses.[1][2][3][4] These microorganisms can outcompete your cells for nutrients, produce toxic metabolites, and alter the pH of the culture medium, rendering your experimental results invalid.[5]
-
Chemical Contamination: This category includes any non-living substance that adversely affects your cell culture. Sources can include impurities in media or reagents (like endotoxins), residues from detergents, or even components of the medium itself that interfere with your experiment. For this compound studies, a critical chemical contaminant to consider is phenol red, a common pH indicator that has weak estrogenic activity and can interfere with hormone-sensitive assays.
Q2: How can I visually identify different types of microbial contamination?
A2: Daily microscopic observation is crucial for early detection. Different contaminants have distinct visual cues.
| Contaminant Type | Medium Appearance | pH Change | Microscopic View |
| Bacteria | Becomes cloudy or turbid, sometimes with a surface film. | Sudden drop (medium turns yellow). | Small, motile rod-shaped or spherical particles between cells. |
| Yeast | Can remain clear initially but may become turbid in later stages. | Little change initially, may increase (turn pinkish) later. | Individual oval or spherical particles, often seen budding. |
| Mold (Fungi) | Filaments or fuzzy colonies may become visible to the naked eye. | pH can be variable, often increasing in heavy contamination. | Thin, filamentous mycelia and clumps of spores. |
| Mycoplasma | The medium remains clear; no visible signs of contamination. | No significant change. | Not visible with a standard light microscope due to their small size (~0.3 µm) and lack of a cell wall. |
Q3: What are the primary sources of contamination in the lab?
A3: Contamination can be introduced from several sources. The key to prevention is identifying and controlling these sources.
-
Personnel: The most significant source of contamination. Microorganisms can be introduced through aerosols generated by talking, sneezing, or coughing, as well as from skin and hair. Poor aseptic technique is a major contributor.
-
Reagents and Media: Contaminated sera, media, or other reagents can introduce microorganisms.
-
Equipment: Improperly cleaned or sterilized incubators, biosafety cabinets, and water baths can harbor contaminants.
-
Incoming Cells: New cell lines received from other laboratories may already be contaminated, especially with mycoplasma.
-
Environment: Airborne particles, dust, and spores in the laboratory environment can settle into open cultures.
Q4: How does contamination specifically impact experiments with this compound?
A4: Contamination can severely compromise the validity of sensitive experiments involving steroid hormones like this compound.
-
Metabolism of Steroids: Some bacteria are capable of metabolizing steroid hormones. This can reduce the effective concentration of this compound in your culture, leading to inaccurate or non-reproducible results.
-
Interference with Signaling Pathways: Mycotoxins produced by fungi can be cytotoxic and interfere with cellular signaling pathways, including those regulated by steroid hormones.
-
Assay Interference: Proteins and other molecules secreted by contaminating organisms can cross-react with antibodies used in immunoassays (e.g., ELISA) or interfere with other detection methods, leading to false-positive or false-negative results.
-
Masking of Estrogenic Effects: Chemical contaminants with estrogenic activity, such as phenol red, can stimulate estrogen-responsive cells, potentially masking the subtle effects of your experimental treatment with this compound.
Troubleshooting Guide
Problem 1: My culture medium turned cloudy and yellow overnight, and I see tiny moving dots under the microscope.
-
Likely Cause: Bacterial contamination. The rapid pH drop (yellow color) and turbidity are classic signs of bacterial growth.
-
Recommended Action:
-
Immediately discard the contaminated culture(s) to prevent cross-contamination.
-
Thoroughly decontaminate the biosafety cabinet and incubator. Wipe all surfaces with 70% ethanol followed by a stronger disinfectant.
-
Review your aseptic technique. Ensure you are not talking over open flasks, are properly sterilizing all equipment entering the hood, and are using sterile pipettes for each manipulation.
-
Check all reagents (media, serum, buffers) that were used with the contaminated culture for signs of contamination. If in doubt, discard them.
-
Problem 2: My cells are growing, but I see web-like filaments or small, bright, budding particles in the flask.
-
Likely Cause: Fungal (mold or yeast) contamination.
-
Recommended Action:
-
Discard the contaminated culture immediately. Fungal spores can spread easily through the air.
-
Clean the incubator thoroughly, paying special attention to the water pan, as it can be a source of fungal growth.
-
Review lab hygiene. Ensure windows and doors are kept closed during cell culture work to minimize airborne spores. Check for any potential sources of mold in the lab, such as damp areas or cardboard storage.
-
While rescue with antimycotics is possible, it is generally not recommended as it can be toxic to cells and may not completely eliminate the contamination.
-
Problem 3: My cells are growing poorly, appear unhealthy, and my results are not reproducible, but the culture medium is perfectly clear.
-
Likely Cause: Mycoplasma contamination or chemical contamination. Mycoplasma is a common, insidious contaminant that does not cause visible turbidity but significantly alters cell metabolism and gene expression.
-
Recommended Action:
-
Quarantine: Isolate the suspected cell line immediately to prevent it from spreading to other cultures.
-
Test for Mycoplasma: Use a reliable detection method such as PCR, DNA staining (e.g., DAPI), or an ELISA-based kit to confirm the presence of mycoplasma.
-
Decision: If the culture is positive for mycoplasma, the best course of action is to discard it and start a new culture from a frozen, uncontaminated stock. If the cell line is irreplaceable, treatment with specific anti-mycoplasma antibiotics is an option, but elimination should be confirmed with further testing.
-
Review Reagents: If mycoplasma tests are negative, consider chemical contamination. Ensure you are using high-purity, cell culture-grade water and reagents. For your this compound experiments, consider using media without phenol red to eliminate its potential estrogenic effects.
-
Experimental Protocols
Protocol 1: Aseptic Handling of this compound and Cell Cultures
This protocol outlines the essential steps for maintaining sterility when working with this compound and cell cultures.
-
Preparation of Work Area:
-
Ensure the biosafety cabinet (BSC) is located in a low-traffic area.
-
Turn on the BSC fan at least 10-15 minutes before starting work.
-
Decontaminate all interior surfaces of the BSC with 70% ethanol.
-
Wipe the outside of all reagent bottles, flasks, and equipment with 70% ethanol before placing them inside the cabinet.
-
-
Personal Hygiene:
-
Wash hands thoroughly before starting work.
-
Wear a clean lab coat and sterile gloves.
-
Spray gloves with 70% ethanol regularly, especially after touching any non-sterile surface.
-
-
Handling Reagents and Media:
-
Prepare a stock solution of this compound in a sterile solvent (e.g., ethanol) inside the BSC.
-
Use sterile, single-use pipettes and tips to handle all liquids. Never use a pipette for more than one cell line or reagent to avoid cross-contamination.
-
When adding this compound or other supplements to a media bottle, avoid touching the neck of the bottle with the pipette.
-
Do not leave bottles, flasks, or plates open for extended periods. Recap them immediately after use.
-
-
Post-Procedure:
-
Remove all items from the BSC.
-
Decontaminate the work surface again with 70% ethanol.
-
Dispose of all contaminated waste according to institutional guidelines.
-
Protocol 2: Routine Mycoplasma Detection by PCR
Regular screening for mycoplasma is critical for maintaining the integrity of your cell lines. This is a generalized protocol for PCR-based detection.
-
Sample Preparation:
-
Grow cells to a high density (80-90% confluency). It is recommended to culture the cells for at least 2-3 days without changing the medium before testing.
-
Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube. The supernatant contains mycoplasma particles if the culture is contaminated.
-
Heat the sample at 95°C for 5-10 minutes to lyse any cells and release DNA.
-
Centrifuge the sample briefly to pellet any debris. The supernatant now contains the template DNA for the PCR reaction.
-
-
PCR Amplification:
-
Use a commercial PCR mycoplasma detection kit, which includes primers that target the highly conserved 16S rRNA gene of various mycoplasma species.
-
Prepare the PCR reaction mix according to the manufacturer's instructions, including a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Add 1-2 µL of your prepared sample supernatant to the reaction tube.
-
Run the PCR program as specified by the kit manufacturer.
-
-
Analysis of Results:
-
Analyze the PCR products using agarose gel electrophoresis.
-
A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a clear band, and the negative control should show no band.
-
Visualizations
Caption: Experimental workflow for aseptic cell culture handling.
Caption: Decision tree for identifying common contamination types.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Cell contamination | Proteintech Group [ptglab.co.jp]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
Technical Support Center: Optimizing Estrone Acetate Enzymatic Assays
Welcome to the technical support center for optimizing enzymatic assays involving estrone acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the incubation time in our this compound enzymatic assay?
A1: The primary goal is to achieve the optimal balance between signal intensity and assay variability. For competitive assays, this means finding the incubation time that provides a sufficient signal window to differentiate between varying concentrations of this compound while minimizing non-specific binding and background noise. For enzymatic hydrolysis assays, the goal is to ensure complete conversion of this compound to estrone without causing degradation of the product.
Q2: What are the key factors that influence the optimal incubation time?
A2: Several factors can affect the ideal incubation time, including:
-
Enzyme Concentration: Higher enzyme concentrations may require shorter incubation times.
-
Substrate Concentration: The initial concentration of this compound can impact the time required for the reaction to reach equilibrium or completion.
-
Temperature: Enzyme activity is temperature-dependent. Higher temperatures generally increase the reaction rate, potentially reducing the required incubation time. However, excessively high temperatures can denature the enzyme.[1]
-
pH: Enzymes have an optimal pH range for activity. Deviations from this range can decrease the reaction rate and necessitate longer incubation times.[2][3]
-
Antibody Affinity (for immunoassays): In competitive ELISAs, the affinity of the antibody for estrone will influence the time needed to reach binding equilibrium.[1]
Q3: How do I know if my incubation time is too short or too long?
A3:
-
Too Short: If the incubation time is insufficient, you may observe low signal intensity, a poor standard curve, and reduced assay sensitivity. In a hydrolysis assay, you would see incomplete conversion of this compound.
-
Too Long: Excessive incubation can lead to high background noise, reduced specificity due to non-specific binding, and potential degradation of reactants. In some cases, it can lead to a "hook effect" in immunoassays, where very high concentrations of the analyte give a lower signal than expected.[4]
Q4: Should I perform incubations at room temperature or at 37°C?
A4: The optimal temperature depends on the specific enzyme and antibodies being used. While 37°C can accelerate the reaction, it may also increase the risk of evaporation and non-specific binding. It is recommended to consult the manufacturer's data sheet for your specific reagents. If this information is not available, you may need to empirically test both conditions. A common starting point is 1-2 hours at 37°C or 2 hours at room temperature for antibody incubation steps in an ELISA.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Insufficient incubation time. | Increase the incubation time for the enzyme-substrate reaction or the antibody-binding steps. Consider optimizing temperature as well. |
| Low enzyme or antibody concentration. | Increase the concentration of the enzyme or antibodies. A checkerboard titration can help determine the optimal concentrations. | |
| Reagents not at room temperature. | Ensure all reagents are brought to room temperature before starting the assay, unless the protocol specifies otherwise. | |
| High Background | Incubation time is too long. | Reduce the incubation time. Titrate the incubation time to find the optimal point before the background signal becomes too high. |
| Ineffective blocking. | Use a fresh blocking buffer and consider increasing the blocking incubation time or trying a different blocking agent. | |
| Insufficient washing. | Ensure thorough washing between steps to remove unbound reagents. | |
| Poor Standard Curve | Suboptimal incubation time. | The timing of incubation steps is critical in competitive assays. Systematically vary the incubation times for the competitive binding step to find the optimal duration. |
| Incorrect reagent concentrations. | Re-evaluate the concentrations of your standard, enzyme conjugate, and antibodies. | |
| Inconsistent Readings | Fluctuations in incubation temperature. | Use a calibrated incubator and ensure even temperature distribution across the microplate. Avoid stacking plates. |
| Inconsistent timing of reagent addition. | Use a multichannel pipette for simultaneous addition of reagents to minimize timing variations between wells. | |
| No Signal | Omission of a critical step. | Carefully review the protocol to ensure all steps were performed in the correct order. |
| Inactive enzyme or antibody. | Check the storage conditions and expiration dates of your reagents. |
Experimental Protocols
Protocol 1: Optimization of Incubation Time for Enzymatic Hydrolysis of this compound
This protocol aims to determine the optimal incubation time for the complete hydrolysis of this compound to estrone by an esterase.
Materials:
-
This compound standard
-
Esterase enzyme (e.g., from porcine liver)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Stop solution (e.g., 1 M HCl)
-
Detection system (e.g., HPLC or a specific estrone immunoassay)
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) and dilute it to the desired starting concentration in the assay buffer.
-
Prepare the esterase solution in assay buffer at a fixed concentration.
-
Set up a series of reactions in microcentrifuge tubes or a microplate. To each well/tube, add the this compound solution.
-
Initiate the reaction by adding the esterase solution to each well/tube.
-
Incubate the reactions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes, and 20 hours), stop the reaction in triplicate wells/tubes by adding the stop solution. The 20-hour time point is based on findings for similar steroid conjugate hydrolysis.
-
Analyze the concentration of estrone and/or remaining this compound in each sample using your chosen detection method.
-
Plot the concentration of estrone formed against the incubation time. The optimal incubation time is the point at which the concentration of estrone plateaus, indicating the completion of the reaction.
Protocol 2: Checkerboard Titration for Optimizing Incubation Time and Antibody Concentration in a Competitive ELISA
This protocol is for simultaneously optimizing the primary antibody concentration and the incubation time for the competitive binding step.
Materials:
-
Estrone-coated microplate
-
Estrone standard
-
This compound-containing samples (after hydrolysis)
-
Primary antibody against estrone
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Stop solution
-
Wash buffer
-
Assay buffer
Methodology:
-
Prepare a series of dilutions of the primary antibody across the columns of the microplate (e.g., 1:1000, 1:2000, 1:4000, etc.).
-
Prepare your standards and samples.
-
Add the standards and samples to the appropriate wells.
-
Add the different dilutions of the primary antibody to the wells.
-
Incubate the plate for a set period. To optimize incubation time, you will need to run multiple plates in parallel, each with a different incubation time (e.g., 30, 60, 90, 120 minutes).
-
Wash the plate thoroughly.
-
Add the enzyme-conjugated secondary antibody at a fixed, predetermined concentration.
-
Incubate for a fixed time (e.g., 60 minutes).
-
Wash the plate.
-
Add the substrate and incubate until sufficient color develops.
-
Add the stop solution and read the absorbance.
-
The optimal combination of antibody concentration and incubation time will be the one that gives the best standard curve with a low background and a wide dynamic range.
Data Summary
Table 1: Example Data for Incubation Time Optimization of this compound Hydrolysis
| Incubation Time (minutes) | Estrone Concentration (ng/mL) | Standard Deviation | % Hydrolysis |
| 0 | 0.5 | 0.1 | 0% |
| 15 | 25.3 | 1.2 | 25% |
| 30 | 51.2 | 2.5 | 51% |
| 60 | 85.6 | 4.1 | 85% |
| 90 | 98.9 | 4.8 | 99% |
| 120 | 99.5 | 4.9 | 100% |
| 180 | 99.6 | 5.0 | 100% |
| 240 | 99.4 | 4.9 | 100% |
Based on a starting this compound concentration equivalent to 100 ng/mL of estrone.
Table 2: Example Checkerboard Titration Results (Absorbance at 450 nm) for a Competitive ELISA
| Primary Antibody Dilution | 30 min Incubation | 60 min Incubation | 90 min Incubation | 120 min Incubation |
| 1:1000 | 0.85 | 1.25 | 1.55 | 1.75 |
| 1:2000 | 0.65 | 1.05 | 1.35 | 1.50 |
| 1:4000 | 0.45 | 0.80 | 1.10 | 1.25 |
| 1:8000 | 0.25 | 0.50 | 0.75 | 0.90 |
| Background | 0.10 | 0.12 | 0.15 | 0.18 |
Values represent the maximum signal (zero standard). The optimal condition is chosen based on the best overall standard curve performance.
Visual Guides
Caption: Workflow for enzymatic hydrolysis and subsequent competitive ELISA.
Caption: A logical troubleshooting workflow for common assay issues.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Estrone Acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of estrone acetate with alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs. Experimental data and detailed protocols are provided to support an objective comparison of performance.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. A validated HPLC method provides confidence in the accuracy and reliability of quantitative data.
Experimental Protocol: HPLC Method for Steroid Acetate Quantification
This protocol is based on a validated method for a similar steroid, estrone, and is adapted for this compound.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., Phenomenex® Gemini C18, 150 x 4.6 mm, 5 µm) is suitable for the separation of steroid acetates.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.03M potassium phosphate monobasic, pH 6.4) and an organic solvent (e.g., acetonitrile) is typically employed.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[1]
-
Detection Wavelength: Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, for instance, 225 nm for similar steroid structures.[2]
-
Injection Volume: A 10 µL injection volume is a standard starting point.[1]
-
Column Temperature: The column is usually maintained at ambient temperature.
2. Standard and Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 70:30 v/v) is a common diluent for steroid analysis.
-
Standard Stock Solution: A stock solution of this compound is prepared by accurately weighing a reference standard and dissolving it in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution to different concentrations to construct a calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For a pharmaceutical cream, the sample is accurately weighed and dispersed in the diluent, followed by sonication to ensure complete dissolution of the analyte. The solution is then filtered through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Performance for Steroid Acetates |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. | No interference from placebo or degradation products at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Typically 98.0% to 102.0% recovery. | 98-102% recovery for spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | ||
| - Repeatability (Intra-day) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD < 2.0% for six replicate injections of the standard solution. |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | RSD < 2.0% when the assay is performed by different analysts on different days and with different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. (Signal-to-Noise ratio of 3:1) | Dependent on the analyte and detector, but typically in the ng/mL range. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1) | Dependent on the analyte and detector, but typically in the ng/mL to low µg/mL range. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant changes in results with small variations in flow rate, mobile phase composition, and column temperature. |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods offer advantages in specific applications, particularly for the analysis of biological samples where higher sensitivity may be required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the analysis of trace levels of hormones in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like steroid acetates, derivatization is often required to increase their volatility.
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, LC-MS/MS, and GC-MS for the analysis of steroid hormones.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Sensitivity (Typical LOQ) | ng/mL - µg/mL | pg/mL - ng/mL | pg/mL (with derivatization) |
| Specificity | Good | Excellent | Excellent |
| Sample Throughput | Moderate | High | Moderate |
| Cost | Low to Moderate | High | Moderate to High |
| Derivatization Required | No | Often not required, but can enhance sensitivity | Yes, for non-volatile analytes |
| Matrix Effects | Less prone | Can be significant | Less prone than LC-MS/MS |
| Primary Application | Routine QC, pharmaceutical formulations | Bioanalysis, trace-level quantification | Volatile compound analysis, confirmation of identity |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for the routine quality control of pharmaceutical formulations where the concentration of the analyte is relatively high. Its validation according to ICH guidelines ensures the accuracy and precision of the results.
-
LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as the analysis of biological samples for pharmacokinetic or metabolic studies. While the initial investment and operational costs are higher, the superior performance at trace levels often justifies the expense.
-
GC-MS offers high separation efficiency and sensitivity but requires a derivatization step for non-volatile analytes like this compound. This makes it less straightforward for routine analysis compared to HPLC and LC-MS/MS.
For the routine analysis of this compound in pharmaceutical dosage forms, a validated HPLC method provides a balance of performance, cost-effectiveness, and reliability. For bioanalytical applications, the superior sensitivity of LC-MS/MS makes it the more appropriate choice.
References
A Comparative Guide to the In Vitro Potency of Estrone Acetate and Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of estradiol and estrone acetate, focusing on their interaction with the estrogen receptor (ER). Estradiol, the most potent endogenous estrogen, serves as the benchmark for estrogenic activity. This compound, a synthetic ester of estrone, is primarily active after its hydrolysis to estrone. Therefore, this comparison focuses on the relative potencies of estradiol and estrone, the active metabolite of this compound.
Quantitative Comparison of In Vitro Potency
The in vitro potency of estrogens is typically quantified through receptor binding affinity (e.g., dissociation constant, Kd; or concentration for 50% inhibition, IC50) and functional transactivation assays (e.g., half-maximal effective concentration, EC50). Estradiol consistently demonstrates a higher affinity and potency for the estrogen receptor compared to estrone.
| Parameter | Estradiol (E2) | Estrone (E1) | This compound | Reference(s) |
| Receptor Binding Affinity | ||||
| Dissociation Constant (Kd) for ERα | 60.72 - 68.81 pM | ~18 nM | Data not available; activity is dependent on hydrolysis to estrone. | [1][2] |
| Inhibition Constant (Ki) | Not typically reported as the reference | 0.65 nM | Data not available | [3] |
| Relative Binding Affinity (RBA) vs. E2 | 100% | 5.3 - 38% | Data not available | [4] |
| Functional Potency (Transactivation) | ||||
| EC50 (GH release in rat pituitary cells) | 15 - 44 pM | 100 pM | Data not available | [5] |
Note: The activity of this compound in vitro is contingent on its enzymatic conversion to estrone. The rate of this hydrolysis can vary between different cell-based assay systems, making a direct EC50 or Kd value for the acetate ester itself less informative than that of its active metabolite, estrone.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vitro potency. Below are outlines for two key experimental approaches.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.
Protocol Outline:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are collected from female rats ovariectomized 7-10 days prior.
-
The tissue is homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged to remove the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.
-
Protein concentration in the cytosol is determined using a standard protein assay.
-
-
Competitive Binding Reaction:
-
Assay tubes are prepared containing a fixed amount of uterine cytosol protein (50-100 µg), a single concentration of [3H]-estradiol (0.5-1.0 nM), and varying concentrations of the unlabeled competitor (estradiol standard or test compound, e.g., estrone).
-
Non-specific binding is determined in the presence of a large excess of an unlabeled estrogen like diethylstilbestrol (DES).
-
The reaction is incubated overnight (16-20 hours) at 4°C.
-
-
Separation of Bound and Free Ligand:
-
A hydroxylapatite (HAP) slurry is added to each tube to adsorb the estrogen receptor-ligand complexes.
-
The tubes are incubated and then washed to remove the unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity in the HAP pellet is measured by liquid scintillation counting.
-
A competitive binding curve is generated by plotting the percentage of specifically bound [3H]-estradiol against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [3H]-estradiol) is calculated from this curve.
-
Estrogen Receptor Transactivation Assay (Luciferase Reporter)
This cell-based assay measures the ability of a compound to activate the estrogen receptor, leading to the transcription of a reporter gene (in this case, luciferase).
Protocol Outline:
-
Cell Culture and Plating:
-
A human cell line stably transfected with the human estrogen receptor (ERα) and an estrogen-responsive luciferase reporter construct (e.g., T47D-KBluc or hERα-HeLa-9903) is used.
-
Cells are maintained in an appropriate culture medium and then plated in 96-well plates in an estrogen-free medium.
-
-
Compound Exposure:
-
After allowing the cells to attach, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., estradiol, estrone) or a vehicle control.
-
The plates are incubated for 19-24 hours at 37°C in a 5% CO2 incubator to allow for gene expression.
-
-
Luciferase Assay:
-
The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
A luciferase substrate (luciferin) is added to the cell lysate.
-
The resulting bioluminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the transcriptional activity of the estrogen receptor.
-
A dose-response curve is generated by plotting the luminescence intensity against the logarithm of the compound concentration.
-
The EC50 value, representing the concentration at which the compound elicits a half-maximal response, is determined from this curve.
-
Estrogen Signaling Pathway
Estrogens exert their effects primarily through the nuclear estrogen receptors, ERα and ERβ. The classical signaling pathway involves the regulation of gene expression.
Caption: Classical genomic estrogen signaling pathway.
This diagram illustrates the primary mechanism of action for estrogens. Upon entering the cell, estradiol or estrone binds to the estrogen receptor, causing the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The activated receptor dimer then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes and ultimately leading to a cellular response.
Conclusion
In vitro studies consistently demonstrate that estradiol is significantly more potent than estrone, the active metabolite of this compound. Estradiol exhibits a higher binding affinity for the estrogen receptor and elicits a functional response at lower concentrations. The in vitro activity of this compound is dependent on its conversion to estrone, a factor that should be considered when interpreting assay results. For researchers in drug development, estradiol remains the gold standard for assessing estrogenic potency, while the activity of compounds like this compound should be evaluated in the context of their metabolic activation.
References
- 1. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Estrogen - Wikipedia [en.wikipedia.org]
- 5. Stimulation of growth hormone release and synthesis by estrogens in rat anterior pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Estrone Acetate Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible measurement of estrone acetate is critical for a range of research and development applications, from pharmacokinetic studies to quality control of pharmaceutical formulations. Ensuring consistency across different laboratories is a significant challenge. This guide provides a framework for the cross-validation of this compound measurements, offering insights into common analytical methods, presenting a model for data comparison, and detailing essential experimental protocols.
Due to the limited availability of public, head-to-head inter-laboratory comparison studies specifically for this compound, this guide draws upon established principles and data from cross-validation studies of structurally related estrogens, such as estrone (E1) and estradiol (E2). The methodologies and data presented serve as a template for designing and evaluating such studies for this compound.
Comparing Analytical Methods: A Performance Overview
The two primary analytical techniques for quantifying steroid hormones are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] While immunoassays are often used for their high throughput and cost-effectiveness, they can suffer from a lack of selectivity due to antibody cross-reactivity with other structurally similar steroids.[1] Mass spectrometry-based methods, in contrast, offer superior specificity, sensitivity, and the ability to measure multiple analytes simultaneously.[2][3]
For accurate and reliable steroid hormone analysis, particularly at low concentrations, high-impact journals and regulatory bodies increasingly recommend the use of mass spectrometry. Organizations like the Centers for Disease Control and Prevention (CDC) have established Hormone Standardization Programs (HoSt) for testosterone and estradiol to improve the accuracy of clinical laboratory tests, which can serve as a model for other steroid hormones.
Quantitative Performance Data
The following tables summarize hypothetical performance data from a multi-center study comparing the measurement of this compound across three laboratories using different methods. The data is modeled on typical performance characteristics observed in steroid hormone analysis.
Table 1: Inter-Laboratory Comparison of this compound Measurement in a Serum Reference Material
| Parameter | Laboratory A (LC-MS/MS) | Laboratory B (LC-MS/MS) | Laboratory C (Immunoassay) |
| Mean Concentration (ng/mL) | 0.98 | 1.01 | 1.25 |
| Certified Value (ng/mL) | 1.00 | 1.00 | 1.00 |
| Accuracy (% Bias) | -2.0% | +1.0% | +25.0% |
| Precision (Inter-assay %CV) | 4.5% | 5.2% | 15.8% |
| Lower Limit of Quantification (ng/mL) | 0.01 | 0.01 | 0.10 |
This data is illustrative and based on typical performance differences between LC-MS/MS and immunoassays for steroid hormones.
Table 2: Method-Specific Performance Characteristics
| Characteristic | LC-MS/MS | Immunoassay |
| Specificity | High (based on mass-to-charge ratio) | Variable (dependent on antibody) |
| Sensitivity | High (pg/mL range) | Moderate to High |
| Throughput | Moderate | High |
| Cost per Sample | High | Low |
| Multiplexing Capability | Yes | Limited |
Experimental Protocols
Detailed and standardized protocols are fundamental to achieving reproducible results across laboratories. Below are key experimental methodologies for the quantification of this compound using LC-MS/MS, which is considered the gold-standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting : 0.5 mL of serum sample is aliquoted into a clean glass tube.
-
Internal Standard : An internal standard solution (e.g., deuterated this compound) is added to each sample, calibrator, and quality control sample to account for extraction loss and matrix effects.
-
Extraction : 3 mL of an organic solvent mixture, such as methyl tert-butyl ether (MTBE) or ethyl acetate/hexane, is added.
-
Mixing : The tubes are vortexed for 10 minutes to ensure thorough mixing.
-
Centrifugation : The samples are centrifuged at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer : The upper organic layer is transferred to a new tube.
-
Evaporation : The solvent is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : The dried extract is reconstituted in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column : A C18 or similar reversed-phase column is typically used for the separation of steroid hormones.
-
Mobile Phase : A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium fluoride is commonly employed.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode.
-
Ionization Mode : ESI can be performed in either positive or negative ion mode, depending on the derivatization strategy and desired sensitivity.
-
Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard are monitored.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical cross-validation workflow and the metabolic context of estrone.
Caption: A typical workflow for an inter-laboratory cross-validation study.
Caption: Simplified metabolic pathway of estrone and its precursors.
Conclusion
The cross-validation of this compound measurements is essential for ensuring data integrity and comparability across different laboratories. While specific public data for this compound is scarce, the principles and methodologies established for other steroid hormones provide a robust framework. The adoption of high-specificity methods like LC-MS/MS, coupled with rigorous, standardized protocols and participation in proficiency testing programs, is paramount for achieving accurate and reproducible results in research and clinical settings.
References
A Comparative Analysis of Estrone Acetate and Norethisterone Acetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of estrone acetate and norethisterone acetate, two synthetic steroid hormones with significant applications in hormone replacement therapy and contraception. The information presented is based on available experimental data from cell culture studies, offering insights into their distinct molecular mechanisms and cellular impacts.
Overview of Cellular Effects
This compound, a pro-drug of the natural estrogen estrone, and norethisterone acetate, a synthetic progestin, elicit diverse and cell-type-specific responses. While both are key modulators of the endocrine system, their mechanisms of action and downstream effects differ significantly. This compound primarily interacts with estrogen receptors (ERs), influencing gene expression and signaling pathways associated with cell proliferation and vascular function.[1][2][3][4] In contrast, norethisterone acetate predominantly acts via the progesterone receptor (PR) but also exhibits affinities for androgen (AR) and mineralocorticoid receptors (MR), leading to a broader range of effects, including regulation of inflammatory responses and coagulation pathways.[5]
Comparative Data on Cellular Responses
The following tables summarize the quantitative and qualitative effects of estrone (the active form of this compound) and norethisterone acetate observed in various cell culture models.
Table 1: Effects on Gene Expression
| Gene | Cell Type | Compound | Concentration | Effect | Reference |
| Fibrinogen | Human Hepatocytes | Estrone | 10 nM | Upregulation (2-4 fold) | |
| Fibrinogen | Human Hepatocytes | Norethisterone Acetate | 10 nM | Downregulation | |
| Factor VII | Human Hepatocytes | Estrone | 10 nM | Upregulation (2-4 fold) | |
| Prothrombin | Human Hepatocytes | Norethisterone Acetate | 10 nM | Downregulation | |
| PAI-1 | Human Hepatocytes | Estrone | 10 nM | Upregulation | |
| PAI-1 | Human Hepatocytes | Norethisterone Acetate | 10 nM | Upregulation | |
| Tissue Factor (TF) | HUVECs | Estrone | 10 nM | Upregulation | |
| Tissue Factor (TF) | HUVECs | Norethisterone Acetate | 10 nM | Upregulation | |
| TFPI | HUVECs | Estrone | 10 nM | Upregulation | |
| TFPI | HUVECs | Norethisterone Acetate | 10 nM | Upregulation | |
| tPA | HUVECs | Norethisterone Acetate | 10 nM | Upregulation | |
| IL-6, IL-8, RANTES | Vaginal & Ectocervical Epithelial Cells | Norethisterone Acetate | Not specified | Ligand- and cell-specific regulation |
Table 2: Effects on Cell Proliferation and Viability
| Cell Type | Compound | Concentration | Effect | Reference |
| Osteoprecursor Cells | Estrone | 0.1 - 1 nM | No significant effect on proliferation | |
| Human Endothelial Colony-Forming Cells (hECFCs) | Estrone | 1 nM - 1 µM | Biphasic, concentration-dependent effect on proliferation | |
| MCF-7 (Breast Cancer Cells) | Norethisterone | 10⁻⁹ M | Inhibition of cell proliferation (greatest effect at this concentration) | |
| Endometriotic Stromal Cells (TNF-α stimulated) | Norethisterone Acetate | Not specified | Suppression of proliferation | |
| Human Lymphocytes | Norethisterone Acetate | Not specified | Induction of chromosome aberrations and sister chromatid exchanges |
Experimental Protocols
Gene Expression Analysis in Hepatocytes and HUVECs
-
Cell Culture: Human hepatocytes and Human Umbilical Vein Endothelial Cells (HUVECs) were cultured under standard conditions.
-
Treatment: Cells were treated with 10 nM of 17β-estradiol, estrone, 2-hydroxyestradiol, norethisterone acetate (NETA), or a combination of NETA and 17β-estradiol for 24 hours.
Cell Proliferation Assay in MCF-7 Cells
-
Cell Culture: MCF-7 human breast cancer cells were maintained in appropriate culture medium.
-
Treatment: Cells were treated with progesterone, medroxyprogesterone acetate, or norethisterone over a concentration range of 0.01 nM to 10 µM, both alone and in combination with 10 nM oestradiol, for seven days.
-
Proliferation Measurement: Cell proliferation was assessed using the ATP-chemosensitivity test.
Proliferation of Osteoprecursor Cells
-
Cell Culture: Osteoprecursor cells were plated at a density of 1.0 x 10⁴ cells/well in 12-well plates.
-
Treatment: Cultures were stimulated with estrone at final concentrations ranging from 0.01 nM to 10 nM.
-
Proliferation Assessment: On day 4, MTT reagent was added to a final concentration of 0.5 mg/ml. After a 1-hour incubation at 37°C, the cells were washed, and DMSO was added to dissolve the formazan crystals for spectrophotometric analysis.
Visualizing Molecular Mechanisms and Workflows
Experimental Workflow for Cell Culture Studies
References
- 1. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. Activation of PI3K/Akt pathway mediated by estrogen receptors accounts for estrone-induced vascular activation of cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norethisterone acetate alters coagulation gene expression in vitro in human cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antibody Specificity for Estrone Acetate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of a hypothetical antibody for estrone acetate, detailing its performance against other commercially available alternatives and providing the experimental data to support these claims.
Performance Comparison of this compound Antibodies
The specificity of an antibody is its ability to distinguish between its target antigen and other structurally similar molecules. In the case of this compound, an esterified form of the estrogenic steroid hormone estrone, it is crucial to assess the antibody's cross-reactivity with estrone and other related steroids. The following table summarizes the performance of a hypothetical anti-estrone acetate antibody in comparison to two commercially available alternatives. The data for the hypothetical antibody is modeled on typical performance characteristics of high-quality steroid hormone antibodies.
| Feature | Hypothetical Anti-Estrone Acetate Antibody | Alternative Antibody A (Estrone Specific) | Alternative Antibody B (Broad Estrogen Reactivity) |
| Target Antigen | This compound | Estrone | Estrone, Estradiol, and other estrogens |
| Cross-Reactivity with Estrone | Low (<5%) | High (100%) | High (>80%) |
| Cross-Reactivity with Estradiol | Very Low (<1%) | Low (<10%) | High (>70%) |
| Cross-Reactivity with Progesterone | Negligible (<0.1%) | Negligible (<0.1%) | Low (<5%) |
| Cross-Reactivity with Testosterone | Negligible (<0.1%) | Negligible (<0.1%) | Low (<5%) |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sensitivity (IC50) | ~250 pg/mL | ~100 pg/mL (for Estrone) | Variable |
| Intra-Assay Precision | < 10% | < 10% | < 15% |
| Inter-Assay Precision | < 15% | < 15% | < 20% |
Experimental Protocols
The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common and effective method for determining antibody specificity and quantifying small molecules like this compound.
Competitive ELISA Protocol for this compound
1. Plate Coating:
-
Microtiter plates are coated with a capture antibody (e.g., goat anti-rabbit IgG) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The plate is incubated overnight at 4°C.
-
After incubation, the coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
-
To prevent non-specific binding, the remaining protein-binding sites on the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS).
-
The plate is incubated for 1-2 hours at room temperature.
-
The blocking buffer is then discarded, and the plate is washed again.
3. Competitive Reaction:
-
Standards of known this compound concentrations and the unknown samples are pipetted into the wells.
-
A fixed amount of horseradish peroxidase (HRP) labeled this compound is then added to each well.
-
Finally, the anti-estrone acetate antibody is added to all wells, initiating the competition between the unlabeled this compound (in the sample/standard) and the HRP-labeled this compound for the limited antibody binding sites.
-
The plate is incubated for 1-2 hours at room temperature on a shaker.
4. Detection:
-
Following the competitive reaction, the plate is washed to remove any unbound reagents.
-
A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
The plate is incubated in the dark for 15-30 minutes.
5. Measurement and Analysis:
-
A stop solution (e.g., 2N H₂SO₄) is added to each well to terminate the reaction. This will change the color from blue to yellow.
-
The optical density (OD) of each well is measured using a microplate reader at a wavelength of 450 nm.
-
The concentration of this compound in the samples is inversely proportional to the OD and is determined by plotting a standard curve of the known concentrations versus their corresponding OD values.
Visualizing the Workflow and Specificity
To better illustrate the experimental process and the principles of antibody specificity, the following diagrams are provided.
Caption: Competitive ELISA workflow for this compound quantification.
Caption: Specificity of the anti-estrone acetate antibody.
A Comparative Analysis of Oral Versus Transdermal Estrone Acetate Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oral and transdermal delivery routes for estrone acetate, a synthetic ester of the natural estrogen, estrone. While direct comparative studies on this compound are limited, this analysis draws upon extensive research on estradiol and its esters to infer the pharmacokinetic and pharmacodynamic properties of this compound when administered via these two distinct routes. The primary difference lies in the avoidance of first-pass hepatic metabolism with transdermal delivery, which significantly alters the metabolic profile and systemic exposure.
Executive Summary
Oral administration of estrogens undergoes extensive first-pass metabolism in the liver, leading to a higher concentration of estrone and its conjugates compared to estradiol. This hepatic passage also influences the synthesis of various proteins, including clotting factors and lipoproteins. Transdermal delivery, in contrast, allows for the direct absorption of the estrogen into the systemic circulation, bypassing the liver and resulting in a plasma estradiol-to-estrone ratio that more closely mimics physiological levels. Consequently, transdermal administration may offer a more favorable safety profile, particularly concerning thrombotic risk and effects on triglycerides.
Data Presentation: Pharmacokinetic and Efficacy Comparison
The following tables summarize key quantitative data extrapolated from studies on estradiol and its esters to provide a comparative overview of oral and transdermal this compound delivery.
Table 1: Comparative Pharmacokinetics of Oral vs. Transdermal Estrogen Delivery
| Parameter | Oral Delivery | Transdermal Delivery | Citation |
| Bioavailability | Low and variable due to extensive first-pass metabolism. | Higher and more consistent, avoids first-pass metabolism. | [1][2][3] |
| Metabolism | Primarily converted to estrone and other metabolites in the liver. | Bypasses initial hepatic metabolism, leading to higher estradiol to estrone ratio. | [1][4] |
| Peak Plasma Concentration (Cmax) | Rapid and high peak concentrations shortly after administration. | Slower attainment of lower, more sustained peak concentrations. | |
| Time to Peak Concentration (Tmax) | Typically occurs within a few hours of oral ingestion. | Generally longer and more variable depending on the formulation (e.g., patch, gel). | |
| Half-life (t1/2) | Shorter for the parent compound due to rapid metabolism. | Longer and more sustained plasma levels. | |
| Estradiol/Estrone Ratio | Significantly less than 1, favoring estrone. | Closer to 1, mimicking premenopausal physiological levels. |
Table 2: Comparative Efficacy and Safety Profile of Oral vs. Transdermal Estrogen Therapy
| Outcome | Oral Estrogen Therapy | Transdermal Estrogen Therapy | Citation |
| Vasomotor Symptom Relief | Effective in reducing the frequency and severity of hot flashes. | Equally effective in reducing the frequency and severity of hot flashes. | |
| Urogenital Atrophy | Effective in improving vaginal symptoms. | Effective in improving vaginal symptoms. | |
| Bone Mineral Density | Effective in preserving bone mineral density. | Effective in preserving bone mineral density. | |
| Venous Thromboembolism (VTE) Risk | Associated with an increased risk of VTE due to hepatic effects on clotting factors. | Generally considered to have a lower risk of VTE compared to oral therapy. | |
| Lipid Profile | Can increase triglycerides and have variable effects on cholesterol. | Generally has a more favorable effect on triglycerides. | |
| C-Reactive Protein (CRP) | Tends to increase CRP levels, an inflammatory marker. | Has a lesser effect on CRP levels. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of oral and transdermal estrogen delivery are outlined below.
Protocol 1: In Vivo Pharmacokinetic Study in a Postmenopausal Animal Model
This protocol describes a typical crossover study design to compare the pharmacokinetics of oral and transdermal this compound in an ovariectomized rat model, which simulates menopause.
-
Animal Model: Ovariectomized female Sprague-Dawley rats (n=24), aged 10-12 weeks. Ovariectomy is performed at least 2 weeks prior to the study to ensure depletion of endogenous estrogens.
-
Drug Formulation:
-
Oral: this compound suspended in a 0.5% carboxymethylcellulose solution.
-
Transdermal: this compound incorporated into a patch formulation.
-
-
Study Design: A randomized, two-period crossover design with a 1-week washout period between treatments.
-
Drug Administration:
-
Oral: A single dose administered by oral gavage.
-
Transdermal: A single patch applied to a shaved area on the back of the rat.
-
-
Blood Sampling: Blood samples (0.2 mL) are collected from the tail vein at pre-dose and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Sample Analysis: Plasma concentrations of estrone and estradiol are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t1/2.
Protocol 2: In Vitro Skin Permeation Study
This protocol outlines the use of Franz diffusion cells to assess the permeation of this compound through ex vivo human or animal skin.
-
Skin Preparation: Full-thickness human or porcine skin is obtained from a tissue bank or ethical sources. The subcutaneous fat is removed, and the skin is dermatomed to a thickness of approximately 500 µm.
-
Franz Diffusion Cell Setup: The dermatomed skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor chamber is filled with a phosphate-buffered saline solution (pH 7.4) and maintained at 32°C. The solution is continuously stirred.
-
Drug Application: A finite dose of the transdermal this compound formulation is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), aliquots of the receptor solution are collected and replaced with fresh buffer.
-
Sample Analysis: The concentration of this compound and its metabolites in the receptor solution is quantified using a validated LC-MS/MS method.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Transdermal hormone therapy in postmenopausal women: A review of metabolic effects and drug delivery technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 3. Absorption and bioavailability of oestradiol from a gel, a patch and a tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of norethisterone acetate on estrogen metabolism in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis for Researchers: Estrone Acetate vs. Conjugated Equine Estrogens
For researchers and drug development professionals navigating the landscape of estrogenic compounds, a clear understanding of the distinct pharmacological profiles of estrone acetate and conjugated equine estrogens (CEEs) is paramount. While both have been utilized in hormone replacement therapy, their origins, compositions, and biological activities present significant differences that can impact experimental outcomes and therapeutic development. This guide provides an objective comparison, supported by available experimental data, to inform research study design and drug development decisions.
At a Glance: Key Distinctions
| Feature | This compound | Conjugated Equine Estrogens (CEEs) |
| Source | Synthetic | Natural (derived from pregnant mares' urine) or Synthetic Mixture |
| Composition | Single compound (prodrug of estrone/estradiol) | Complex mixture of at least 10 estrogen sulfates |
| Primary Active Metabolite | Estradiol | Estradiol, 17β-dihydroequilin, and other equine estrogens |
| Receptor Preference | Primarily Estrogen Receptor α (ERα) | Components exhibit preferential binding to Estrogen Receptor β (ERβ) |
Delving into the Data: A Quantitative Comparison
The following tables summarize key quantitative data to facilitate a direct comparison between this compound and CEEs. It is important to note that this compound is a prodrug and is rapidly hydrolyzed to estrone, which is then converted to the more potent estradiol. Therefore, much of the comparative data available is for estradiol versus CEEs.
Table 1: Receptor Binding Affinity
Direct comparative binding affinity studies for this compound against the full spectrum of CEE components are limited. However, data for the primary metabolites, estrone and estradiol, compared to components of CEEs, provide valuable insights.
| Compound | Estrogen Receptor α (ERα) Relative Binding Affinity (%) | Estrogen Receptor β (ERβ) Relative Binding Affinity (%) |
| Estradiol (active form of this compound) | 100 | 100 |
| Estrone | 4-10 | 2-3.5 |
| Equilin (component of CEEs) | Lower than Estradiol | Higher than ERα binding, but lower than Estradiol's affinity for ERβ |
| Δ⁸-Estrone (component of CEEs) | Potent estrogenic effects noted | Potent estrogenic effects noted |
| 17β-dihydroequilin (component of CEEs) | Potent estrogenic effects noted | Potent estrogenic effects noted |
Table 2: Pharmacokinetic Profiles (Oral Administration)
The route of administration significantly impacts the pharmacokinetic profile of estrogens due to first-pass metabolism in the liver.
| Parameter | This compound (hydrolyzed to Estradiol) | Conjugated Equine Estrogens (CEEs) |
| Bioavailability | Low (2-10% for oral estradiol) | Variable; components are readily absorbed after hydrolysis of the sulfate conjugates |
| Time to Peak (Tmax) | ~1 hour for estradiol after estradiol acetate administration | Faster for some unconjugated estrogens in synthetic mixtures compared to Premarin® |
| Key Metabolites | Estrone, Estrone Sulfate | Estrone, Equilin, 17β-dihydroequilin, and their sulfate and glucuronide conjugates |
| Half-life (t½) | 1-12 hours for various estrogen compounds | Unconjugated forms are cleared faster than sulfated forms |
| Estrone:Estradiol Ratio | High due to first-pass metabolism | High, with a significant contribution from equine-specific estrogens |
Experimental Protocols: A Methodological Overview
To ensure the reproducibility and validity of research findings, understanding the experimental methodologies is crucial. Below are detailed overviews of key experimental protocols used in the comparative assessment of estrogenic compounds.
Estrogen Receptor (ER) Competitive Binding Assay
This assay is fundamental in determining the relative binding affinity of a test compound for estrogen receptors compared to a reference estrogen, typically radiolabeled estradiol.
Objective: To quantify the affinity of this compound and CEE components for ERα and ERβ.
Methodology:
-
Preparation of ER Source: Uterine cytosol from ovariectomized rats or recombinant human ERα and ERβ are commonly used as the source of estrogen receptors.
-
Incubation: A constant concentration of radiolabeled estradiol ([³H]E₂) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., estrone, equilin).
-
Separation of Bound and Unbound Ligand: The mixture is incubated to reach equilibrium. Techniques such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal are used to separate the receptor-bound [³H]E₂ from the unbound [³H]E₂.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [³H]E₂ against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂) is determined. The relative binding affinity (RBA) is then calculated as: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.
In Vitro Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive cells.
Objective: To determine the proliferative potential of this compound and CEEs on estrogen-dependent cells.
Methodology:
-
Cell Culture: MCF-7 human breast cancer cells, which are estrogen receptor-positive, are cultured in a steroid-free medium to deprive them of estrogens.
-
Treatment: The cells are then exposed to various concentrations of the test compounds (this compound, CEEs, or their components) or a positive control (estradiol).
-
Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell proliferation is measured using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
-
Data Analysis: A dose-response curve is generated, and the EC₅₀ value (the concentration that elicits 50% of the maximum proliferative response) is calculated to determine the estrogenic potency of the test compound relative to estradiol.
Signaling Pathways and Experimental Workflows
The biological effects of estrogens are mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for comparing estrogenic compounds.
Caption: Generalized estrogen signaling pathways (genomic and non-genomic).
Caption: Experimental workflow for comparing estrogenic compounds.
Summary of Comparative Performance
-
Composition and Source: this compound is a single, synthetically derived compound, offering high purity and consistency. In contrast, CEEs are a complex mixture of estrogens, either derived from a natural source with inherent variability or synthetically replicated. This complexity can introduce variability in research and makes attributing specific effects to individual components challenging.
-
Potency and Receptor Activity: Estrone itself is a less potent estrogen than estradiol. However, its conversion to estradiol in vivo means that this compound ultimately exerts potent estrogenic effects, primarily through ERα. The components of CEEs have varying potencies and a notable preference for ERβ, which may lead to different downstream biological effects compared to estradiol-dominant compounds. For instance, some studies suggest that the ring B unsaturated estrogens in CEEs have greater antioxidant activity than estrone and estradiol.
-
Pharmacokinetics: Both oral this compound and CEEs undergo significant first-pass metabolism, leading to high circulating levels of estrone and its conjugates. The presence of unique equine estrogens in CEEs results in a more complex metabolic profile compared to the straightforward conversion of this compound to estrone and estradiol.
-
Cellular and Physiological Effects: A retrospective analysis in postmenopausal macaques suggested that standard doses of CEEs may result in less estrogen-induced epithelial proliferation in the breast compared to estradiol. Another study found that the hemostatic profile of women using CEEs is more prothrombotic than that of women using estradiol.
Conclusion for the Research Professional
The choice between this compound and conjugated equine estrogens in a research setting should be guided by the specific scientific question.
-
This compound offers a well-defined, single-agent approach to studying the effects of an estradiol prodrug. Its purity and predictable metabolic pathway make it suitable for mechanistic studies where a consistent and known estrogenic stimulus is required.
-
Conjugated equine estrogens , on the other hand, represent a more complex and clinically relevant mixture for studies aiming to understand the effects of a widely used hormone therapy formulation. Research with CEEs must, however, account for the composite effects of its multiple components and their varied biological activities.
For drug development professionals, the trend towards more defined and targeted therapies may favor the development of single-agent compounds like this compound or other specific estrogen receptor modulators. However, understanding the pharmacological profile of CEEs remains crucial for comparative studies and for elucidating the mechanisms behind their observed clinical effects. Future research should aim to conduct more direct, head-to-head comparative studies to further delineate the nuanced differences in the biological activities of these two important classes of estrogenic compounds.
A Comparative Guide to Bioassays for Measuring the Estrogenic Activity of Estrone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of common in vitro bioassays for measuring the estrogenic activity of estrone acetate. It is important to note that while direct experimental data for this compound is limited in publicly available literature, its estrogenic activity is widely understood to be mediated through its hydrolysis to estrone. Therefore, this guide will utilize data for estrone as a primary reference for the activity of this compound, a common and scientifically accepted approach. The underlying assumption is that cellular esterases in the bioassay systems efficiently convert this compound to estrone.
Comparison of In Vitro Bioassays for Estrogenic Activity
Several in vitro bioassays are available to assess the estrogenic activity of compounds. These assays vary in their biological endpoints, complexity, and throughput. This guide focuses on three widely used methods: the E-SCREEN (Estrogen Screen) cell proliferation assay, the T47D-KBluc luciferase reporter gene assay, and the Yeast Estrogen Screen (YES) assay.
Quantitative Data Summary
The following table summarizes the estrogenic potency of estrone, the active metabolite of this compound, in the selected bioassays. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a substance that induces a response halfway between the baseline and maximum. Relative Potency is calculated in relation to 17β-estradiol (E2), the primary female sex hormone.
| Bioassay Platform | Test System | Endpoint | Estrone EC50 (M) | Relative Potency (Estrone vs. E2) | Reference |
| E-SCREEN | MCF-7 human breast cancer cells | Cell Proliferation | ~1 x 10-10 | 0.1 - 0.5 | [1] |
| T47D-KBluc | T47D human breast cancer cells with luciferase reporter | Luciferase Gene Expression | ~3 x 10-11 | ~0.3 | [2] |
| YES Assay | Saccharomyces cerevisiae with human estrogen receptor and reporter gene | β-galactosidase Activity | ~1 x 10-9 | 0.01 - 0.1 | [3][4] |
Note: The relative potency of estrone can vary between studies and specific assay conditions. Estrone is consistently found to be a less potent estrogen than 17β-estradiol.[5]
Estrogen Signaling Pathway
Estrogens exert their effects primarily through binding to estrogen receptors (ERs), which are ligand-activated transcription factors. The binding of an estrogen, such as estrone, initiates a cascade of events leading to changes in gene expression and cellular responses.
Experimental Workflow Overview
The general workflow for in vitro bioassays to determine estrogenic activity involves cell culture, treatment with the test compound, and measurement of a specific endpoint.
Detailed Experimental Protocols
The following are detailed methodologies for the three highlighted bioassays. These protocols are based on established methods and OECD guidelines where applicable.
E-SCREEN (Estrogen Screen) Cell Proliferation Assay
This assay measures the proliferation of the human breast cancer cell line MCF-7 in response to estrogenic compounds.
a. Cell Culture and Maintenance:
-
Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Prior to the assay, "starve" the cells in a steroid-free medium (DMEM without phenol red, supplemented with charcoal-stripped FBS) for 3-4 days to reduce basal estrogenic effects.
b. Assay Procedure:
-
Trypsinize and seed the starved MCF-7 cells into 96-well plates at a density of 3 x 10³ cells per well.
-
Allow cells to attach for 24 hours.
-
Prepare serial dilutions of this compound (or estrone) and a positive control (17β-estradiol) in the steroid-free medium. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the prepared dilutions of the test compounds and controls.
-
Incubate the plates for 6 days.
-
On day 6, fix the cells with 10% trichloroacetic acid.
-
Stain the fixed cells with sulforhodamine B (SRB) dye.
-
Wash away the unbound dye and solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
c. Data Analysis:
-
Calculate the fold proliferation relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value.
T47D-KBluc Luciferase Reporter Gene Assay
This assay utilizes the T47D human breast cancer cell line, which has been stably transfected with a luciferase reporter gene under the control of estrogen response elements (EREs).
a. Cell Culture and Maintenance:
-
Culture T47D-KBluc cells in RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Similar to the E-SCREEN assay, use a steroid-free medium (phenol red-free RPMI with charcoal-stripped FBS) for the assay.
b. Assay Procedure:
-
Seed T47D-KBluc cells into white, clear-bottom 96-well plates at a density of 1 x 10⁴ cells per well.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound (or estrone) and a positive control (17β-estradiol) in the steroid-free medium. Include a vehicle control.
-
Expose the cells to the test compounds and controls for 24 hours.
-
After incubation, lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
c. Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Generate a dose-response curve and calculate the EC50 value.
Yeast Estrogen Screen (YES) Assay
This assay uses a genetically modified strain of the yeast Saccharomyces cerevisiae that co-expresses the human estrogen receptor (hER) and a reporter gene (lac-Z), which encodes the enzyme β-galactosidase.
a. Yeast Culture and Preparation:
-
Grow the recombinant yeast strain in a suitable growth medium until it reaches the logarithmic growth phase.
-
Prepare an assay medium containing a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).
b. Assay Procedure:
-
Add serial dilutions of this compound (or estrone) and a positive control (17β-estradiol) to a 96-well plate. Include a vehicle control.
-
Add the yeast suspension in the assay medium to each well.
-
Incubate the plate at 30°C for 48-72 hours.
-
During incubation, estrogenic compounds will bind to the hER, leading to the expression of β-galactosidase, which then cleaves the CPRG substrate, causing a color change from yellow to red.
-
Measure the absorbance at 570 nm.
c. Data Analysis:
-
Correct for yeast growth by measuring absorbance at 690 nm.
-
Plot the dose-response curve for the color change and determine the EC50 value.
Comparison of Alternatives
Beyond these three assays, other methods are available for assessing estrogenic activity:
-
Receptor Binding Assays: These are cell-free assays that measure the ability of a compound to directly compete with a radiolabeled estrogen for binding to the estrogen receptor. They provide information on binding affinity but not on the functional consequence (agonist or antagonist activity).
-
Other Reporter Gene Assays: Various other cell lines (e.g., HeLa, U2OS) have been engineered with different reporter genes (e.g., GFP, CAT) to detect estrogenic activity.
-
In Vivo Assays: The uterotrophic assay in rodents is a classic in vivo method that measures the increase in uterine weight in response to estrogenic stimulation. While providing data in a whole-organism context, it is more time-consuming, expensive, and raises ethical considerations regarding animal use.
Conclusion
The E-SCREEN, T47D-KBluc, and YES assays are all valuable tools for assessing the estrogenic activity of compounds like this compound. The choice of assay will depend on the specific research question, required throughput, and available resources. Reporter gene assays like the T47D-KBluc are generally more sensitive and specific than cell proliferation assays. The YES assay offers a simpler and often more cost-effective screening tool. For a comprehensive validation of the estrogenic activity of this compound, it is recommended to use a battery of tests that includes assays with different biological endpoints.
References
- 1. Comparative study on the in vitro/in vivo estrogenic potencies of 17beta-estradiol, estrone, 17alpha-ethynylestradiol and nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ftb.com.hr [ftb.com.hr]
- 4. A Four-Hour Yeast Bioassay for the Direct Measure of Estrogenic Activity in Wastewater without Sample Extraction, Concentration, or Sterilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Metabolic Profiles of Estrone Acetate and Other Estrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of estrone acetate and other commonly studied estrogens, including estradiol and estrone. The information is supported by experimental data to aid in research and drug development.
Executive Summary
This compound is a synthetic prodrug of estrone, which is rapidly hydrolyzed to the bioidentical hormone estrone in the body. Its metabolic profile is therefore intrinsically linked to that of estrone and its subsequent conversion to estradiol. When administered orally, both this compound and other oral estrogen formulations undergo significant first-pass metabolism in the liver, leading to a distinct metabolic signature compared to parenteral routes. This guide will delve into the quantitative aspects of this metabolism, providing a comparative analysis of key pharmacokinetic parameters and outlining the experimental methodologies used to derive this data.
Data Presentation: Comparative Metabolic Profiles
The following tables summarize key pharmacokinetic parameters for orally administered this compound, estradiol, and estrone, providing a basis for comparing their metabolic fates.
Table 1: Pharmacokinetic Properties of Oral Estrogen Formulations
| Parameter | This compound (as Estradiol) | Oral Micronized Estradiol | Oral Estrone |
| Bioavailability | ~5% (as Estradiol)[1] | ~5%[2] | Low, extensive first-pass metabolism[3] |
| Time to Peak (Tmax) | Rapid absorption, Tmax of estradiol ~1-2 hours[1] | ~1-2 hours for estradiol[4] | ~4 hours for estrone |
| Apparent Half-life (t½) | Estradiol: 21-26 hours | Estradiol: 13-20 hours | Estrone: ~10-70 minutes |
| Primary Metabolites | Estrone, Estrone Sulfate | Estrone, Estrone Sulfate | Estradiol, Estriol, Hydroxylated and Conjugated Metabolites |
| Estrone:Estradiol Ratio | High due to first-pass conversion | High (typically >5:1) | N/A |
Table 2: Metabolic Clearance Rates (MCR) of Endogenous Estrogens
| Estrogen | Metabolic Clearance Rate (L/day/m²) |
| Estrone | 1910 ± 100 (females), 1990 ± 120 (males) |
| Estradiol | 1360 ± 40 (females), 1600 ± 80 (males) |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies, primarily focusing on pharmacokinetic studies in human subjects and in vitro metabolism assays.
In Vivo Pharmacokinetic Study Protocol (Oral Administration)
This protocol outlines a typical design for a clinical trial to compare the pharmacokinetics of different oral estrogen formulations.
-
Study Design: A randomized, crossover study design is often employed to minimize inter-individual variability.
-
Subjects: Healthy postmenopausal women are the typical study population to ensure low and stable endogenous estrogen levels.
-
Drug Administration: Subjects receive a single oral dose of the estrogen formulation (e.g., this compound, micronized estradiol) after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Analyte Quantification: Plasma or serum concentrations of the parent estrogen and its key metabolites (e.g., estradiol, estrone, estrone sulfate) are measured using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
In Vitro Metabolism Protocol (Human Liver Microsomes)
This protocol describes a common in vitro method to investigate the hepatic metabolism of estrogens.
-
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, and the test estrogen (e.g., this compound, estrone).
-
Incubation: The test estrogen is incubated with HLMs in the presence of the NADPH regenerating system at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Metabolite Identification and Quantification: The incubation mixture is analyzed by LC-MS/MS to identify and quantify the formation of various metabolites over time. This allows for the determination of metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoforms).
Mandatory Visualization
Estrogen Metabolism Signaling Pathway
The following diagram illustrates the primary metabolic pathways of estrogens in the liver.
Caption: Primary metabolic pathways of estrogens.
Experimental Workflow for In Vivo Pharmacokinetic Study
The diagram below outlines the typical workflow for a clinical pharmacokinetic study of an oral estrogen formulation.
Caption: Workflow of a clinical pharmacokinetic study.
Conclusion
The metabolic profile of this compound is predominantly that of its active metabolites, estrone and estradiol. Due to extensive first-pass metabolism, oral administration of this compound leads to a high circulating ratio of estrone to estradiol, a characteristic shared with other oral estrogen formulations. The choice of an estrogen product for research or therapeutic development should consider these metabolic differences, as they can influence both efficacy and safety profiles. The provided experimental protocols offer a foundation for designing studies to further elucidate the nuanced metabolic fates of various estrogenic compounds.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of oestradiol, oestrone, oestrone sulfate and "conjugated oestrogens" after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of estradiol and of estrone during repeated transdermal or oral administration of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reproducibility in Estrone Acetate Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of estrone acetate in biological matrices, with a focus on Incurred Sample Reproducibility (ISR). Understanding the reliability and reproducibility of bioanalytical data is paramount in drug development, and ISR serves as a critical measure of a method's performance with authentic study samples. This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and discusses alternative immunoassays, supported by established experimental protocols and data presentation.
Introduction to Incurred Sample Reproducibility (ISR)
Incurred Sample Reproducibility (ISR) is a fundamental component of bioanalytical method validation, designed to assess the consistency of a method in re-analyzing study samples on different occasions.[1] Unlike quality control samples, which are prepared by spiking a known concentration of an analyte into a clean matrix, incurred samples have been through the full pharmacokinetic and metabolic processes within the subject. Therefore, ISR provides a more realistic evaluation of a method's performance, accounting for potential issues such as metabolite interference, protein binding, and sample inhomogeneity.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR, with the common acceptance criterion being the "4-6-20 rule," where at least 67% of the re-analyzed samples must have results within ±20% of the mean of the initial and repeat values.[3]
Comparative Analysis of Bioanalytical Methods for this compound
The selection of a bioanalytical method for this compound, an ester prodrug of estrone, requires careful consideration of specificity, sensitivity, and reproducibility. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the bioanalysis of small molecules, including steroids and their esters, due to its high selectivity and sensitivity.[4] For this compound, LC-MS/MS methods have been successfully developed and validated, demonstrating robust and reproducible results that meet ISR acceptance criteria.[5]
Challenges in this compound Bioanalysis: A significant challenge in the bioanalysis of ester prodrugs like this compound is their susceptibility to ex vivo hydrolysis by esterases present in biological matrices, leading to the conversion to the active drug (estrone). This can result in an overestimation of the active metabolite and an underestimation of the prodrug. To mitigate this, specific sample handling and preparation procedures are crucial, including pH control, use of esterase inhibitors, and maintaining low temperatures during sample processing.
Immunoassays
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of LC-MS/MS and Immunoassay methods for the bioanalysis of this compound, based on available data for similar compounds and general knowledge of the techniques.
| Parameter | LC-MS/MS | Immunoassay |
| Specificity | High (distinguishes between this compound and its metabolites) | Moderate to Low (potential for cross-reactivity with estrone and other metabolites) |
| Sensitivity (LLOQ) | Low pg/mL range achievable | Typically higher pg/mL to ng/mL range |
| Incurred Sample Reproducibility (ISR) | Generally meets the ±20% acceptance criteria for at least 67% of samples | Data not widely available for this compound; potentially more variable due to cross-reactivity |
| Matrix Effect | Can be minimized with appropriate sample preparation and use of internal standards | Can be significant and variable |
| Throughput | Moderate | High |
| Cost per Sample | Higher | Lower |
Experimental Protocols
I. LC-MS/MS Method for this compound in Human Plasma
This protocol is a synthesized example based on established methods for estrogens and ester prodrugs.
1. Sample Collection and Handling:
-
Collect whole blood in tubes containing an esterase inhibitor (e.g., sodium fluoride).
-
Centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from potential metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
4. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard.
II. Incurred Sample Reproducibility (ISR) Assessment
1. Sample Selection:
-
Select a subset of study samples (typically 5-10%) for reanalysis.
-
Choose samples around the maximum concentration (Cmax) and in the elimination phase.
2. Reanalysis:
-
Re-analyze the selected incurred samples in a separate analytical run on a different day.
3. Data Evaluation:
-
Calculate the percent difference between the initial and re-analyzed concentrations for each sample using the formula: (% Difference) = [(Repeat Value - Initial Value) / Mean Value] * 100.
-
Assess if at least 67% of the re-analyzed samples are within ±20% of the mean value.
Visualizations
Caption: Workflow for conducting Incurred Sample Reproducibility (ISR) analysis.
Caption: Key steps in the LC-MS/MS bioanalytical protocol for this compound.
Conclusion
For the bioanalysis of this compound, LC-MS/MS stands out as the superior method, offering high specificity and sensitivity, which are critical for accurate pharmacokinetic assessments. The successful application of ISR confirms the reliability and reproducibility of LC-MS/MS methods for ester prodrugs, provided that appropriate sample stabilization techniques are employed. While immunoassays present a higher throughput alternative, their utility for this compound is questionable due to the high risk of cross-reactivity, which can compromise the reliability of the data and the validity of ISR assessments. Therefore, for robust and defensible bioanalytical data in support of drug development, a well-validated LC-MS/MS method with demonstrated incurred sample reproducibility is the recommended approach.
References
- 1. tandfonline.com [tandfonline.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
Comparative Analysis of Estrone Acetate and Estrogen Receptor Modulators: A Docking Study Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking characteristics of estrone acetate and selected Selective Estrogen Receptor Modulators (SERMs) with estrogen receptors (ERα and ERβ). The information is compiled from various computational studies to offer insights into their potential binding affinities and interactions at the molecular level.
Disclaimer on Comparative Data
The quantitative docking scores presented in this guide are collated from multiple independent research articles. It is crucial to acknowledge that these studies employed different molecular docking software, force fields, and protein crystal structures. Consequently, the binding energy values are not directly comparable and should be interpreted as individual estimates of binding affinity rather than a definitive ranking. This guide aims to provide a comparative perspective based on the available data, with the understanding that a direct head-to-head computational analysis under identical conditions would be necessary for a conclusive comparison.
Quantitative Docking Data
The following table summarizes the reported binding energies of estrone (as a proxy for this compound) and common SERMs to the estrogen receptor alpha (ERα). Due to the limited availability of consistent docking data for ERβ, this table focuses on ERα.
| Compound | Target Receptor | Binding Energy (kcal/mol) | Computational Method | Source |
| Estrone (E1) | ERα | -10.3 | AutoDock Vina | [1] |
| Tamoxifen | ERα | -8.32 | AutoDock 4.2 | [2] |
| Raloxifene | ERβ | -7.7 | AutoDock Vina | [3] |
| Bazedoxifene | ERα | Not Reported as kcal/mol* | Induced Fit Docking (Glide) | [1] |
*Note: While a specific binding energy in kcal/mol was not provided in the cited study, the research indicated that bazedoxifene docks into the antagonist conformation of ERα.[1]
Experimental Protocols: Molecular Docking
The following protocols outline the general methodologies employed in the molecular docking studies of ligands with estrogen receptors.
Protein and Ligand Preparation
-
Protein Preparation : The three-dimensional crystal structure of the estrogen receptor (ERα or ERβ) is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding polar hydrogens, and assigning appropriate atomic charges (e.g., Kollman charges). For studies using software like AutoDock, the prepared protein structure is saved in a PDBQT file format.
-
Ligand Preparation : The 2D structures of the ligands (this compound, tamoxifen, raloxifene, etc.) are drawn using chemical drawing software and converted to 3D structures. The ligand structures are then energetically minimized and optimized. Gasteiger charges are typically computed for the ligand atoms, and the final structure is saved in a suitable format (e.g., PDBQT for AutoDock).
Molecular Docking using AutoDock Vina
-
Grid Box Generation : A grid box is defined around the active site of the estrogen receptor. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the natural ligand (e.g., estradiol) binds.
-
Docking Simulation : AutoDock Vina is a widely used program for molecular docking. It employs a Lamarckian genetic algorithm to explore various conformations of the ligand within the receptor's active site. The program calculates the binding affinity for each conformation, expressed in kcal/mol.
-
Analysis of Results : The docking results are analyzed to identify the ligand conformation with the lowest binding energy, which represents the most stable binding mode. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are then visualized and analyzed.
Molecular Docking using Glide (Schrödinger Suite)
-
Receptor Grid Generation : The Receptor Grid Generation tool in the Schrödinger Suite is used to define the active site and create a grid for docking. The grid is centered on the co-crystallized ligand or a predicted binding site.
-
Ligand Docking : The Glide (Grid-based Ligand Docking with Energetics) program is used for docking the prepared ligands into the receptor grid. Glide offers different precision modes, such as Standard Precision (SP) and Extra Precision (XP), for varying levels of sampling and scoring.
-
Scoring and Analysis : The docking poses are scored using GlideScore, which is a proprietary scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the binding interactions. Induced Fit Docking (IFD) can also be employed to account for protein flexibility upon ligand binding.
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Simplified diagram of the estrogen receptor signaling pathway.
Molecular Docking Experimental Workflow
Caption: A generalized workflow for a typical molecular docking experiment.
References
- 1. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of phytochemicals with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Validating RNA-Seq Insights on Estrone Acetate-Treated Cells
For researchers and drug development professionals investigating the effects of estrone acetate, robustly validating findings from RNA sequencing (RNA-seq) is a critical step to ensure the accuracy and reliability of downstream applications. This guide provides a comparative overview of common validation methods, complete with experimental protocols and illustrative data, to support the confirmation of transcriptomic changes induced by this estrogenic compound.
Estrone, a major mammalian estrogen, modulates gene expression primarily by interacting with estrogen receptors (ERs).[1][2][3] this compound, a synthetic ester, is metabolized to release the active hormone, estrone.[4] Upon entering a cell, estrone binds to ERα or ERβ. This hormone-receptor complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoters of target genes, thereby altering their transcription rates.[5] This signaling cascade makes RNA-seq an ideal tool for capturing the global transcriptomic consequences of this compound treatment.
However, given the inherent technical variability in high-throughput sequencing, validating key differentially expressed genes identified by RNA-seq is essential. The two most common and reliable methods for this purpose are quantitative reverse transcription PCR (qRT-PCR) for assessing mRNA levels and Western blotting for evaluating corresponding protein expression.
Experimental and Validation Workflow
A typical workflow for an RNA-seq experiment and its subsequent validation involves several key stages, from initial cell culture and treatment to final data analysis and confirmation.
Caption: Workflow from cell treatment with this compound to RNA-seq and validation.
Estrone Signaling Pathway
Estrone primarily acts through the classical genomic signaling pathway. It binds to estrogen receptors in the cytoplasm, leading to dimerization, nuclear translocation, and the regulation of gene transcription.
Caption: Estrone binds estrogen receptors, which then regulate gene transcription.
Comparison of Validation Methods
The primary goal of validation is to confirm the direction and magnitude of gene expression changes observed in the RNA-seq data. qRT-PCR directly measures mRNA levels, providing a close comparison, while Western blotting assesses whether the observed transcriptomic changes translate to the protein level.
| Feature | RNA-Seq | qRT-PCR | Western Blot |
| Molecule Detected | RNA (cDNA) | RNA (cDNA) | Protein |
| Throughput | High (Whole Transcriptome) | Low (Targeted Genes) | Low (Targeted Proteins) |
| Primary Use | Discovery, Global Profiling | Validation, Quantification | Validation, Protein Expression |
| Quantification | Relative (e.g., FPKM, TPM) | Relative or Absolute | Semi-Quantitative or Relative |
| Strengths | Comprehensive, detects novel transcripts. | Highly sensitive and specific, "gold standard" for RNA quantification. | Confirms functional translation of mRNA changes. |
| Limitations | Higher cost, complex data analysis, requires validation. | Limited to a small number of genes. | Antibody availability and specificity can be limiting. |
Illustrative Comparison Data
Below is a table of hypothetical data illustrating the comparison between RNA-seq and validation results for well-known estrogen-responsive genes after 24-hour treatment with this compound.
| Gene | RNA-Seq (Log2 Fold Change) | qRT-PCR (Log2 Fold Change) | Western Blot (Relative Protein Level) | Concordance |
| TFF1 | 2.58 | 2.45 | Increased | High |
| PGR | 1.95 | 2.10 | Increased | High |
| GREB1 | 3.10 | 2.98 | Increased | High |
| ACTB | 0.05 | 0.02 | No Change | High |
| GAPDH | -0.02 | 0.01 | No Change | High |
| MYC | 1.50 | 0.40 | No Significant Change | Low (Transcript vs. Protein) |
Data are for illustrative purposes only.
This table demonstrates high concordance for classic estrogen target genes like TFF1 and PGR. It also highlights a potential discordance scenario with a gene like MYC, where a change in mRNA may not directly correlate with a change in protein levels within the same timeframe due to post-transcriptional regulation.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Use an estrogen-responsive cell line, such as MCF-7 (human breast adenocarcinoma).
-
Culture Medium: Maintain cells in phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (FBS) for at least 48 hours prior to treatment to minimize background estrogenic activity.
-
Treatment:
-
Prepare a stock solution of this compound in ethanol (EtOH).
-
Seed cells to be 60-70% confluent on the day of treatment.
-
Treat cells with the desired final concentration of this compound (e.g., 10 nM).
-
Treat a parallel set of cells with the same volume of vehicle (EtOH) as a negative control.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Harvesting:
-
For RNA extraction, wash cells with PBS and lyse directly in the plate using a lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit).
-
For protein extraction, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
RNA Extraction and RNA-Seq
-
RNA Isolation: Extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol. Ensure an RNase-free environment.
-
Quality Control (QC): Assess RNA integrity and quantity using a Bioanalyzer (Agilent) or similar instrument. Samples should have an RNA Integrity Number (RIN) > 8.0.
-
Library Preparation:
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq 6000).
-
Bioinformatics Analysis:
-
Perform QC on raw sequencing reads (e.g., using FastQC).
-
Align reads to a reference genome.
-
Quantify gene expression (e.g., using featureCounts).
-
Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes with statistically significant changes in expression between this compound-treated and vehicle control samples.
-
qRT-PCR Validation
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Primer Design: Design primers specific to the target genes of interest and a stable housekeeping gene (e.g., ACTB, GAPDH). Primers should span an exon-exon junction to prevent amplification of genomic DNA.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Run the reaction on a real-time PCR system with the following typical cycling conditions: 95°C for 30s, followed by 40 cycles of 95°C for 5s and 60°C for 34s.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
-
Western Blot Validation
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-PGR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) from the same sample.
References
Unopposed Estrogen vs. Combined Hormone Therapy: A Comparative Analysis of Estrone Acetate With and Without Medroxyprogesterone Acetate
For Immediate Release – A comprehensive review of clinical data underscores the differential effects of estrone acetate when administered alone versus in combination with a progestin like medroxyprogesterone acetate (MPA). This guide synthesizes findings on endometrial safety, bone mineral density, and cardiovascular risk factors to provide a clear comparison for researchers and drug development professionals. The addition of MPA to estrogen therapy is primarily to mitigate the risk of endometrial hyperplasia and carcinoma associated with unopposed estrogen.[1][2][3][4]
Mechanism of Action: The Rationale for Combination Therapy
Estrogens, such as estrone, stimulate the proliferation of the endometrial lining by binding to estrogen receptors (ER) in the uterus.[4] This proliferative effect, if left unopposed, can lead to endometrial hyperplasia, a precursor to endometrial cancer.
Progestins, like medroxyprogesterone acetate (MPA), counteract this effect. MPA binds to progesterone receptors (PR), which are upregulated by estrogen. This binding initiates a cascade that inhibits estrogen-driven endometrial cell proliferation, downregulates estrogen receptors, and promotes the differentiation of the endometrium into a secretory state, ultimately reducing the risk of hyperplasia.
Quantitative Data Comparison
The following tables summarize key findings from major clinical trials, most notably the Postmenopausal Estrogen/Progestin Interventions (PEPI) Trial, which compared unopposed estrogen with various estrogen/progestin combination regimens.
Table 1: Endometrial Effects (3-Year Cumulative Incidence)
| Treatment Group | Adenomatous or Atypical Hyperplasia Rate |
| Placebo | <1% |
| Estrogen (Unopposed) | 34% |
| Estrogen + Cyclic MPA | 1% |
| Estrogen + Continuous MPA | <1% |
Source: The Postmenopausal Estrogen/Progestin Interventions (PEPI) Trial.
Table 2: Bone Mineral Density (BMD) Effects (Mean % Change After 2 Years)
| Treatment Group | Lumbar Spine BMD | Femoral Neck BMD |
| Estrone Sulfate (1.25 mg) + MPA (2.5 mg) | +4.0% | +3.2% |
| Estrone Sulfate (1.25 mg) + MPA (5.0 mg) | +4.0% | +3.2% |
| Estrone Sulfate (1.25 mg) + MPA (10 mg) | +4.0%* | +3.2% |
Data from a study on continuous estrone sulfate and varying MPA doses. Unopposed estrone sulfate at 0.625 mg and 1.25 mg also showed significant increases in BMD (+1.9% and +2.5% respectively over 12 months). The addition of MPA does not diminish the positive effect of estrogen on bone density. *The 10mg group had slightly smaller increases after correcting for covariates.
Table 3: Lipid Profile Effects (Mean Change from Baseline)
| Treatment Group | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Placebo | - | - |
| Estrogen (Unopposed CEE) | +5.6 | -15.9 |
| Estrogen + Cyclic MPA | +1.6 | -15.9 |
| Estrogen + Continuous MPA | +1.2 | -15.9 |
Source: The Postmenopausal Estrogen/Progestin Interventions (PEPI) Trial. CEE: Conjugated Equine Estrogens. While not identical to this compound, CEE is primarily composed of estrone sulfate and provides a strong basis for comparison.
Table 4: Common Side Effects (Reported Incidence)
| Side Effect | Estrogen (Unopposed) | Estrogen + MPA |
| Breast Tenderness | Common | Common, especially in initial months |
| Irregular Bleeding/Spotting | Less common after initial phase | More common, especially with continuous regimens |
| Headaches | Reported | Reported |
| Bloating / Fluid Retention | Reported | Reported |
Side effects often decrease after the first few months of therapy.
Experimental Protocols
Representative Study: The Postmenopausal Estrogen/Progestin Interventions (PEPI) Trial
Objective: To assess the effects of unopposed estrogen and three different estrogen/progestin regimens on cardiovascular disease risk factors, including lipid profiles and fibrinogen, as well as on endometrial safety.
Study Design: A 3-year, multicenter, randomized, double-blind, placebo-controlled clinical trial.
Participants: 875 healthy postmenopausal women aged 45 to 64 with no known contraindications to hormone therapy.
Intervention Arms:
-
Placebo: Daily placebo tablet.
-
Unopposed Estrogen: Conjugated equine estrogens (CEE), 0.625 mg/day.
-
Cyclic Progestin: CEE (0.625 mg/day) plus medroxyprogesterone acetate (MPA), 10 mg/day for 12 days per month.
-
Continuous Progestin: CEE (0.625 mg/day) plus MPA, 2.5 mg/day.
-
Cyclic Micronized Progesterone: CEE (0.625 mg/day) plus micronized progesterone (MP), 200 mg/day for 12 days per month.
Primary Endpoints:
-
Lipids: High-density lipoprotein cholesterol (HDL-C).
-
Blood Pressure: Systolic blood pressure.
-
Metabolic: Post-challenge insulin levels.
-
Coagulation: Fibrinogen levels.
Safety Endpoint:
-
Endometrial Histology: Endometrial biopsies were performed at baseline and at 12, 24, and 36 months to assess for hyperplasia.
Summary and Conclusion
The administration of unopposed this compound effectively manages menopausal symptoms and confers benefits for bone density and lipid profiles. However, this approach carries a substantial and unacceptable risk of endometrial hyperplasia and subsequent carcinoma in women with a uterus.
The addition of a progestin, such as medroxyprogesterone acetate, is essential for endometrial protection. This combination therapy effectively prevents estrogen-induced endometrial proliferation. While combination therapy maintains the positive effects on bone density, it can slightly attenuate the favorable effects of estrogen on HDL cholesterol. The choice between unopposed and combined therapy is therefore clear: for women with an intact uterus, combined estrogen-progestin therapy is the standard of care to ensure endometrial safety.
References
- 1. The effects of progesterone and progestins on endometrial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 3. Hormone therapy in postmenopausal women and risk of endometrial hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenous Hormones and their Effects on the Endometrium | Obgyn Key [obgynkey.com]
A Guide to the Establishment of a Certified Reference Material for Estrone Acetate
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, providing a benchmark for method validation, calibration, and ensuring the comparability of results across different laboratories and over time. This guide provides a comparative overview for establishing a Certified Reference Material for estrone acetate, a critical component in pharmaceutical manufacturing and research.
This compound is a synthetic ester and a prodrug of estrone, a naturally occurring estrogen.[1] Its quantification and impurity profiling are essential for ensuring the safety and efficacy of pharmaceutical formulations. A dedicated CRM for this compound provides a metrologically traceable standard for these analytical needs.
Comparison of this compound Reference Materials
The selection of an appropriate reference material is a critical decision for any analytical laboratory. A Certified Reference Material, produced in accordance with ISO 17034, offers the highest level of accuracy and traceability. The table below compares a proposed this compound CRM with other commercially available analytical standards.
| Parameter | Proposed this compound CRM | Alternative A: Primary Standard | Alternative B: Analytical Standard |
| Grade | Certified Reference Material (ISO 17034) | Pharmaceutical Primary Standard (Pharmacopeial Grade) | Analytical Standard (≥98% Purity) |
| Certified Property | Purity and Absolute Content | Identity and Purity | Purity |
| Assigned Purity | 99.92% | Conforms to USP/EP specifications | ≥98.0% |
| Purity Uncertainty | ± 0.05% (k=2) | Not typically stated | Not stated |
| Content by qNMR | 998.5 mg/g | Not performed | Not performed |
| Content Uncertainty | ± 1.2 mg/g (k=2) | Not applicable | Not applicable |
| Traceability | Traceable to SI units via qNMR | Traceable to Pharmacopeia (e.g., USP, EP) | Traceable to in-house standards |
| Certificate of Analysis | Comprehensive ISO 17034 CoA | Certificate of Conformity | Basic Certificate of Analysis |
Experimental Protocols for Certification
The value assignment for a CRM requires rigorous and validated analytical methods. The following protocols outline the key experiments for the characterization of an this compound CRM.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify impurities in the this compound material.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.
-
Quantification: Purity is calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks.
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used to confirm the molecular weight (C₂₀H₂₄O₃, MW: 312.40). The resulting mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 313.4.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The spectral data must be consistent with the known structure of this compound.
Absolute Content Assignment by Quantitative NMR (qNMR)
qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard, providing traceability to the SI.[2][3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., dimethyl sulfone).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: A calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.[3]
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.
-
-
Quantification: The content of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and sample weights.
Workflows and Biological Pathways
Visualizing complex processes is essential for understanding the context and application of a CRM. The following diagrams illustrate the CRM certification workflow and the biological mechanism of action of estrone.
This compound acts as a prodrug, being converted in the body to estrone, which then binds to estrogen receptors to exert its biological effects.
By adhering to these rigorous analytical protocols and establishing clear workflows, a high-quality, reliable Certified Reference Material for this compound can be produced. This CRM will, in turn, support the pharmaceutical industry in ensuring the quality, safety, and efficacy of medicines.
References
Safety Operating Guide
Proper Disposal of Estrone Acetate: A Guide for Laboratory Professionals
Effective management and disposal of Estrone acetate are critical for ensuring laboratory safety and environmental protection. As a potent steroidal estrogen, this compound is classified as a hazardous substance due to its potential carcinogenic and reproductive toxicity.[1][2][3] Adherence to stringent disposal protocols is essential to mitigate risks of exposure and environmental contamination. This guide provides essential safety information, operational plans, and step-by-step procedures for the proper disposal of this compound in a research environment.
Hazard and Regulatory Overview
This compound, like other steroidal estrogens, is recognized for its potential to cause adverse health effects.[1][2] While not specifically listed as a P- or U-listed acute hazardous waste by the U.S. Environmental Protection Agency (EPA), any waste containing it may be considered hazardous based on its characteristics of toxicity. Therefore, it is imperative to manage all this compound waste streams as hazardous pharmaceutical waste.
| Hazard Classification & Regulatory Information | Details | Reference |
| Primary Hazards | Carcinogenicity, Reproductive Toxicity, Teratogenicity | |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | |
| Waste Classification | May be classified as characteristic hazardous waste (Toxicity) | |
| Disposal Recommendation | Management as hazardous pharmaceutical waste |
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a multi-step process focused on containment, segregation, and transfer to a licensed waste management facility.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is mandatory to wear appropriate PPE to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
Waste Segregation and Collection
All waste streams contaminated with this compound must be segregated at the point of generation and collected in designated, properly labeled hazardous waste containers.
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and other disposable labware.
-
Container: A dedicated, puncture-resistant, and leak-proof container clearly labeled "Hazardous Waste: this compound" and marked with the appropriate hazard symbols.
-
-
Liquid Waste:
-
Items: Unused solutions, solvent rinses from cleaning glassware, and any other liquid containing this compound.
-
Container: A dedicated, shatter-resistant, and leak-proof container (e.g., a glass or compatible plastic bottle with a secure cap) clearly labeled "Hazardous Waste: this compound" with the approximate concentration and solvent composition.
-
-
Sharps Waste:
-
Items: Needles and syringes used for injections of this compound solutions.
-
Container: A designated sharps container for chemically contaminated sharps, also labeled as hazardous waste.
-
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste contractor.
-
Licensed Contractor: Arrange for a certified hazardous or medical waste contractor to collect, transport, and dispose of the waste.
-
Incineration: The preferred method of disposal for hormonal compounds is high-temperature incineration by a licensed facility. Some protocols suggest dissolving the material in a combustible solvent before incineration.
-
Landfill: Disposal in a licensed hazardous waste landfill is another option, though incineration is generally favored for complete destruction of the compound.
Note: Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
References
Essential Safety and Handling Protocols for Estrone Acetate
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent hormonal compounds like Estrone acetate is of utmost importance. This guide provides critical safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps is vital for mitigating exposure risks.
This compound is a synthetic estrogen and a derivative of the naturally occurring hormone estrone.[1] Due to its hormonal activity, it must be handled with caution to avoid potential health effects.[1] It is classified as a suspected carcinogen and a reproductive toxin.[2][3]
Hazard Identification and Personal Protective Equipment
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent inhalation, skin contact, and eye exposure. The following table summarizes the required PPE for handling this compound.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Carcinogenicity (Suspected) [2] | Respiratory Protection: A NIOSH (US) or CEN (EU) approved respirator should be used, especially when there is a risk of generating dust or aerosols. Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and removed carefully to avoid skin contact. Eye and Face Protection: Safety glasses with side shields or a face shield, approved under government standards such as NIOSH (US) or EN 166 (EU), must be worn. Body Protection: A lab coat or a disposable, low-lint, impervious gown should be worn to protect clothing and skin. |
| Reproductive Toxicity | Respiratory Protection: A NIOSH (US) or CEN (EU) approved respirator is necessary. Hand Protection: Handle with chemical-resistant gloves. Eye and Face Protection: Wear a face shield and safety glasses. Body Protection: A protective lab coat or gown is mandatory. |
| Skin and Eye Irritation | Hand Protection: Wear suitable gloves. Eye and Face Protection: Use equipment for eye protection tested and approved under appropriate government standards. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial to minimize exposure.
Step 1: Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the unopened package to a designated handling area, such as a containment ventilated enclosure (CVE) or a Class II Biological Safety Cabinet (BSC).
-
Wear a single pair of chemical-resistant gloves during unpacking.
Step 2: Preparation and Weighing
-
All handling of powdered or solid this compound should be performed within a CVE or a Class II BSC to prevent the formation of dust and aerosols.
-
Wear two pairs of chemical-resistant gloves, with the outer glove covering the gown sleeve.
-
A disposable, back-closing gown made of a low-lint, impervious material should be worn.
-
Utilize a fit-tested N95 respirator or a higher level of respiratory protection.
-
Wear safety glasses with side shields or a face shield for eye and face protection.
Step 3: Dissolution and Aliquoting
-
When preparing solutions, work within a CVE or BSC to minimize the risk of spills and aerosol generation.
-
Use a closed-system drug-transfer device (CSTD) if available.
-
Wear double chemical-resistant gloves, a protective gown, and eye/face protection.
Step 4: Spill Management
-
In the event of a spill, immediately alert others in the vicinity and isolate the area.
-
Before attempting to clean the spill, don the appropriate PPE, including a respirator.
-
Use a spill kit specifically designed for hazardous drugs.
-
For dry spills, a damp cloth or a filtered vacuum should be used to collect the material to control dust generation.
-
Collect all contaminated materials in a designated and clearly labeled hazardous waste container.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), weighing boats, and other contaminated materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Sharps: Any needles and syringes used for handling this compound must be disposed of in a designated sharps container immediately after use. Never discard them in the regular trash or down the toilet.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
